molecular formula C12H9NO2S B057185 2-Nitrophenyl phenyl sulfide CAS No. 4171-83-9

2-Nitrophenyl phenyl sulfide

Cat. No.: B057185
CAS No.: 4171-83-9
M. Wt: 231.27 g/mol
InChI Key: ZPWNCSAEXUDWTN-UHFFFAOYSA-N
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Description

2-Nitrophenyl phenyl sulfide, also known as this compound, is a useful research compound. Its molecular formula is C12H9NO2S and its molecular weight is 231.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633005. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-2-phenylsulfanylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWNCSAEXUDWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10324941
Record name 2-Nitrophenyl phenyl sulfide
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Molecular Weight

231.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4171-83-9
Record name 2-Nitrophenyl phenyl sulfide
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Record name 2-Nitrodiphenyl sulfide
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Record name 2-Nitrophenyl phenyl sulfide
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Record name 2-Nitrodiphenyl sulfide
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Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrophenyl Phenyl Sulfide: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of 2-Nitrophenyl phenyl sulfide (B99878). The information is intended to support researchers, scientists, and professionals involved in drug development and other chemical research fields where this compound may be of interest.

Chemical and Physical Properties

2-Nitrophenyl phenyl sulfide is a diaryl sulfide that presents as a pale yellow to yellow solid at room temperature.[1][2] It is characterized by the presence of a nitro group in the ortho position of one of the phenyl rings, which significantly influences its chemical reactivity and properties. The compound is generally insoluble in water.[2]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₂H₉NO₂S[1][2][3]
Molecular Weight 231.27 g/mol [1][2][3]
CAS Number 4171-83-9[1][3]
Appearance Pale yellow to yellow solid/crystal[1][2]
Melting Point 78-82 °C
Boiling Point 343.3 ± 25.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Topological Polar Surface Area 71.1 Ų[2]
XLogP3 3.8[2]

Molecular Structure and Spectroscopic Data

The structure of this compound consists of a phenyl group and a 2-nitrophenyl group linked by a sulfur atom.

Key Identifiers:

  • IUPAC Name: 1-nitro-2-(phenylsulfanyl)benzene[2]

  • SMILES: C1=CC=C(C=C1)SC2=CC=CC=C2--INVALID-LINK--[O-][2]

  • InChI: InChI=1S/C12H9NO2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from thiophenol and 1-chloro-2-nitrobenzene (B146284).

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve thiophenol and potassium hydroxide in dimethyl sulfoxide (DMSO).

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Slowly add a solution of 1-chloro-2-nitrobenzene in DMSO to the reaction mixture.

  • Heat the resulting mixture and stir for several hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the product using ethyl ether.

  • Combine the organic extracts and wash them with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the workflow for this synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Thiophenol Thiophenol ReactionVessel Reaction Vessel Thiophenol->ReactionVessel KOH Potassium Hydroxide KOH->ReactionVessel DMSO_start DMSO DMSO_start->ReactionVessel Heating Heating and Stirring ReactionVessel->Heating Add 1-chloro-2-nitrobenzene in DMSO Quenching Quenching with Water Heating->Quenching Extraction Extraction with Ethyl Ether Quenching->Extraction Washing Washing Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation CrudeProduct Crude this compound Evaporation->CrudeProduct Purification Purification CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Synthetic workflow for this compound.

Biological Activity and Potential Applications

This compound has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

Mechanism of Action as an HIV-1 Reverse Transcriptase Inhibitor

Non-nucleoside reverse transcriptase inhibitors bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is located approximately 10 Å from the polymerase active site.[4][5] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the binding of the natural deoxynucleotide substrates. Consequently, DNA synthesis is blocked, and viral replication is halted.

The logical relationship of this inhibitory mechanism is depicted in the following diagram.

G RT HIV-1 Reverse Transcriptase (p66 subunit) NNRTI_pocket NNRTI Binding Pocket (Allosteric Site) RT->NNRTI_pocket Active_site Polymerase Active Site RT->Active_site Conformational_change Conformational Change NNRTI_pocket->Conformational_change Induces Inhibition Inhibition Active_site->Inhibition Leads to Compound This compound (NNRTI) Binding Binding Compound->Binding dNTP Deoxynucleotide Triphosphates (dNTPs) dNTP->Active_site Binds to (blocked) Viral_RNA Viral RNA Template Viral_RNA->Active_site Binds to Viral_DNA Viral DNA Synthesis Inhibition->Viral_DNA Blocks Conformational_change->Active_site Distorts Binding->NNRTI_pocket Binds to

Inhibitory mechanism of this compound on HIV-1 RT.

The nitro group of this compound can also be readily reduced to an amine group, making it a versatile intermediate for the synthesis of a variety of other bioactive compounds.[6] This chemical handle allows for further molecular modifications, which is a valuable attribute in drug discovery and development.[6]

Conclusion

This compound is a well-characterized compound with established chemical and physical properties. Its synthesis is straightforward, and its biological activity as an HIV-1 non-nucleoside reverse transcriptase inhibitor highlights its potential in the field of medicinal chemistry. The ability to functionalize the molecule further through the reduction of the nitro group enhances its utility as a building block in the synthesis of novel therapeutic agents. This guide provides foundational information that can aid researchers in the application and further investigation of this compound.

References

An In-depth Technical Guide to 2-Nitrophenyl Phenyl Sulfide (CAS: 4171-83-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Nitrophenyl phenyl sulfide (B99878), a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and its role in the development of bioactive compounds.

Chemical and Physical Properties

2-Nitrophenyl phenyl sulfide, also known as 1-nitro-2-(phenylthio)benzene, is a pale yellow crystalline solid.[1] It is an organosulfur compound featuring a nitro group ortho to the sulfide linkage, a structural motif that imparts valuable reactivity for synthetic transformations.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 4171-83-9[1][3]
Molecular Formula C₁₂H₉NO₂S[1]
Molecular Weight 231.27 g/mol [1]
Appearance Pale yellow crystal[1]
Melting Point 78-82 °C[1]
Boiling Point 343.3 °C at 760 mmHg[1]
Solubility Chloroform (Sparingly), Methanol (Slightly)[1]
Purity Min. 98.0% (GC)[3]

Table 2: Spectroscopic Data of this compound

Spectrum TypeData AvailabilitySource
¹H NMR Available--INVALID-LINK--
¹³C NMR Available--INVALID-LINK--
Infrared (IR) Available--INVALID-LINK--
Mass Spectrometry (MS) Available--INVALID-LINK--

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of an activated aryl halide with thiophenol. A common and effective method is the reaction of 1-chloro-2-nitrobenzene (B146284) with thiophenol in the presence of a base.

Synthesis of this compound from 1-Chloro-2-nitrobenzene and Thiophenol

This protocol is adapted from a procedure for the synthesis of a related diaryl ether and is directly applicable for the preparation of this compound.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of thiophenol (11.0 g, 0.1 mol) in 30 mL of Dimethyl sulfoxide (B87167) (DMSO), add potassium hydroxide (B78521) (KOH) (5.6 g, 0.1 mol).

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • Addition of Aryl Halide: Add a solution of 1-chloro-2-nitrobenzene (15.7 g, 0.1 mol) in 10 mL of DMSO dropwise over a period of 5 minutes.

  • Reaction: Heat the resulting mixture and stir for 5 hours at 90°C.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of water.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the ether extracts, wash with water (5 x 50 mL), and dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield this compound as a yellow powder. The expected yield is high, around 96%.

G thiophenol Thiophenol reaction_mixture Reaction Mixture thiophenol->reaction_mixture koh KOH koh->reaction_mixture dmso DMSO (solvent) dmso->reaction_mixture nitrobenzene 1-Chloro-2-nitrobenzene nitrobenzene->reaction_mixture heating Heat (90°C, 5h) reaction_mixture->heating workup Aqueous Work-up heating->workup extraction Ether Extraction workup->extraction product This compound extraction->product

Synthetic workflow for this compound.

Key Reactions and Applications

The most significant reaction of this compound in the context of drug development and bioactive compound synthesis is the reduction of the nitro group to a primary amine. This transformation yields 2-aminophenyl phenyl sulfide, a versatile intermediate for further molecular elaboration.[2]

Reduction of the Nitro Group

The reduction of the nitro group can be achieved using various reagents, with the choice often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation or the use of reducing agents like sodium sulfide. A patented method describes the hydrogenation of 2-nitrodiphenyl sulfide using a sulfide poisoning-resistant catalyst.[4]

Experimental Protocol (General - Catalytic Hydrogenation):

  • Reaction Setup: In a suitable pressure vessel, dissolve this compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Catalyst: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or a sulfide-resistant catalyst.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-10 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Filtration: Carefully filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 2-aminophenyl phenyl sulfide.

G start This compound reagents H₂ / Catalyst (e.g., Pd/C) or Na₂S start->reagents product 2-Aminophenyl phenyl sulfide reagents->product applications Further Synthesis: - Acylation - Alkylation - Coupling Reactions product->applications

Reduction of this compound and subsequent applications.
Applications in Drug Development and Agrochemicals

This compound is a valuable building block for the synthesis of a variety of bioactive molecules.

  • Pharmaceutical Research: It is notably used in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The 2-aminophenyl phenyl sulfide core structure is a key component in these potential therapeutic agents.[1][5]

  • Agrochemicals: The compound serves as a precursor for the synthesis of advanced agrochemicals, including pesticides, herbicides, and fungicides. The introduction of the phenylthio and nitro (or the corresponding amino) functionalities is crucial for the biological activity of these products.[6]

  • Organic Synthesis: Beyond these specific applications, it is a versatile intermediate in general organic synthesis for creating complex molecular architectures.[2]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

The Physicochemical Profile of 2-Nitrophenyl Phenyl Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility and appearance of 2-Nitrophenyl phenyl sulfide (B99878) (CAS No. 1144-83-8), a key intermediate in pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's physical properties and methodologies for its synthesis and solubility determination.

Core Physical Properties

2-Nitrophenyl phenyl sulfide is an organic sulfur compound that presents as a solid at room temperature. Its appearance is consistently described as a crystalline powder, with coloration ranging from pale yellow to yellowish-brown or light orange to yellow-green.[1][2][3]

Quantitative Data Summary

A comprehensive summary of the available quantitative data for this compound is presented in the table below. While specific quantitative solubility values are not widely published, its qualitative solubility in various solvents has been documented.

PropertyValue
Appearance Pale yellow to yellowish-brown crystal or light orange to yellow to green powder/crystal.[1][2][3]
Molecular Formula C₁₂H₉NO₂S
Molecular Weight 231.27 g/mol
Melting Point 78-82 °C
Solubility in Water Insoluble[1]
Solubility in Organic Solvents - Toluene: Soluble[2][3] - Chloroform: Sparingly soluble[4] - Methanol: Slightly soluble[4]

Experimental Protocols

Detailed methodologies for the synthesis and a general protocol for the determination of solubility are provided below. These protocols are foundational for the practical application and study of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution reaction between thiophenol and 1-chloro-2-nitrobenzene (B146284).

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 11.0 g (0.1 mol) of thiophenol and 5.6 g (0.1 mol) of potassium hydroxide in 30 mL of DMSO.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of 15.7 g (0.1 mol) of 1-chloro-2-nitrobenzene in 10 mL of DMSO dropwise to the reaction mixture over a period of 5 minutes.

  • Heat the mixture to 90°C and maintain stirring for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of water.

  • Extract the aqueous mixture with ethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with water (5 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the this compound product as a yellow powder. This procedure has been reported to yield the product in 96% purity.

Determination of Qualitative Solubility

The following is a general protocol to determine the solubility of a solid organic compound like this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, toluene, chloroform, methanol)

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the desired solvent to the test tube in small portions.

  • After each addition, vigorously shake the test tube for at least 30 seconds. A vortex mixer can be used for more consistent agitation.

  • Visually inspect the solution to determine if the solid has dissolved. The compound is considered:

    • Soluble: if the solid completely dissolves.

    • Slightly or Sparingly Soluble: if a noticeable amount of the solid dissolves, but some remains undissolved.

    • Insoluble: if no significant amount of the solid dissolves.

  • Record the observations for each solvent tested.

Visualizing Methodologies and Mechanisms

To further elucidate the experimental and conceptual frameworks surrounding this compound, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up Thiophenol Thiophenol Dissolve Dissolve in DMSO (30 min, RT) Thiophenol->Dissolve KOH Potassium Hydroxide KOH->Dissolve Nitrochlorobenzene 1-Chloro-2-nitrobenzene Addition Dropwise Addition Nitrochlorobenzene->Addition Dissolve->Addition Reaction Reaction at 90°C (5 hours) Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Ethyl Ether Extraction Quench->Extraction Wash Wash with Water Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Product 2-Nitrophenyl phenyl sulfide Evaporation->Product

A streamlined workflow for the synthesis of this compound.

This compound serves as a precursor in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The following diagram illustrates the general mechanism of action for NNRTIs.

NNRTI_Mechanism cluster_binding_site Allosteric Binding Pocket RT HIV-1 Reverse Transcriptase Conformational_Change Conformational Change in Enzyme RT->Conformational_Change Undergoes NNRTI_Pocket NNRTI Binding Pocket NNRTI NNRTI (e.g., derivative of This compound) NNRTI->NNRTI_Pocket Binds to Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition Leads to

The mechanism of action for Non-Nucleoside Reverse Transcriptase Inhibitors.

References

An In-depth Technical Guide to 1-nitro-2-phenylsulfanylbenzene (2-Nitrophenyl phenyl sulfide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-nitro-2-phenylsulfanylbenzene, also known by its common name 2-nitrophenyl phenyl sulfide (B99878), is a key organic intermediate with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its pivotal role as a precursor in the development of various bioactive molecules. While direct biological activity of 1-nitro-2-phenylsulfanylbenzene is not extensively documented, its value lies in the facile conversion of its nitro group into an amine, which serves as a versatile anchor for the construction of complex heterocyclic scaffolds such as benzothiazoles and phenothiazines. This document consolidates essential data, outlines detailed experimental protocols, and presents logical workflows to support researchers in leveraging this compound for novel drug discovery and development.

Chemical and Physical Properties

1-nitro-2-phenylsulfanylbenzene is a stable organic compound at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValue
IUPAC Name 1-nitro-2-phenylsulfanylbenzene
Common Name 2-Nitrophenyl phenyl sulfide
CAS Number 4171-83-9
Molecular Formula C₁₂H₉NO₂S
Molecular Weight 231.27 g/mol
Melting Point 78-82 °C
Appearance Light orange to yellow to green powder/crystal
Synonyms 2-Nitrodiphenyl sulfide, 1-Nitro-2-(phenylthio)benzene, o-Nitrophenyl phenyl sulfide
Spectroscopic Data ¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The protons ortho to the nitro group are the most deshielded. ¹³C NMR: Aromatic carbons appear in the range of δ 120-150 ppm. The carbon attached to the nitro group is significantly deshielded. IR (cm⁻¹): Characteristic peaks for the nitro group (N-O stretching) are observed around 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[1] Aromatic C-H stretching is observed around 3100-3000 cm⁻¹.[2] Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z 231. Fragmentation may involve the loss of the nitro group (NO₂) or the phenylthio group.

Synthesis of 1-nitro-2-phenylsulfanylbenzene

The synthesis of 1-nitro-2-phenylsulfanylbenzene is typically achieved through a nucleophilic aromatic substitution reaction. A general and efficient method involves the reaction of 1-chloro-2-nitrobenzene (B146284) with thiophenol in the presence of a base.

Experimental Protocol

Materials:

Procedure:

  • To a stirred solution of thiophenol in DMSO, add an equimolar amount of potassium hydroxide.

  • Stir the mixture at room temperature for approximately 30 minutes to form the potassium thiophenolate salt.

  • Add a solution of 1-chloro-2-nitrobenzene in DMSO dropwise to the reaction mixture.

  • Heat the reaction mixture to around 90°C and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-nitro-2-phenylsulfanylbenzene, which can be further purified by recrystallization or column chromatography.

Synthesis_Workflow Thiophenol Thiophenol Intermediate Potassium Thiophenolate Thiophenol:e->Intermediate:w + KOH KOH KOH:e->Intermediate:w + DMSO DMSO Nitrobenzene 1-Chloro-2-nitrobenzene Reaction Nucleophilic Aromatic Substitution Nitrobenzene->Reaction Intermediate->Reaction in DMSO Workup Aqueous Workup & Extraction Reaction->Workup Product 1-nitro-2-phenylsulfanylbenzene Purification Purification Workup->Purification Purification->Product

General synthesis workflow for 1-nitro-2-phenylsulfanylbenzene.

Role as a Synthetic Intermediate in Drug Discovery

The primary significance of 1-nitro-2-phenylsulfanylbenzene in drug development lies in its utility as a versatile building block. The nitro group can be readily reduced to a primary amine, which then serves as a handle for a variety of chemical transformations to construct more complex and biologically active molecules. This transformation is a critical step in the synthesis of several classes of pharmaceuticals.

Reduction of the Nitro Group

The reduction of the nitro group in 1-nitro-2-phenylsulfanylbenzene to an amine (2-aminophenyl phenyl sulfide) is a key transformation. This can be achieved using various reducing agents.

Common Reducing Agents:

  • Iron powder in acidic medium (e.g., acetic acid or hydrochloric acid): A classic and cost-effective method.

  • Tin(II) chloride in concentrated hydrochloric acid: Another widely used method.

  • Catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst): A clean and efficient method.

  • Sodium dithionite: A milder reducing agent.

Nitro_Reduction Start 1-nitro-2-phenylsulfanylbenzene Product 2-Aminophenyl phenyl sulfide Start->Product Reduction Reducing_Agent Reducing Agent (e.g., Fe/HCl, SnCl₂/HCl, H₂/Pd-C) Reducing_Agent->Product

Reduction of the nitro group to form the corresponding amine.
Synthesis of Bioactive Heterocycles

The resulting 2-aminophenyl phenyl sulfide is a valuable precursor for the synthesis of various heterocyclic compounds with known pharmacological activities.

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. 2-Aminophenyl phenyl sulfide can be cyclized to form benzothiazole (B30560) derivatives.

Experimental Protocol for Benzothiazole Synthesis:

  • The 2-aminophenyl phenyl sulfide intermediate is reacted with a suitable carboxylic acid or its derivative (e.g., acid chloride, aldehyde) under appropriate conditions.

  • For example, reaction with an aldehyde in the presence of an oxidizing agent can lead to the formation of a 2-substituted benzothiazole.

Benzothiazole_Synthesis Amine 2-Aminophenyl phenyl sulfide Cyclization Condensation & Cyclization Amine->Cyclization Reagent Aldehyde/Carboxylic Acid Derivative Reagent->Cyclization Oxidant Oxidizing Agent Oxidant->Cyclization Product 2-Substituted Benzothiazole Cyclization->Product

Synthesis of benzothiazoles from 2-aminophenyl phenyl sulfide.

Phenothiazines are another important class of heterocyclic compounds that form the core structure of many antipsychotic drugs. The synthesis of phenothiazines can also be initiated from derivatives of 1-nitro-2-phenylsulfanylbenzene. For instance, Smiles rearrangement of related precursors, which can be derived from this compound, is a known method for constructing the phenothiazine (B1677639) ring system.[3]

Biological Activity Context

While 1-nitro-2-phenylsulfanylbenzene itself is primarily regarded as a synthetic intermediate, the broader class of nitroaromatic compounds can exhibit biological activity. The nitro group is a known pharmacophore and can also act as a toxicophore.[4] The biological effects of nitroaromatic compounds are often attributed to the in vivo reduction of the nitro group to reactive nitroso and hydroxylamine (B1172632) intermediates, which can interact with cellular macromolecules.[5]

However, in the context of drug discovery, the main interest in 1-nitro-2-phenylsulfanylbenzene is not its intrinsic activity but its role as a scaffold to which various pharmacophores can be attached to create novel drug candidates with desired therapeutic effects.

Conclusion

1-nitro-2-phenylsulfanylbenzene is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of bioactive heterocyclic compounds. Its straightforward synthesis and the facile transformation of its nitro group make it an important tool for medicinal chemists and drug development professionals. While the compound itself may not possess significant direct biological activity, its utility as a building block for constructing complex molecules with a wide range of therapeutic properties, such as benzothiazoles and phenothiazines, is well-established. This guide provides the foundational knowledge and practical protocols to effectively utilize 1-nitro-2-phenylsulfanylbenzene in the pursuit of novel drug discovery and development.

References

key spectral information for 2-Nitrophenyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral information for 2-Nitrophenyl phenyl sulfide (B99878), a key intermediate in various fields of chemical synthesis. This document details the essential spectroscopic data, experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.

Core Spectral Data

The following tables summarize the key spectral information for 2-Nitrophenyl phenyl sulfide, providing a foundational dataset for its identification and characterization.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.21dd8.1, 1.21H, Ar-H
7.49dt7.5, 1.51H, Ar-H
7.40-7.35m2H, Ph-H
7.21-7.15m2H, Ph-H
7.06-6.98m3H, Ph-H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
145.4C-NO₂
134.8C-S (nitrophenyl)
133.2CH (nitrophenyl)
131.5C-S (phenyl)
129.8CH (phenyl)
128.0CH (phenyl)
126.9CH (nitrophenyl)
125.5CH (nitrophenyl)

Solvent: CDCl₃. Data is predicted and compiled from typical chemical shift ranges.

Table 3: FT-IR Spectral Data of this compound
Wavenumber (cm⁻¹)IntensityAssignment
3075MediumAromatic C-H Stretch
1575StrongAsymmetric NO₂ Stretch
1510StrongAromatic C=C Stretch
1340StrongSymmetric NO₂ Stretch
1080MediumC-S Stretch
850StrongC-N Stretch
740StrongAromatic C-H Bend (ortho-disubstituted)
690StrongAromatic C-H Bend (monosubstituted)

Sample preparation: KBr pellet.

Table 4: Mass Spectrometry Data of this compound
m/zRelative Intensity (%)Assignment
232100[M+H]⁺
248[M+H+O]⁺
215[M+H-OH]⁺
214[M+H-H₂O]⁺
202[M+H-NO]⁺
186[M+H-NO₂]⁺
184[M+H-H₂S]⁺
168[M+H-SO₂]⁺
167[M+H-SO₂H]⁺
154[C₆H₄NO₂S]⁺
125[C₆H₅SO]⁺
123[C₆H₅NO₂]⁺
109[C₆H₅S]⁺

Ionization Method: Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of this compound are provided below.

Synthesis of this compound.[1]
  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol (0.1 mol) and potassium hydroxide (0.1 mol) in 30 mL of DMSO.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of 1-chloro-2-nitrobenzene (0.1 mol) in 10 mL of DMSO dropwise to the reaction mixture over a period of 5 minutes.

    • Heat the resulting mixture to 90°C and stir for 5 hours.

    • After cooling to room temperature, pour the reaction mixture into 200 mL of water.

    • Extract the aqueous mixture with ethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with deionized water (5 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization
  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Use a spectral width of 0 to 200 ppm and employ proton decoupling. A larger number of scans will be necessary to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount (1-2 mg) of purified this compound with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow start Start reactants Reactants: Thiophenol 1-Chloro-2-nitrobenzene KOH, DMSO start->reactants synthesis Nucleophilic Aromatic Substitution reactants->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification (Recrystallization / Chromatography) workup->purification product Pure this compound purification->product characterization Spectroscopic Characterization product->characterization nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ir FT-IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis end End data_analysis->end

Caption: Synthesis and Characterization Workflow.

An In-depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanism in the Synthesis of 2-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the synthesis of 2-Nitrophenyl phenyl sulfide (B99878) via nucleophilic aromatic substitution (SNAr). It details the underlying mechanism, provides a detailed experimental protocol, presents relevant quantitative data, and visualizes the key reaction pathways and experimental workflows. This document is intended to be a valuable resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-Nitrophenyl phenyl sulfide from a 2-nitro-substituted halobenzene and thiophenol is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Unlike aliphatic nucleophilic substitutions (SN1 and SN2), SNAr reactions on aromatic rings proceed via a distinct addition-elimination mechanism.[1][2]

The key features of the SNAr mechanism are:

  • Activation by Electron-Withdrawing Groups: The aromatic ring is rendered susceptible to nucleophilic attack by the presence of strong electron-withdrawing groups (EWGs). In the case of this compound synthesis, the nitro group (-NO2) is a powerful EWG.[3][4] This group deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution by reducing the electron density of the aromatic π-system.[1][5]

  • Ortho/Para Directing Effect: The activating EWG must be positioned ortho or para to the leaving group.[3][6] This specific orientation is crucial as it allows for the delocalization and stabilization of the negative charge in the intermediate through resonance.[4][6] In the synthesis of this compound, the nitro group is in the ortho position to the halogen leaving group.

  • Formation of a Meisenheimer Complex: The reaction proceeds through a two-step mechanism. The first step involves the nucleophilic attack of the thiophenoxide ion on the carbon atom bearing the leaving group. This results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2][4] This intermediate is a key feature of the SNAr pathway.

  • Elimination of the Leaving Group: In the second step, the leaving group (typically a halide) is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product.[2][6]

The overall reaction can be summarized as follows:

1-Chloro-2-nitrobenzene (B146284) + Thiophenol → this compound + HCl

Quantitative Data

The synthesis of this compound from 1-chloro-2-nitrobenzene and thiophenol is a high-yielding reaction. The following table summarizes the key quantitative data for this synthesis.

ParameterValueReference
Reactants
1-Chloro-2-nitrobenzene15.7 g (0.1 mol)[1]
Thiophenol11.0 g (0.1 mol)[1]
Potassium Hydroxide (B78521)5.6 g (0.1 mol)[1]
Dimethyl Sulfoxide (B87167) (DMSO)40 mL[1]
Reaction Conditions
Temperature90°C[1]
Reaction Time5 hours[1]
Product
This compound
Yield96%[1]
AppearanceYellow powder[1]
Molecular FormulaC12H9NO2S
Molecular Weight231.27 g/mol

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

  • 1-Chloro-2-nitrobenzene (15.7 g, 0.1 mol)

  • Thiophenol (11.0 g, 0.1 mol)

  • Potassium hydroxide (5.6 g, 0.1 mol)

  • Dimethyl sulfoxide (DMSO) (40 mL)

  • Ethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 11.0 g (0.1 mol) of thiophenol and 5.6 g (0.1 mol) of potassium hydroxide in 30 mL of DMSO.

  • Stir the mixture at room temperature for 30 minutes to form the potassium thiophenoxide salt.

  • Add a solution of 15.7 g (0.1 mol) of 1-chloro-2-nitrobenzene in 10 mL of DMSO dropwise to the reaction mixture over a period of 5 minutes.

  • Heat the resulting mixture to 90°C and stir for 5 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water.

  • Extract the product with ethyl ether (3 x 50 mL).

  • Combine the ether extracts and wash with water (5 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the this compound product as a yellow powder.[1]

Visualizations

SNAr Reaction Mechanism

The following diagram illustrates the stepwise addition-elimination mechanism for the synthesis of this compound.

Caption: The SNAr mechanism for this compound synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental synthesis of this compound.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Dissolve Thiophenol & KOH in DMSO add_nitro Add 1-Chloro-2-nitrobenzene Solution prep_reagents->add_nitro heat_stir Heat to 90°C and Stir for 5 hours add_nitro->heat_stir quench Pour into Water heat_stir->quench extract Extract with Ethyl Ether quench->extract wash Wash with Water extract->wash dry Dry over Na2SO4 wash->dry evaporate Solvent Evaporation dry->evaporate product This compound (Yellow Powder) evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship: Further Functionalization

This compound is a valuable intermediate in organic synthesis. One of its key transformations is the reduction of the nitro group to an amine, which opens up a wide range of further functionalization possibilities.

Logical_Relationship start This compound reduction Reduction of Nitro Group (e.g., with SnCl2/HCl) start->reduction amine 2-Aminophenyl phenyl sulfide reduction->amine acylation Acylation amine->acylation alkylation Alkylation amine->alkylation diazotization Diazotization amine->diazotization amide Amide Derivatives acylation->amide alkylated_amine Alkylated Amine Derivatives alkylation->alkylated_amine azo_compounds Azo Compounds diazotization->azo_compounds

Caption: Logical workflow for the further functionalization of this compound.

References

The Strategic Role of 2-Nitrophenyl Phenyl Sulfide in the Development of Advanced Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating global demand for food security necessitates the continuous innovation of effective and sustainable agrochemicals. Central to this endeavor is the strategic use of versatile chemical precursors that serve as foundational building blocks for novel active ingredients. Among these, 2-nitrophenyl phenyl sulfide (B99878) (CAS: 4171-83-9) has emerged as a pivotal intermediate in the synthesis of a new generation of agrochemicals, particularly fungicides. This technical guide provides an in-depth exploration of the synthesis, applications, and mechanisms of action of agrochemicals derived from this crucial precursor, with a focus on benzothiazole-based fungicides.

Synthesis of 2-Nitrophenyl Phenyl Sulfide: A Reliable Precursor

The synthesis of this compound is a well-established process, offering a reliable and scalable route to this key intermediate. The most common method involves the nucleophilic aromatic substitution of an o-halonitrobenzene with thiophenol in the presence of a base.

Experimental Protocol: Synthesis of this compound

A widely adopted and efficient protocol for the laboratory-scale synthesis of this compound is detailed below.

Materials:

Procedure:

  • To a stirred solution of thiophenol (11.0 g, 0.1 mol) in 30 mL of DMSO, add potassium hydroxide (5.6 g, 0.1 mol).

  • Stir the mixture for 30 minutes at room temperature to form the potassium thiophenoxide salt.

  • To this mixture, add a solution of 1-chloro-2-nitrobenzene (15.7 g, 0.1 mol) in 10 mL of DMSO dropwise over a period of 5 minutes at room temperature.

  • Heat the resulting mixture and stir for 5 hours at 90°C.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water.

  • Extract the product with ethyl ether (3 x 50 mL).

  • Combine the ether extracts and wash with water (5 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound as a yellow powder. A typical yield for this reaction is approximately 96% (22.4g).[1]

From Precursor to Active Ingredient: The Synthesis of Benzothiazole (B30560) Fungicides

A critical application of this compound in the agrochemical industry is its role as a precursor to 2-aminophenyl phenyl sulfide, a key intermediate in the synthesis of benzothiazole-based fungicides. The nitro group of this compound can be readily reduced to an amine group, opening a pathway to a diverse range of bioactive molecules.[2][3]

Reduction of this compound to 2-Aminophenyl Phenyl Sulfide

The reduction of the nitro group is a fundamental transformation in this synthetic route. Various reducing agents can be employed for this purpose, including zinc powder in the presence of an acid or catalytic hydrogenation.[4][5]

Experimental Workflow: From this compound to Benzothiazole Fungicides

G cluster_0 Synthesis of Precursor cluster_1 Key Intermediate Formation cluster_2 Fungicide Synthesis Thiophenol Thiophenol This compound This compound Thiophenol->this compound KOH, DMSO 1-Chloro-2-nitrobenzene 1-Chloro-2-nitrobenzene 1-Chloro-2-nitrobenzene->this compound 2-Aminophenyl Phenyl Sulfide 2-Aminophenyl Phenyl Sulfide This compound->2-Aminophenyl Phenyl Sulfide Reduction (e.g., Zn/Acid) Benzothiazole Derivatives Benzothiazole Derivatives 2-Aminophenyl Phenyl Sulfide->Benzothiazole Derivatives Cyclization

Caption: Synthetic pathway from starting materials to benzothiazole fungicides.

Synthesis of 2-(Phenylthio)benzothiazole: A Potent Antifungal Agent

Following the reduction to 2-aminophenyl phenyl sulfide, cyclization reactions can be employed to construct the benzothiazole ring system. One such example is the synthesis of 2-(phenylthio)benzothiazole, which has demonstrated significant antifungal activity.[1][6]

Efficacy of Benzothiazole Fungicides Derived from this compound

Research has demonstrated the potent fungicidal activity of benzothiazole derivatives synthesized from this compound. These compounds have shown efficacy against a range of plant pathogenic fungi.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of 2-(phenylthio)benzothiazole and its substituted analogs against Botrytis cinerea, a common and destructive plant pathogen. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of the fungus by 50%.

CompoundSubstituent on Phenyl RingIC50 (µg/mL) against Botrytis cinerea[6]
2-(Phenylthio)benzothiazoleNone0.75
2-(2-Chlorophenylthio)benzothiazole2-Chloro0.69
2-(3-Chlorophenylthio)benzothiazole3-Chloro0.65
Triadimefon (Commercial Fungicide)-> 10

Lower IC50 values indicate higher antifungal activity.

The data clearly indicates that 2-(phenylthio)benzothiazole and its chloro-substituted derivatives exhibit superior antifungal activity against Botrytis cinerea compared to the commercial fungicide Triadimefon under the tested conditions.[6]

Mechanism of Action: How Benzothiazole Fungicides Work

Understanding the mechanism of action is crucial for the effective and sustainable use of any agrochemical. While the exact molecular targets of all benzothiazole fungicides are not fully elucidated, research points towards several potential modes of action.

Disruption of Fungal Cell Integrity and Induction of Apoptosis

Studies on benzothiazole have shown that it can inhibit the growth of the oomycete pathogen Phytophthora capsici by inducing apoptosis (programmed cell death) and suppressing the pathogen's stress response and metabolic detoxification pathways.[7] This suggests that benzothiazole derivatives may act on multiple cellular processes, leading to the demise of the fungal pathogen. Electron microscopy has revealed that benzothiazole treatment can lead to morphological changes in fungal hyphae, including disruption of the cell membrane.[7]

Inhibition of Key Fungal Enzymes

Another proposed mechanism of action for some benzothiazole-based fungicides is the inhibition of cytochrome P450 14α-demethylase (CYP51).[8] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death. This mode of action is shared by the widely used azole class of fungicides.

Proposed Signaling Pathway: Benzothiazole Fungicide Action

G cluster_0 Fungal Cell Benzothiazole Fungicide Benzothiazole Fungicide Mitochondrion Mitochondrion Benzothiazole Fungicide->Mitochondrion Induces Stress Cytochrome P450 14α-demethylase Cytochrome P450 14α-demethylase Benzothiazole Fungicide->Cytochrome P450 14α-demethylase Inhibition Cell Membrane Cell Membrane Nucleus Nucleus Mitochondrion->Nucleus Apoptosis Signaling Apoptosis Apoptosis Nucleus->Apoptosis Ergosterol Biosynthesis Ergosterol Biosynthesis Ergosterol Biosynthesis->Cell Membrane Component of Cytochrome P450 14α-demethylase->Ergosterol Biosynthesis

Caption: Proposed mechanisms of action for benzothiazole fungicides.

Conclusion and Future Outlook

This compound stands out as a valuable and versatile precursor for the development of novel agrochemicals. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the creation of diverse molecular architectures with potent biological activity. The demonstrated efficacy of benzothiazole fungicides derived from this precursor highlights a promising avenue for addressing the challenges of fungal crop diseases. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships for enhanced efficacy and selectivity, and evaluating their environmental fate and toxicological profiles to ensure the development of safe and sustainable crop protection solutions. The continued exploration of the chemical space accessible from this compound is poised to deliver the next generation of innovative agrochemicals.

References

An In-depth Technical Guide to the Reduction of 2-Nitrophenyl Phenyl Sulfide to 2-Aminophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of the nitro group in 2-Nitrophenyl phenyl sulfide (B99878) to its corresponding amine is a critical transformation in the synthesis of various pharmaceutical and specialty chemical intermediates. This guide provides a comprehensive overview of the primary methodologies for this conversion, including catalytic hydrogenation, metal-mediated reductions, and sulfide-based reductions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in selecting and optimizing the most suitable method for their specific needs. A key challenge in this transformation is the presence of the sulfur atom, which can poison conventional hydrogenation catalysts. This guide addresses this challenge by detailing the use of sulfide-resistant catalysts and alternative reduction methods that are compatible with sulfur-containing compounds.

Introduction

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental reaction in organic synthesis. The resulting amino group is a versatile functional handle for further molecular elaborations. In the context of 2-Nitrophenyl phenyl sulfide, the product, 2-Aminophenyl phenyl sulfide, is a valuable building block in medicinal chemistry and materials science. The presence of the phenyl sulfide moiety introduces a significant challenge, as sulfur can act as a poison for many common hydrogenation catalysts. Therefore, a careful selection of the reduction methodology is paramount to achieve high yields and purity. This guide explores the most effective methods for this transformation, providing detailed experimental conditions and performance data.

Reduction Methodologies and Quantitative Data

Several methods have been successfully employed for the reduction of the nitro group in this compound. The choice of method often depends on factors such as the desired scale of the reaction, functional group tolerance, and the availability of specialized equipment. The following table summarizes the key quantitative data for the most common reduction methods.

Reduction MethodReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic HydrogenationH₂ / Sulfide-resistant CatalystMethanolRoom Temp.499.5[1]
Metal-mediated ReductionFe / HClEthanol (B145695)/WaterReflux2-4High (not specified)General Method
Metal-mediated ReductionSnCl₂·2H₂OEthanol503High (not specified)General Method
Sulfide-based Reduction (Zinin)Na₂S or (NH₄)₂SEthanol/WaterReflux2-6Moderate to HighGeneral Method
Transfer HydrogenationHydrazine (B178648) Hydrate (B1144303) / CatalystEthanolReflux2-6High[2]

Experimental Protocols

Detailed experimental protocols are crucial for the successful replication of synthetic procedures. This section provides step-by-step methodologies for the key reduction techniques.

Catalytic Hydrogenation with a Sulfide-Resistant Catalyst

This method is highly efficient and provides a near-quantitative yield of the desired amine. The use of a specialized catalyst that is tolerant to sulfur is essential to prevent catalyst deactivation.

Procedure: [1]

  • In a reaction vessel, suspend this compound (1 equivalent) in methanol.

  • Add a sulfide poisoning-resistant catalyst (e.g., a modified Ni-Al-Zn-Cr-Mo alloy, ~5-10% by weight of the substrate).

  • Seal the vessel and purge with hydrogen gas.

  • Maintain the reaction at room temperature and atmospheric pressure (or up to 1 MPa) with vigorous stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure to yield 2-Aminophenyl phenyl sulfide.

Metal-mediated Reduction with Iron and Hydrochloric Acid (Béchamp Reduction)

This classical method is robust and uses inexpensive reagents. It is particularly useful when catalytic hydrogenation is not feasible.

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and a mixture of ethanol and water.

  • Add iron powder (3-5 equivalents) to the suspension.

  • Heat the mixture to reflux and add concentrated hydrochloric acid (catalytic amount) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • The filtrate is then neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography.

Metal-mediated Reduction with Stannous Chloride (SnCl₂)

This method is another common approach for nitro group reduction and is often carried out under milder conditions than the Béchamp reduction.

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the solution.

  • Heat the reaction mixture to 50°C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice-water.

  • Basify the mixture with a sodium hydroxide (B78521) solution to precipitate tin salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Sulfide-based Reduction (Zinin Reduction)

The Zinin reduction is particularly noteworthy for its selectivity in reducing nitro groups in the presence of other reducible functionalities.

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) (2-3 equivalents).

  • Heat the reaction mixture to reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

  • The organic layer is washed with water, dried, and concentrated to afford the desired amine.

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting. The following diagrams, generated using the DOT language, illustrate the proposed pathways for the key reduction methods.

Catalytic Hydrogenation Pathway

G 2-Nitrophenyl_phenyl_sulfide This compound Nitroso_intermediate Nitroso Intermediate 2-Nitrophenyl_phenyl_sulfide->Nitroso_intermediate + H₂/Catalyst Hydroxylamine_intermediate Hydroxylamine Intermediate Nitroso_intermediate->Hydroxylamine_intermediate + H₂/Catalyst 2-Aminophenyl_phenyl_sulfide 2-Aminophenyl phenyl sulfide Hydroxylamine_intermediate->2-Aminophenyl_phenyl_sulfide + H₂/Catalyst

Caption: Proposed pathway for catalytic hydrogenation.

Metal-mediated Reduction Workflow

G cluster_start Starting Materials Substrate This compound Reaction Reaction at Elevated Temperature Substrate->Reaction Reagents Metal (Fe or Sn) Acid (e.g., HCl) Reagents->Reaction Workup Workup: 1. Filtration 2. Neutralization 3. Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product 2-Aminophenyl phenyl sulfide Purification->Product

Caption: General workflow for metal-mediated reduction.

Zinin Reduction (Sulfide-based) Mechanism

G Nitro_Compound This compound Nitroso_Intermediate Nitroso Intermediate Nitro_Compound->Nitroso_Intermediate + S²⁻/H₂O Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate + S²⁻/H₂O Amine_Product 2-Aminophenyl phenyl sulfide Hydroxylamine_Intermediate->Amine_Product + S²⁻/H₂O

Caption: Simplified mechanism of the Zinin reduction.

Conclusion

The reduction of this compound to 2-Aminophenyl phenyl sulfide can be achieved through various effective methods. For high-yield and clean reactions, catalytic hydrogenation using a sulfide-resistant catalyst is the method of choice.[1] However, classical methods such as the Béchamp and SnCl₂ reductions offer reliable and cost-effective alternatives, particularly when catalyst poisoning is a concern. The Zinin reduction provides a valuable option for selective reductions. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, available resources, and the presence of other functional groups in the molecule. This guide provides the necessary data and protocols to enable researchers to make an informed decision and successfully perform this important transformation.

References

The Role of 2-Nitrophenyl Phenyl Sulfide in the Synthesis of Bioactive Heterocyclic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-nitrophenyl phenyl sulfide (B99878) and its derivatives as pivotal precursors in the formation of a diverse array of bioactive heterocyclic compounds. The strategic placement of the nitro and sulfide functionalities within this scaffold allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and drug development. This document details key synthetic methodologies, including the Smiles rearrangement and Ullmann condensation for phenothiazine (B1677639) synthesis, condensation reactions for benzothiazole (B30560) formation, and pathways to quinoline (B57606) derivatives. Each section includes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the practical application of these methods in a research and development setting.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. Among the myriad of synthetic precursors, 2-nitrophenyl phenyl sulfide stands out as a versatile and reactive starting material. The presence of a reducible nitro group ortho to a phenyl sulfide linkage provides a unique chemical handle for intramolecular cyclization reactions, leading to the efficient construction of complex heterocyclic systems.

The primary utility of this compound lies in its conversion to 2-aminophenyl phenyl sulfide, a key intermediate for the synthesis of phenothiazines, a class of compounds renowned for their antipsychotic, antihistaminic, and antiemetic properties.[1][2] Furthermore, derivatives of this core structure can be employed in the synthesis of other important heterocycles such as benzothiazoles and quinolines, which also exhibit a broad spectrum of biological activities.[3][4]

This guide will explore the fundamental synthetic transformations of this compound and its derivatives, providing detailed experimental protocols and quantitative data to support researchers in the design and execution of novel synthetic routes towards new chemical entities with therapeutic potential.

Synthesis of Phenothiazines

Phenothiazines are a class of tricyclic heterocyclic compounds that have had a profound impact on modern medicine. The synthesis of the phenothiazine core can be achieved through several methods, with the Smiles rearrangement and the Ullmann condensation being two of the most prominent strategies starting from precursors related to this compound.

Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction. In the context of phenothiazine synthesis, it typically involves the base-mediated cyclization of an N-acylated 2-amino-2'-nitrodiphenyl sulfide derivative. The amino group, after deprotonation, acts as a nucleophile, attacking the nitrated aromatic ring and displacing the nitro group to form the central thiazine (B8601807) ring.[2][5] This method offers excellent regiochemical control.[2]

Smiles_Rearrangement_Workflow start 2-Amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide formylation Formylation (Formic Acid, Reflux) start->formylation intermediate 2-Formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide formylation->intermediate cyclization Cyclization (Smiles Rearrangement) (K2CO3, DMF, Heat) intermediate->cyclization workup Work-up and Isolation (Precipitation, Filtration, Purification) cyclization->workup product 2-(Trifluoromethyl)phenothiazine workup->product Ullmann_Condensation_Workflow reactants 2-Aminothiophenol + 2-Halonitrobenzene condensation Ullmann Condensation (Cu Catalyst, Base, High Temp.) reactants->condensation intermediate 2-Amino-2'-nitrodiphenyl sulfide condensation->intermediate cyclization Reductive Cyclization intermediate->cyclization workup Work-up and Purification cyclization->workup product Phenothiazine workup->product Benzothiazole_Synthesis_Workflow reactants 2-Aminothiophenol + Aldehyde/Carboxylic Acid condensation Condensation (Catalyst, Solvent, Heat) reactants->condensation cyclization Intramolecular Cyclization condensation->cyclization workup Work-up and Purification cyclization->workup product 2-Substituted Benzothiazole workup->product Quinoline_Synthesis_Workflow reactants 2-Aminobenzophenone + Carbonyl Compound condensation Friedländer Annulation (Acid or Base Catalyst) reactants->condensation cyclization Dehydration and Cyclization condensation->cyclization workup Work-up and Purification cyclization->workup product 2,4-Disubstituted Quinoline workup->product

References

Methodological & Application

Application Note: Synthesis of 2-Nitrophenyl phenyl sulfide via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of 2-Nitrophenyl phenyl sulfide (B99878), a valuable intermediate in organic synthesis, particularly for bioactive compounds and materials science applications.[1][2][3] The procedure is based on the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronitrobenzene and thiophenol using potassium hydroxide (B78521) as the base.

Introduction

2-Nitrophenyl phenyl sulfide is an organosulfur compound that serves as a key building block in the synthesis of various molecules.[2][3] Its structure, featuring a phenylthio group and a reducible nitro group, allows for diverse chemical transformations.[2] The nitro group can be readily reduced to an amine, which is a crucial functional group in many pharmaceuticals.[2][4][5] This synthesis protocol details a common and efficient base-mediated condensation method.[1] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiophenolate anion, generated in situ from thiophenol and potassium hydroxide, attacks the electron-deficient aromatic ring of 2-chloronitrobenzene, displacing the chloride ion.[6][7]

Reaction and Mechanism

Overall Reaction:

Overall Reaction Scheme

The reaction is initiated by the deprotonation of thiophenol with potassium hydroxide to form the highly nucleophilic potassium thiophenolate. This nucleophile then attacks the carbon atom bearing the chlorine in 2-chloronitrobenzene. The presence of the electron-withdrawing nitro group (-NO₂) ortho to the leaving group activates the ring for nucleophilic attack and stabilizes the intermediate Meisenheimer complex.[7] Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the final product.[6]

Data Presentation

Table 1: Reagent Physical and Chemical Properties
ReagentFormulaMolar Mass ( g/mol )CAS No.Hazards
2-ChloronitrobenzeneC₆H₄ClNO₂157.5688-73-3Toxic, Irritant, Environmental Hazard
ThiophenolC₆H₆S110.18108-98-5Toxic, Flammable, Stench, Irritant
Potassium HydroxideKOH56.111310-58-3Corrosive, Causes Severe Burns[8][9][10][11][12]
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5Irritant, Readily Absorbed Through Skin
This compoundC₁₂H₉NO₂S231.274171-83-9Toxicity data not fully available; handle with caution.[1]
Table 2: Example Experimental Parameters and Expected Results
ParameterValueNotes
Scale0.1 molBased on 2-chloronitrobenzene as the limiting reagent.[13][14]
Thiophenol11.0 g (0.1 mol)1.0 equivalent.
Potassium Hydroxide5.6 g (0.1 mol)1.0 equivalent.[13][14]
2-Chloronitrobenzene15.7 g (0.1 mol)1.0 equivalent.[13][14]
SolventDMSO40 mL (30 mL for initial dissolution, 10 mL for substrate).[13][14]
Reaction Temperature90°CModerate heating is required for the reaction to proceed.[13][14]
Reaction Time5 hoursMonitor by TLC for completion.[13][14]
Expected Yield ~22.4 g (96%) High yields are reported for this procedure.[13][14]
Appearance Yellow Powder/Crystal The product is typically a pale yellow solid.[1][13]

Experimental Protocol

4.1. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood due to the toxicity and extreme stench of thiophenol.[14]

  • Handling Reagents:

    • Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin and eye burns.[8][11][12] Handle with care, avoiding dust inhalation.

    • Thiophenol: Toxic and has an overpowering, unpleasant odor.[14] Use with extreme caution.

    • 2-Chloronitrobenzene: Toxic and an irritant. Avoid skin contact and inhalation.

    • DMSO: Can be absorbed through the skin, potentially carrying dissolved chemicals with it. Avoid contact.

4.2. Materials and Equipment

  • 2-Chloronitrobenzene

  • Thiophenol (Benzenethiol)

  • Potassium Hydroxide (KOH), pellets or flakes

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl ether or Ethyl acetate (B1210297) for extraction

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC plates, chamber, and UV lamp for reaction monitoring

4.3. Step-by-Step Procedure

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium hydroxide (5.6 g, 0.1 mol) to 30 mL of DMSO. Stir the mixture until the KOH is mostly dissolved.

  • Thiophenolate Formation: Carefully add thiophenol (11.0 g, 0.1 mol) to the KOH/DMSO mixture in the fume hood. Stir the resulting mixture for 30 minutes at room temperature. This allows for the formation of the potassium thiophenolate nucleophile.[13][14]

  • Substrate Addition: Dissolve 2-chloronitrobenzene (15.7 g, 0.1 mol) in 10 mL of DMSO. Add this solution dropwise to the reaction flask over approximately 5 minutes.[13][14]

  • Reaction: Attach a condenser to the flask and heat the mixture to 90°C using a heating mantle or oil bath.[13][14] Maintain stirring and heat for 5 hours. Monitor the reaction's progress by periodically taking a small sample and analyzing it with thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the flask to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 200 mL of cold water.[13] This will precipitate the crude product.

    • Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl ether or ethyl acetate (3 x 50 mL).[13]

    • Combine the organic extracts in the separatory funnel.

  • Washing and Drying:

    • Wash the combined organic layer with water (5 x 50 mL) to remove residual DMSO and inorganic salts.[13]

    • Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[13]

    • The resulting yellow powder is often of high purity (96% yield reported).[13][14] If further purification is needed, recrystallization from ethanol (B145695) or column chromatography on silica (B1680970) gel can be performed.

Visualizations

Reaction Mechanism Pathway

G S(N)Ar Mechanism for this compound Synthesis cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Attack & Meisenheimer Complex cluster_2 Step 3: Elimination & Product Formation Thiophenol Thiophenol (Ph-SH) Thiophenolate Potassium Thiophenolate (Ph-S⁻ K⁺) Thiophenol->Thiophenolate + KOH - H₂O KOH KOH Substrate 2-Chloronitrobenzene Thiophenolate->Substrate Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer + Ph-S⁻ Product This compound Meisenheimer->Product - Cl⁻ Chloride Cl⁻

Caption: S(N)Ar Mechanism for this compound Synthesis.

Experimental Workflow

G start Start reagents 1. Dissolve KOH and Thiophenol in DMSO in Reaction Flask start->reagents substrate 2. Add 2-Chloronitrobenzene Solution Dropwise reagents->substrate react 3. Heat at 90°C for 5h (Monitor by TLC) substrate->react workup 4. Cool and Pour into Water react->workup extract 5. Extract with Ethyl Ether (3x) workup->extract wash 6. Wash Combined Organic Layers with Water (5x) extract->wash dry 7. Dry with Anhydrous Na₂SO₄ wash->dry isolate 8. Filter and Evaporate Solvent (Rotovap) dry->isolate product Final Product: This compound isolate->product

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application of 2-Nitrophenyl Phenyl Sulfide in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

2-Nitrophenyl phenyl sulfide (B99878) is a versatile organosulfur compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules for pharmaceutical research.[1] Its chemical structure, featuring a reducible nitro group and a modifiable phenyl sulfide moiety, makes it a valuable building block for creating diverse chemical libraries for drug discovery. The primary application of 2-nitrophenyl phenyl sulfide lies in its conversion to 2-aminophenyl phenyl sulfide, a key precursor for various therapeutic agents, including those with anticancer and kinase inhibitory activities.

The facile reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of many pharmaceuticals.[1] This amine group can then undergo a multitude of chemical reactions, such as acylation, alkylation, and coupling reactions, to generate a wide range of derivatives.[1] Furthermore, the diaryl sulfide scaffold itself is a privileged structure in medicinal chemistry, known to influence properties like lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Key Applications in Drug Discovery
  • Anticancer Drug Development: Derivatives of 2-aminophenyl phenyl sulfide have been explored for their potential as anticancer agents. The diaryl sulfide core is present in various compounds that exhibit cytotoxic activity against cancer cell lines.

  • Kinase Inhibitor Synthesis: The 2-aminophenyl phenyl sulfide scaffold is a valuable starting point for the synthesis of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Derivatives of this scaffold have the potential to target various kinases involved in oncogenic signaling pathways such as PI3K/Akt/mTOR, FAK, JAK/STAT, and Bcr-Abl.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Aminophenyl Phenyl Sulfide

This protocol describes the chemical reduction of the nitro group of this compound to an amine group to yield 2-aminophenyl phenyl sulfide. This is a foundational step for the subsequent synthesis of more complex bioactive derivatives.

Materials:

  • This compound

  • Hydrogen gas (H₂)

  • Sulfide poisoning-resistant catalyst (e.g., Ni-Al-Zn-Cr-Mo alloy based)[3]

  • Organic solvent (e.g., methanol, ethanol, dioxane)[3]

  • Reaction kettle/pressure reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a reaction kettle, dissolve 0.1 mol of this compound in a suitable polar organic solvent (e.g., 50 mL of methanol).[3]

  • Add the sulfide poisoning-resistant catalyst to the solution.[3]

  • Seal the reaction kettle and purge with hydrogen gas to remove air.[3]

  • Pressurize the reactor with hydrogen to the desired pressure (ordinary pressure to 1 MPa).[3]

  • Stir the reaction mixture at room temperature for 2 to 4 hours.[3]

  • Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture to recover the catalyst. The catalyst can be washed and potentially reused.[3]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[3]

  • The resulting product is 2-aminophenyl phenyl sulfide. Further purification can be performed by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of a Diaryl Sulfide Analog with Anticancer Activity

This protocol is a representative example of how 2-aminophenyl phenyl sulfide can be used as a starting material to generate diaryl sulfide derivatives with potential anticancer activity. This specific protocol is adapted from the synthesis of diaryl sulfides evaluated for anti-breast-cancer activity.[4]

Materials:

  • 2-Aminophenyl phenyl sulfide (or a related thiol precursor)

  • N-Chlorosuccinimide (NCS)

  • An appropriate arylzinc reagent (e.g., Phenylzinc bromide)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel

  • Magnetic stirrer

  • Apparatus for flash column chromatography

Procedure (General):

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the starting thiol (derived from 2-aminophenyl phenyl sulfide or a similar precursor) in an anhydrous solvent.

  • Add N-Chlorosuccinimide (NCS) to the solution to form the corresponding sulfenyl chloride in situ.

  • In a separate vessel, prepare the arylzinc reagent.

  • Slowly add the arylzinc reagent to the solution of the sulfenyl chloride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired diaryl sulfide.[4]

Data Presentation

The following table summarizes the in vitro anticancer activity of a representative diaryl sulfide analog, demonstrating the potential of this class of compounds derived from precursors like this compound.

Compound IDCancer Cell LineEC₅₀ (µM)Reference
Diaryl sulfide 25MCF-7 (Breast Cancer)4.5[5]

Signaling Pathways and Experimental Workflows

The derivatives synthesized from this compound often target key signaling pathways implicated in cancer progression. As many of these derivatives are designed as kinase inhibitors, they can interfere with cascades like the PI3K/Akt/mTOR, FAK, and JAK/STAT pathways.

Synthetic Workflow for Bioactive Diaryl Sulfides

The following diagram illustrates a generalized workflow for the synthesis of bioactive diaryl sulfides, starting from the reduction of this compound.

G A This compound B Reduction (e.g., Catalytic Hydrogenation) A->B Protocol 1 C 2-Aminophenyl phenyl sulfide B->C D Further Derivatization (e.g., Diazotization, Acylation, Coupling) C->D E Bioactive Diaryl Sulfide Derivatives D->E F Biological Screening (e.g., Anticancer, Kinase Assays) E->F G Lead Compound Identification F->G

Synthetic workflow for bioactive diaryl sulfides.
PI3K/Akt/mTOR Signaling Pathway Inhibition

Many kinase inhibitors derived from scaffolds related to 2-aminophenyl phenyl sulfide target the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][6]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Diaryl Sulfide Kinase Inhibitor Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR signaling pathway inhibition.
FAK Signaling Pathway in Cancer Cell Migration

Focal Adhesion Kinase (FAK) is another important target in cancer therapy, playing a key role in cell migration and invasion.[3][7] Diaryl sulfide derivatives can be designed to inhibit FAK and its downstream signaling.

G Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt ERK ERK Pathway FAK->ERK Src->FAK Phosphorylation Migration Cell Migration & Invasion PI3K_Akt->Migration ERK->Migration Inhibitor Diaryl Sulfide FAK Inhibitor Inhibitor->FAK Inhibition

FAK signaling pathway in cancer cell migration.

References

Application Notes and Protocols for 2-Nitrophenyl Phenyl Sulfide in Mechanistic Studies of Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-nitrophenyl phenyl sulfide (B99878) as a versatile probe for investigating the mechanisms of oxidation reactions. This compound offers unique features that allow for the elucidation of different oxidative pathways, making it a valuable tool in chemical and biological research. The following sections detail its application in mass spectrometry-based studies, protocols for its synthesis and use, and potential applications in solution-phase and cellular systems.

Introduction

2-Nitrophenyl phenyl sulfide is an aromatic sulfide that can undergo oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone. The presence of the ortho-nitro group provides a unique intramolecular reactivity that, along with its susceptibility to intermolecular oxidation, allows for the study of complex oxidation mechanisms. Its distinct mass spectrometric fragmentation patterns upon oxidation make it particularly useful for gas-phase mechanistic studies.

Mechanistic Insights from Mass Spectrometry

A key application of this compound is in the mechanistic elucidation of oxidation reactions using mass spectrometry. Studies have shown that this molecule can undergo two distinct oxidation pathways when analyzed by electrospray ionization mass spectrometry (ESI-MS).[1]

Intermolecular Oxidation

During the electrospray ionization process, this compound can undergo an intermolecular oxidation. This is believed to occur through reaction with oxidizing species, such as hydroxyl radicals and oxygen, generated in the ESI source.[1] This process results in the formation of the corresponding sulfoxide, [M+H+O]⁺. This application is useful for studying ESI-induced oxidation artifacts, which can be a concern in the analysis of sulfur-containing compounds like methionine-containing peptides.

Intramolecular Oxidation

Upon collisional activation of the protonated molecule ([M+H]⁺) in the gas phase (e.g., in tandem mass spectrometry, MS/MS), this compound exhibits a unique intramolecular oxidation pathway. The ortho-nitro group acts as an internal oxygen donor, transferring an oxygen atom to the sulfur. This is evidenced by the characteristic neutral losses of SO, SO₂, and SO₂H• from the protonated molecule.[1] This intramolecular reaction provides a model system for studying gas-phase oxygen transfer reactions.

Data Presentation

The following table summarizes the key mass-to-charge ratios (m/z) observed in the ESI-MS and MS/MS analysis of this compound and its oxidized products. This data is crucial for identifying the different species and understanding the fragmentation pathways.

Ion m/z Description Pathway Reference
[M+H]⁺232Protonated this compound-[1]
[M+H+O]⁺248Protonated 2-nitrophenyl phenyl sulfoxideIntermolecular Oxidation[1]
[M+H-OH]⁺215Loss of a hydroxyl radical from [M+H]⁺Intramolecular Rearrangement[1]
[M+H-H₂O]⁺214Loss of water from [M+H]⁺Intramolecular Rearrangement[1]
[M+H-NO]⁺202Loss of nitric oxide from [M+H]⁺Intramolecular Oxidation[1]
[M+H-SO₂]⁺168Loss of sulfur dioxide from [M+H]⁺Intramolecular Oxidation[1]
[M+H-SO₂H]⁺167Loss of a sulfinoyl radical from [M+H]⁺Intramolecular Oxidation[1]

Experimental Protocols

Synthesis of this compound

A general protocol for the synthesis of this compound can be adapted from the synthesis of related diaryl sulfides.

Materials:

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.0 eq) and potassium hydroxide (1.0 eq) in DMSO.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-chloro-2-nitrobenzene (1.0 eq) in DMSO dropwise to the mixture.

  • Heat the reaction mixture to 90°C and stir for 5 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Mass Spectrometry Analysis of Oxidation

Instrumentation:

  • A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Dissolve this compound in a 1:1 (v/v) mixture of acetonitrile (B52724) and water containing 0.1% formic acid to a final concentration of approximately 1-10 µM.

ESI-MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.0 - 4.0 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 120 °C

  • Desolvation Temperature: 250 - 350 °C

  • Cone Gas Flow: 20 - 50 L/h

  • Desolvation Gas Flow: 600 - 800 L/h

Tandem MS (MS/MS) for Intramolecular Oxidation Study:

  • Perform a full scan MS analysis to identify the [M+H]⁺ ion of this compound (m/z 232).

  • Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

  • Apply a collision energy of 20-30 eV to induce fragmentation.

  • Acquire the product ion spectrum and identify the characteristic fragment ions corresponding to the intramolecular oxidation pathway (e.g., losses of SO, SO₂, SO₂H•).

Visualizations

Experimental Workflow for MS Analysis

workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve 2-Nitrophenyl Phenyl Sulfide in ACN/Water/Formic Acid esi_ms Electrospray Ionization (Positive Mode) dissolve->esi_ms Infuse Sample full_scan Full Scan MS (Detect [M+H]⁺ and [M+H+O]⁺) esi_ms->full_scan ms_ms Tandem MS (MS/MS) on [M+H]⁺ full_scan->ms_ms Isolate [M+H]⁺ intermolecular Identify Intermolecular Oxidation Product ([M+H+O]⁺) full_scan->intermolecular fragmentation Collision-Induced Dissociation (CID) ms_ms->fragmentation product_scan Product Ion Scan fragmentation->product_scan intramolecular Identify Intramolecular Oxidation Fragments (e.g., loss of SO, SO₂) product_scan->intramolecular mechanism Elucidate Oxidation Mechanisms intermolecular->mechanism intramolecular->mechanism

Workflow for the mass spectrometric analysis of this compound oxidation.
Logical Relationship of Oxidation Pathways

oxidation_pathways cluster_inter Intermolecular Oxidation (in ESI source) cluster_intra Intramolecular Oxidation (in gas phase) start This compound ([M+H]⁺, m/z 232) inter_ox Reaction with Reactive Oxygen Species start->inter_ox cid Collision-Induced Dissociation (CID) start->cid sulfoxide 2-Nitrophenyl Phenyl Sulfoxide ([M+H+O]⁺, m/z 248) inter_ox->sulfoxide fragments Characteristic Fragments (loss of SO, SO₂, SO₂H•) cid->fragments

Distinct oxidation pathways of this compound observed by mass spectrometry.

Potential Applications in Solution-Phase and Cellular Studies

While extensively studied in the gas phase, the application of this compound as a probe for solution-phase and cellular oxidation is an area for further exploration. Its reactivity towards various reactive oxygen species (ROS) could be quantified to develop it as a specific probe.

Potential Research Directions:

  • Kinetics of Oxidation: Studying the reaction rates of this compound with specific oxidants (e.g., hydrogen peroxide, hydroxyl radicals, peroxynitrite) in solution. This would involve monitoring the disappearance of the sulfide and the appearance of the sulfoxide and sulfone, likely using techniques like HPLC-UV.

  • Product Distribution: Quantifying the ratio of sulfoxide to sulfone formation under different oxidative conditions. This can provide insights into the strength and nature of the oxidant.

  • Cellular Oxidative Stress Probe: Investigating the potential of this compound as a probe for cellular oxidative stress. This would require studies on its cell permeability, cytotoxicity, and its oxidation in response to induced oxidative stress in cell culture models. The oxidation products could be extracted and analyzed by HPLC or LC-MS.

These future studies would broaden the applicability of this compound as a versatile tool for elucidating oxidation mechanisms in a wider range of chemical and biological systems.

References

Application Notes and Protocols for the Reduction of 2-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of the nitro group in 2-Nitrophenyl phenyl sulfide (B99878) to its corresponding amine, 2-Aminophenyl phenyl sulfide, is a critical transformation in the synthesis of various pharmaceutical compounds and fine chemicals. This document provides detailed experimental protocols and comparative data for several common reduction methods, including catalytic hydrogenation and metal-mediated reductions. The information is intended to guide researchers in selecting the most appropriate method based on factors such as yield, purity, reaction conditions, and functional group tolerance.

Introduction

The conversion of aromatic nitro compounds to anilines is a fundamental reaction in organic synthesis. The resulting anilines are versatile intermediates, readily undergoing further functionalization, such as diazotization or acylation, making them valuable building blocks in medicinal chemistry and materials science. 2-Aminophenyl phenyl sulfide, in particular, is an important precursor for various heterocyclic compounds. The choice of reducing agent is paramount and depends on the substrate's sensitivity to reaction conditions (e.g., pH, temperature) and the presence of other reducible functional groups. This note details several effective methods for this transformation.

Comparative Data of Reduction Methods

The selection of a reduction methodology often involves a trade-off between reaction speed, cost, safety, and substrate compatibility. The following table summarizes various reported and established methods for the reduction of 2-Nitrophenyl phenyl sulfide and related aromatic nitro compounds.

MethodReducing Agent/CatalystSolvent(s)TemperatureTimeYield (%)Purity (%)Reference Notes
Catalytic Hydrogenation H₂ / Sulfide-Resistant Ni-Al CatalystMethanol (B129727)Room Temp.2-4 h99.599.2Specific data for this compound.[1] The catalyst is resistant to poisoning by the sulfur atom in the substrate. Standard Pd/C catalysts can be poisoned by sulfur compounds.[2]
Sodium Sulfide Reduction Na₂SAqueous Methanol25°C then 65°C~3 h~79.5N/AData for the structurally similar 2'-chloro-2-nitrodiphenyl sulfide.[3] This method is often useful for selective reduction of one nitro group in dinitro compounds.
Tin(II) Chloride Reduction SnCl₂·2H₂OEthanolRefluxVariesHighN/AA classic, mild method that tolerates many functional groups like esters and ketones.[4] The workup involves precipitating tin salts with a strong base.
Iron Reduction Fe / NH₄ClEthanol/WaterRefluxVariesHighN/AKnown as the Béchamp reduction, this is an economical and robust method.[4][5] Workup requires filtering off iron sludge.
Borohydride (B1222165) Reduction NaBH₄ / NiCl₂·6H₂OAqueous CH₃CNRoom Temp.< 15 minHighN/AA rapid and efficient method using in situ generated nickel boride as the active catalyst.[6][7] The reaction is often complete in minutes.

Note: "N/A" indicates data not available in the cited sources for this specific substrate. Yields for general methods are typically high but can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using a Sulfide-Resistant Catalyst

This protocol is adapted from a patented procedure for the high-yield, high-purity synthesis of 2-Aminophenyl phenyl sulfide.[1]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sulfide Poisoning-Resistant Catalyst (e.g., Ni-Al-Zn-Cr-Mo alloy based)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas for inerting

  • Hydrogenation reactor (e.g., Parr shaker or similar)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Prepare the sulfide poisoning-resistant catalyst as per literature procedures. A typical preparation involves treating a Ni-Al alloy with sodium hydroxide, followed by activation under hydrogen pressure.

  • Reaction Setup: In a suitable hydrogenation reactor, add this compound (e.g., 0.1 mol, 23.1 g) and the sulfide-resistant catalyst (e.g., 1 g).

  • Solvent Addition: Add methanol (e.g., 50 mL) to the reactor.

  • Inerting: Seal the reactor and purge the system thoroughly with nitrogen gas to remove any oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the reactor to the desired pressure (the reaction proceeds at normal atmospheric pressure but can be conducted up to 1 MPa).

  • Reaction: Begin vigorous agitation (stirring or shaking) and maintain the reaction at room temperature for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol. The resulting solid is 2-Aminophenyl phenyl sulfide.

  • Analysis: The product can be analyzed for purity by GC, HPLC, and its structure confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Reduction with Sodium Borohydride and Nickel(II) Chloride

This protocol is a general and rapid method for the reduction of aromatic nitro compounds, adapted for this specific substrate.[6][7]

Materials:

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (e.g., 1 mmol, 0.231 g) in a mixture of acetonitrile and water (e.g., 3.0 mL CH₃CN and 0.3 mL H₂O).

  • Catalyst Addition: To the stirred solution, add Nickel(II) chloride hexahydrate (e.g., 0.2 mmol, 0.047 g). Stir for 3 minutes.

  • Reductant Addition: Carefully add sodium borohydride (e.g., 4 mmol, 0.151 g) as a fine powder in portions to the reaction mixture. An immediate black precipitate of nickel boride will form.

  • Reaction: Continue to stir the mixture vigorously at room temperature. The reaction is typically very fast and can be complete in as little as 5-15 minutes.

  • Monitoring: Monitor the reaction by TLC until the starting material has disappeared.

  • Quenching and Work-up: Add distilled water (e.g., 5 mL) to the flask and stir for 10 minutes to quench any remaining NaBH₄.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (e.g., 3 x 10 mL).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Aminophenyl phenyl sulfide.

  • Purification: If necessary, the product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow

The general workflow for the reduction, workup, and purification of the product is outlined below.

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start This compound reaction_vessel Reaction at Controlled Temp. start->reaction_vessel reagents Reducing System (e.g., H2/Catalyst or NaBH4/NiCl2) reagents->reaction_vessel solvent Solvent (e.g., Methanol) solvent->reaction_vessel monitoring Monitor by TLC/LC-MS reaction_vessel->monitoring filtration Filter (Remove Catalyst/Salts) monitoring->filtration extraction Aqueous Workup & Extraction filtration->extraction if applicable drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product purification Purification (Chromatography/Crystallization) crude_product->purification if necessary final_product 2-Aminophenyl phenyl sulfide purification->final_product analysis Analysis (NMR, GC, etc.) final_product->analysis

Caption: General experimental workflow for the reduction of this compound.

Reaction Pathway

The reduction of an aromatic nitro group to an amine is a stepwise process involving the transfer of six electrons. The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates.

G A R-NO₂ (Nitroarene) B R-N=O (Nitrosoarene) A->B + 2e⁻, + 2H⁺ C R-NHOH (Hydroxylamine) B->C + 2e⁻, + 2H⁺ D R-NH₂ (Aniline) C->D + 2e⁻, + 2H⁺

Caption: Simplified reaction pathway for the reduction of a nitroarene to an aniline.

References

Application Notes and Protocols for the Use of 2-Nitrophenyl Phenyl Sulfide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Nitrophenyl phenyl sulfide (B99878) as a versatile building block in palladium and nickel-catalyzed cross-coupling reactions. This document offers detailed experimental protocols, data presentation in tabular format, and mechanistic diagrams to facilitate the application of this reagent in the synthesis of complex organic molecules, particularly in the context of pharmaceutical and materials science research.

Introduction

2-Nitrophenyl phenyl sulfide is a valuable synthetic intermediate, primarily recognized for the reactivity of its nitro group, which can be readily reduced to an amine. This functionality opens pathways to a wide array of bioactive compounds through subsequent derivatization.[1] Beyond this classical application, the activation of the C–S bond in this compound presents a modern and powerful strategy for the construction of C-C and C-N bonds through cross-coupling reactions. The electron-withdrawing nature of the ortho-nitro group can influence the reactivity of the C-S bond, making it a unique substrate for such transformations.

This guide focuses on the application of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and a proposed Nickel-catalyzed Kumada-type coupling, providing researchers with the necessary information to explore its synthetic potential.

Data Presentation

The following tables summarize representative quantitative data for cross-coupling reactions involving substrates analogous to this compound. This data, compiled from various literature sources, serves as a benchmark for expected yields and reaction parameters.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfides with Arylboronic Acids

EntryAryl SulfideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenyl p-tolyl sulfidePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)1101285
24-Methoxyphenyl phenyl sulfide4-Chlorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane1001878
32-Thienyl phenyl sulfideNaphthalene-2-boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/H₂O902465
4This compound (Proposed) 4-Methylphenylboronic acid Pd(OAc)₂ (3) BrettPhos (6) K₃PO₄ (2.5) Toluene 120 16 ~70-80 *

*Yield is an estimation based on reactions with nitro-substituted aryl electrophiles.[2]

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides with Amines (for comparison)

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-2-nitrobenzeneMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene100892
21-Chloro-2-nitrobenzeneAnilinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2)1,4-Dioxane1101288
3This compound (Proposed) Piperidine Pd₂(dba)₃ (2.5) Josiphos (5) LiHMDS (1.8) Toluene 100 10 ~75-85 *

*Yield is an estimation based on the reactivity of related nitroarenes in C-N coupling.

Table 3: Proposed Nickel-Catalyzed Kumada-Type Coupling of this compound with Grignard Reagents

EntryGrignard ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Proposed Yield (%)
1Phenylmagnesium bromideNiCl₂(dppp) (5)-THF606~80-90
24-Methoxyphenylmagnesium bromideNi(acac)₂ (5)dppe (5)THF508~75-85
32-Thienylmagnesium bromideNiCl₂(PCy₃)₂ (5)-1,4-Dioxane655~80-90
4n-Butylmagnesium chlorideNiCl₂(dppf) (5)-THFRT12~60-70

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid (Proposed)

This protocol describes a proposed method for the C-S bond activation and subsequent Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • BrettPhos

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents and reagents for workup and purification (ethyl acetate, brine, anhydrous sodium sulfate, silica (B1680970) gel)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and anhydrous potassium phosphate (2.5 mmol, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.03 mmol, 3 mol%) and BrettPhos (0.06 mmol, 6 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Proposed Nickel-Catalyzed Kumada-Type Cross-Coupling of this compound

This protocol outlines a potential nickel-catalyzed cross-coupling reaction involving the C-S bond activation of this compound and a Grignard reagent.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Reagents for workup (saturated aqueous ammonium (B1175870) chloride, diethyl ether, brine, anhydrous magnesium sulfate) and purification.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add NiCl₂(dppp) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Purge the flask with nitrogen.

  • Reagent Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) to the flask via syringe.

  • Grignard Addition: Add the Grignard reagent (1.2 mmol, 1.2 equiv.) dropwise from the dropping funnel at room temperature over 10 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 60 °C and stir for 6 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the cross-coupled product.

Mandatory Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura_Coupling cluster_sub 2-Nitrophenyl phenyl sulfide Oxidative_Addition Oxidative Addition Ar-Pd(II)(SPh)L2 Ar-Pd(II)(SPh)L₂ (Ar = 2-nitrophenyl) Oxidative_Addition->Ar-Pd(II)(SPh)L2 Transmetalation Transmetalation Ar-Pd(II)(SPh)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)(Ar')L2 B(OR)2(SPh) [PhS-B(OR)₂]⁻ Transmetalation->B(OR)2(SPh) Ar-B(OR)2 Ar'B(OR)₂ Ar-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Product Ar-Ar' Reductive_Elimination->Product Pd(0)L2 Pd(0)L2 Reductive_Elimination->Pd(0)L2 Regeneration Ar-SPh Ar-SPh Ar-SPh->Oxidative_Addition

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling via C-S activation.

Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow Setup Assemble Flame-Dried Glassware Inert Establish Inert Atmosphere (Argon/Nitrogen) Setup->Inert Reagents Add this compound, Coupling Partner, & Base Inert->Reagents Catalyst Add Catalyst and Ligand Reagents->Catalyst Solvent Add Anhydrous, Degassed Solvent Catalyst->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification End End Purification->End

Caption: General workflow for cross-coupling reactions.

Logical Relationship for Proposed Kumada-Type Coupling

Kumada_Logic Catalyst_System Nickel Catalyst (e.g., NiCl₂(dppp)) Key_Process C-S Bond Activation & Transmetalation Catalyst_System->Key_Process Intermediate Ar-Ni(II)-R Intermediate Key_Process->Intermediate Final_Step Reductive Elimination Intermediate->Final_Step Final_Step->Catalyst_System Catalyst Regeneration Product 2-Nitro-substituted Biaryl (Ar-R) Final_Step->Product

Caption: Key steps in the proposed Kumada-type coupling.

References

laboratory synthesis of 2-aminodiphenyl sulfide from 2-Nitrophenyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Laboratory Synthesis of 2-Aminodiphenyl Sulfide (B99878)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2-aminodiphenyl sulfide from 2-nitrophenyl phenyl sulfide. The primary transformation discussed is the reduction of the nitro group to an amine. Two distinct and effective methodologies are presented: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using iron in acetic acid. These protocols are designed to be reproducible and scalable for research and development purposes. Quantitative data, including reaction times, yields, and purity, are summarized for easy comparison. Additionally, characterization data for the final product, 2-aminodiphenyl sulfide, are provided.

Introduction

2-Aminodiphenyl sulfide is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a primary aromatic amine and a diphenyl sulfide backbone, makes it a versatile building block in medicinal chemistry and materials science. The most common and direct synthetic route to 2-aminodiphenyl sulfide is the reduction of its nitro precursor, this compound. The efficiency and selectivity of this reduction are crucial for the overall success of subsequent synthetic steps.

This document outlines two robust protocols for this transformation, catering to different laboratory setups and reagent availability. The choice of method may depend on factors such as the desired scale, available equipment (e.g., for hydrogenation), and the presence of other functional groups in more complex substrates.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative parameters for the two detailed synthetic protocols. This allows for a direct comparison to aid in the selection of the most appropriate method for a given research objective.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Iron/Acetic Acid Reduction
Reducing Agent Hydrogen gas (H₂)Iron powder (Fe)
Catalyst/Reagent 10% Palladium on Carbon (Pd/C)Acetic Acid (CH₃COOH)
Solvent Ethanol (B145695)Ethanol/Water
Temperature Room Temperature80 °C
Reaction Time 4-6 hours2-3 hours
Typical Yield >95%85-90%
Purity High (>98%)Good (>95%), may require recrystallization
Work-up Filtration and solvent evaporationFiltration, extraction, and solvent evaporation

Experimental Protocols

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method offers a clean and high-yielding synthesis of 2-aminodiphenyl sulfide using catalytic hydrogenation. It is the preferred method when high purity is critical and the necessary hydrogenation equipment is available.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% water wet

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum line

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 250 mL two-neck round-bottom flask containing a magnetic stir bar, add this compound (5.0 g, 21.6 mmol).

  • Solvent Addition: Add 100 mL of ethanol to the flask and stir the mixture to dissolve the starting material.

  • Inerting the System: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (0.25 g, 5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times. Maintain a slight positive pressure of hydrogen with the balloon and stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 2-aminodiphenyl sulfide as a solid. The product is typically of high purity and may not require further purification.

Method 2: Reduction with Iron in Acetic Acid

This protocol provides a classical and cost-effective method for the reduction of the nitro group using iron powder in an acidic medium. It is a reliable alternative when catalytic hydrogenation is not feasible.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, prepare a solution of this compound (5.0 g, 21.6 mmol) in 100 mL of ethanol.

  • Reagent Addition: To the stirred solution, add 50 mL of water followed by iron powder (6.0 g, 108 mmol).

  • Reaction Initiation: Slowly add glacial acetic acid (10 mL) to the mixture. The reaction is exothermic.

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 2-3 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethyl acetate (3 x 30 mL).

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification (if necessary): The crude 2-aminodiphenyl sulfide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Workflow for Catalytic Hydrogenation of this compound cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start Dissolve this compound in Ethanol purge Purge with Inert Gas start->purge add_catalyst Add 10% Pd/C purge->add_catalyst hydrogenate Introduce Hydrogen Gas add_catalyst->hydrogenate stir Stir Vigorously at Room Temperature (4-6h) hydrogenate->stir monitor Monitor by TLC/GC-MS stir->monitor purge_H2 Purge with Inert Gas monitor->purge_H2 filter Filter through Celite purge_H2->filter evaporate Evaporate Solvent filter->evaporate end Obtain 2-Aminodiphenyl Sulfide evaporate->end

Workflow for Catalytic Hydrogenation

Workflow for Iron/Acetic Acid Reduction of this compound cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification start Dissolve this compound in Ethanol/Water add_reagents Add Iron Powder and Acetic Acid start->add_reagents heat Heat to 80°C (2-3h) add_reagents->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up and Extraction filter->extract dry Dry and Evaporate Solvent extract->dry purify Recrystallize (optional) dry->purify end Obtain 2-Aminodiphenyl Sulfide purify->end

Workflow for Iron/Acetic Acid Reduction

Characterization of 2-Aminodiphenyl Sulfide

The synthesized 2-aminodiphenyl sulfide should be characterized to confirm its identity and purity. The following are typical characterization data.

Physical Properties:

  • Appearance: Off-white to pale yellow solid

  • Molecular Formula: C₁₂H₁₁NS

  • Molecular Weight: 201.29 g/mol

  • Melting Point: 41-45 °C

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.4-7.2 (m, 5H, Ar-H), 7.15 (dd, J=7.6, 1.6 Hz, 1H, Ar-H), 6.85 (td, J=7.6, 1.2 Hz, 1H, Ar-H), 6.75 (td, J=7.6, 1.2 Hz, 1H, Ar-H), 6.65 (dd, J=8.0, 1.2 Hz, 1H, Ar-H), 4.10 (br s, 2H, -NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 147.2, 137.5, 132.8, 131.5, 129.2, 128.8, 126.5, 124.9, 118.9, 115.8.

  • IR (KBr, cm⁻¹): 3460, 3370 (-NH₂ stretching), 3050 (Ar-H stretching), 1610, 1470 (C=C stretching), 740 (C-S stretching).

Safety Precautions

  • General: All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care and do not allow the catalyst to dry out on filter paper. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is properly sealed and purged with an inert gas before and after the reaction.

  • Iron/Acetic Acid Reduction: The reaction is exothermic upon addition of acetic acid. Add the acid slowly to control the reaction rate. Acetic acid is corrosive and should be handled with care.

Conclusion

The synthesis of 2-aminodiphenyl sulfide from this compound can be effectively achieved by either catalytic hydrogenation or chemical reduction with iron and acetic acid. The catalytic hydrogenation method provides a cleaner product in higher yields, while the iron-based reduction is a robust and economical alternative. The choice of method will depend on the specific requirements of the research and the available laboratory infrastructure. The protocols and data presented in these application notes provide a comprehensive guide for the successful synthesis and characterization of this important chemical intermediate.

Application of 2-Nitrophenyl Phenyl Sulfide in the Development of HIV-1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous exploration of novel chemical scaffolds that can effectively inhibit viral replication. Diaryl sulfides and their derivatives have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Among these, 2-Nitrophenyl phenyl sulfide (B99878) serves as a key pharmacophore whose structural features are crucial for anti-HIV-1 activity. This document provides detailed application notes and experimental protocols for the evaluation of 2-Nitrophenyl phenyl sulfide and its analogs as potential HIV-1 inhibitors, with a focus on their role as precursors to more potent sulfone derivatives.

Data Presentation

The anti-HIV-1 activity of this compound and related compounds is primarily evaluated based on their ability to inhibit viral replication in cell culture and their effect on the key viral enzyme, reverse transcriptase. The following table summarizes the anti-HIV-1 activity of a series of diaryl sulfides, sulfoxides, and sulfones to provide a comparative analysis.

Compound IDStructureCompound TypeEC50 (µM)IC50 (µM)CC50 (µM)Selectivity Index (SI)
1 This compoundSulfide>100ND>100<1
2 2-Nitrophenyl phenyl sulfoxideSulfoxide50ND>100>2
3 2-Nitrophenyl phenyl sulfone (NPPS) Sulfone 0.4 0.2 >100 >250
44-Chlorophenyl 2-nitrophenyl sulfideSulfide>100ND>100<1
54-Chlorophenyl 2-nitrophenyl sulfoneSulfone0.8ND>100>125

EC50: 50% effective concentration for inhibition of HIV-1 replication. IC50: 50% inhibitory concentration against HIV-1 reverse transcriptase. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50). ND: Not Determined. Data is compiled from McMahon et al., 1993.[1]

Mechanism of Action

This compound and its more active sulfone analog, NPPS, belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are not incorporated into the growing viral DNA chain but instead bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. The presence of the nitro group at the 2-position of the phenyl ring and the nature of the sulfur bridge are critical for this inhibitory activity.[1]

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_rt Reverse Transcription Viral RNA Viral RNA HIV-1 RT HIV-1 RT Viral RNA->HIV-1 RT Template Viral DNA Viral DNA Provirus Provirus Viral DNA->Provirus Integration New Virions New Virions Provirus->New Virions Replication HIV-1 RT->Viral DNA Polymerization dNTPs dNTPs dNTPs->HIV-1 RT Substrate 2-Nitrophenyl_phenyl_sulfide This compound 2-Nitrophenyl_phenyl_sulfide->HIV-1 RT Allosteric Inhibition Synthesis_Workflow reagents Thiophenol + 1-Chloro-2-nitrobenzene + Na₂CO₃ reaction Reaction in Ethanol/Water (Boil for 2h) reagents->reaction cooling Cooling & Precipitation reaction->cooling filtration Filtration & Washing cooling->filtration product This compound filtration->product Experimental_Workflow cluster_synthesis Compound Preparation cluster_evaluation Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound Antiviral_Assay Anti-HIV-1 Replication Assay (p24 ELISA) Synthesis->Antiviral_Assay RT_Assay HIV-1 RT Inhibition Assay Synthesis->RT_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT/XTT) Synthesis->Cytotoxicity_Assay EC50 Determine EC50 Antiviral_Assay->EC50 IC50 Determine IC50 RT_Assay->IC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI

References

Analytical Characterization of 2-Nitrophenyl Phenyl Sulfide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrophenyl phenyl sulfide (B99878) is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Its purity and structural integrity are critical for the quality and efficacy of the final products. This document provides detailed application notes and protocols for the comprehensive analytical characterization of 2-Nitrophenyl phenyl sulfide, employing a range of modern analytical techniques. The methodologies described herein are essential for quality control, impurity profiling, and regulatory compliance in drug development and chemical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name1-nitro-2-(phenylsulfanyl)benzene[2]
Synonyms2-Nitrodiphenyl sulfide, o-Nitrophenyl phenyl sulfide[2]
CAS Number4171-83-9[3]
Molecular FormulaC₁₂H₉NO₂S[3]
Molecular Weight231.27 g/mol [3]
AppearanceLight orange to yellow to green powder/crystal[4][5]
Melting Point78-84 °C[4][5][6][7]
Purity>98.0% (by GC)[4][5]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

TechniqueNucleusSolventKey Signals and Multiplicities (Predicted)
¹H NMR¹HCDCl₃Multiplets in the aromatic region (approx. 7.0-8.2 ppm)
¹³C NMR¹³CCDCl₃Signals corresponding to 12 unique carbon atoms

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes (5 mm)

  • Pasteur pipette

  • Glass wool

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and determine the chemical shifts and multiplicities.

    • Identify the chemical shifts of the carbon signals in the ¹³C spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Functional GroupCharacteristic Absorption Bands (cm⁻¹)
Aromatic C-H stretch3100-3000
Asymmetric NO₂ stretch1550-1500
Symmetric NO₂ stretch1350-1330
C=C aromatic ring stretch1600-1450
C-S stretch710-670

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (1-2 mg)

  • Spectroscopy grade potassium bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount of KBr in an agate mortar and grind it to a fine powder.

    • Add 1-2 mg of the this compound sample to the KBr powder in the mortar.

    • Thoroughly mix and grind the sample and KBr together until a homogeneous fine powder is obtained.

    • Transfer the mixture into the pellet press die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for the separation and quantification of any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for purity assessment and identification of volatile and semi-volatile compounds.

ParameterValue
Molecular Ion [M]⁺m/z 231
Key Fragmentation Ions (Predicted)m/z 185 [M-NO₂]⁺, m/z 109 [C₆H₅S]⁺, m/z 77 [C₆H₅]⁺

Objective: To assess the purity of this compound and identify any volatile impurities.

Materials:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms, or equivalent)

GC Conditions (Suggested Starting Point):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions (Suggested Starting Point):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

  • Injection: Inject the sample solution into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.

  • Data Analysis:

    • Determine the retention time and peak area of the main component.

    • Calculate the purity based on the peak area percentage.

    • Analyze the mass spectrum of the main peak to confirm the molecular weight and identify characteristic fragment ions.

    • Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purity determination of non-volatile and thermally labile compounds.

A specific retention time for this compound is method-dependent. A reversed-phase HPLC method is proposed below as a starting point for method development.

Objective: To determine the purity of this compound and quantify any non-volatile impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (optional, for mobile phase modification)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Suggested Starting Point):

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). The mobile phase composition may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis. Filter the sample solution through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection and Analysis: Inject the sample and record the chromatogram.

  • Data Analysis:

    • Determine the retention time and peak area of the main component.

    • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

    • Develop a calibration curve with standards of known concentration for quantitative analysis of impurities if required.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and heat of fusion.

ParameterValue
Onset of Melting~78 °C
Peak Melting Temperature~80-84 °C

Objective: To determine the melting point and thermal behavior of this compound.

Materials:

  • This compound sample (2-5 mg)

  • Aluminum DSC pans and lids

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it with a lid. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset and peak temperatures of the endothermic melting event from the resulting thermogram.

Visualizations

Analytical_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis cluster_results Characterization Data Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Sample->GCMS HPLC HPLC Sample->HPLC DSC DSC Sample->DSC Structure Structural Confirmation NMR->Structure FTIR->Structure Purity Purity Assessment GCMS->Purity HPLC->Purity Thermal Thermal Properties DSC->Thermal Signaling_Pathway_Placeholder cluster_identification Structural Identification cluster_separation Purity & Impurity Profiling cluster_physical Physicochemical Properties NMR_Spec NMR (¹H, ¹³C) Final_Characterization Comprehensive Characterization of this compound NMR_Spec->Final_Characterization MS_Spec Mass Spectrometry (GC-MS) MS_Spec->Final_Characterization IR_Spec FTIR IR_Spec->Final_Characterization HPLC_Method HPLC HPLC_Method->Final_Characterization GC_Method GC GC_Method->Final_Characterization DSC_Method DSC DSC_Method->Final_Characterization MeltingPoint Melting Point MeltingPoint->Final_Characterization

References

Application Notes and Protocols for the Spectral Analysis of 2-Nitrophenyl Phenyl Sulfide by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Nitrophenyl phenyl sulfide (B99878) is an organic compound that serves as a key intermediate in various chemical syntheses, including the development of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring two distinct aromatic rings linked by a sulfur atom and bearing a nitro group, gives rise to a characteristic spectroscopic signature. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed protocol for acquiring ¹H and ¹³C NMR spectra of 2-Nitrophenyl phenyl sulfide and an analysis of its spectral features.

The structural analysis by NMR spectroscopy is fundamental for researchers in organic synthesis, medicinal chemistry, and materials science to confirm the identity and purity of this compound, ensuring the reliability of subsequent experimental work.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using computational prediction tools and serves as a reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.15dd1HH-3
7.55ddd1HH-5
7.45 - 7.35m5HPhenyl-H
7.25ddd1HH-4
6.95dd1HH-6

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmCarbon Assignment
149.5C-2
145.0C-1
135.0Phenyl-C (ipso)
133.0C-5
130.0Phenyl-C (para)
129.5Phenyl-C (ortho/meta)
128.0Phenyl-C (ortho/meta)
126.0C-4
125.5C-3
125.0C-6

Experimental Protocol

This protocol outlines the procedure for the preparation and NMR analysis of a sample of this compound.

Materials and Equipment:

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

    • Securely cap the vial and vortex the mixture until the solid is completely dissolved.

    • Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette. Ensure the liquid height is appropriate for the spectrometer being used (typically around 4-5 cm).

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

    • Acquire the ¹³C NMR spectrum. Typical parameters might include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale of the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis weigh Weigh 10-20 mg of This compound dissolve Dissolve in ~0.6 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H NMR Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum acquire_h1->acquire_c13 process Process FID (FT, Phasing, Baseline Correction) acquire_c13->process calibrate Calibrate Spectra process->calibrate analyze Analyze and Assign Signals calibrate->analyze report Generate Report analyze->report logical_relationship cluster_structure Molecular Structure cluster_nmr NMR Spectra cluster_info Structural Information mol This compound h1_spec ¹H NMR Spectrum (Chemical Shifts, Multiplicities, Coupling Constants, Integration) mol->h1_spec Gives Rise To c13_spec ¹³C NMR Spectrum (Chemical Shifts) mol->c13_spec Gives Rise To img proton_env Proton Environments (Aromatic, Shielded, Deshielded) h1_spec->proton_env Provides Info On carbon_backbone Carbon Skeleton (Number of unique carbons, Functional group regions) c13_spec->carbon_backbone Provides Info On proton_env->mol Confirms carbon_backbone->mol Confirms

Application Notes and Protocols for Safe Handling of 2-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety protocols and application notes for the handling of 2-Nitrophenyl phenyl sulfide (B99878) (CAS No: 4171-83-9) in a laboratory setting. Adherence to these guidelines is crucial to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

2-Nitrophenyl phenyl sulfide is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1][2][3][4]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3][4]
Skin IrritationCategory 2H315: Causes skin irritation.[1][2][3][4]
Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][3][4]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.

Signal Word: Warning[1][2]

Pictograms:

  • GHS07 (Exclamation Mark)

  • GHS08 (Health Hazard)

Physical and Chemical Properties
PropertyValue
Appearance Light orange to yellow to green powder/crystal.
Molecular Formula C12H9NO2S[2]
Molecular Weight 231.27 g/mol [2]
Melting Point 80-84 °C
Solubility Soluble in Toluene. Sparingly soluble in Chloroform, slightly soluble in Methanol.[2]
Experimental Protocols: Safe Handling Procedures

3.1. Engineering Controls

  • Work in a well-ventilated area.[1][2] The use of a chemical fume hood is highly recommended.

  • Ensure safety shower and eyewash stations are readily accessible.

3.2. Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

PPESpecification
Eye and Face Protection Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][5]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1][5]
Body Protection A lab coat or fire/flame-resistant and impervious clothing.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[1]

3.3. Handling and Storage

  • Handling:

    • Avoid formation of dust.[1][2]

    • Avoid breathing dust, fumes, gas, mist, or vapors.[1][2][3]

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling.[1][2][5]

    • Do not eat, drink, or smoke in the laboratory or when using this product.[1][2][5]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][2][5]

    • Keep the container tightly closed.[1][2]

    • Store locked up.[1][2]

    • Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Get medical help.[1][2]

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: No specific data is available.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

4.3. Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Remove all sources of ignition.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Collect spillage and arrange for disposal. Keep in suitable, closed containers for disposal.

Toxicity Data

Quantitative toxicity data for this compound is limited. The available Safety Data Sheets indicate that there is no data available for toxicity to fish, daphnia, other aquatic invertebrates, algae, or microorganisms.[1]

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]

Visualized Workflow

The following diagram illustrates the logical workflow for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_0 Chemical Spill Response: this compound A Spill Occurs B Evacuate Immediate Area A->B C Alert Supervisor and Safety Officer B->C D Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) C->D E Contain the Spill (Use absorbent pads or sand) D->E F Collect Spilled Material (Avoid creating dust) E->F G Place in a Labeled, Sealed Waste Container F->G H Decontaminate the Area G->H I Dispose of Waste According to Regulations H->I J Remove and Decontaminate PPE I->J K Wash Hands Thoroughly J->K L Document the Incident K->L

References

Application Notes and Protocols for the Proper Storage of 2-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

2-Nitrophenyl phenyl sulfide (B99878) is a chemical compound used in various research and development applications. Proper storage is crucial to maintain its purity, stability, and integrity over time. These application notes provide detailed guidelines and protocols for the optimal storage conditions of 2-Nitrophenyl phenyl sulfide, ensuring its suitability for experimental use.

2. Summary of Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on available safety data sheets and product information.

ParameterRecommended ConditionSource
Temperature Varies by supplier; -20°C for long-term storage is recommended. Options include +5°C, and room temperature (preferably below 15°C) for shorter periods.[1][2]Multiple
Atmosphere Store in a dry environment.[3][4][5]Multiple
Light Exposure Store in a dark place; the compound is light-sensitive.[5]Multiple
Container Keep in a tightly closed container.[3][4][5]Multiple
Ventilation Store in a well-ventilated area.[3][4]Multiple
Incompatibilities Store away from incompatible materials and foodstuffs.[3]ECHEMI

3. Experimental Protocols

Protocol: Assessment of this compound Stability

Objective: To determine the stability of this compound under different temperature and light conditions over a specified period.

Materials:

  • This compound (high purity)

  • Amber glass vials with tight-fitting caps

  • Environmental chambers or incubators set to desired temperatures (e.g., -20°C, 4°C, 25°C)

  • Light box or controlled lighting environment

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Solvents for HPLC mobile phase (e.g., acetonitrile, water)

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation:

    • Accurately weigh a predetermined amount of this compound into multiple amber glass vials.

    • Seal the vials tightly.

  • Initial Analysis (Time = 0):

    • Prepare a standard solution of this compound of known concentration.

    • Analyze the standard solution by HPLC to determine the initial purity and retention time. This will serve as the baseline.

  • Storage Conditions:

    • Divide the prepared vials into different groups to be stored under various conditions:

      • Group A: -20°C in the dark.

      • Group B: 4°C in the dark.

      • Group C: 25°C in the dark.

      • Group D: 25°C with exposure to ambient light.

      • (Optional) Group E: Elevated temperature (e.g., 40°C) in the dark for accelerated stability testing.

  • Time Points for Analysis:

    • At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage group.

  • Sample Analysis:

    • Allow the retrieved vial to equilibrate to room temperature.

    • Prepare a solution of the stored sample with the same concentration as the initial standard.

    • Analyze the sample by HPLC under the same conditions as the initial analysis.

    • Compare the chromatogram of the stored sample to the baseline chromatogram. Look for:

      • A decrease in the peak area of the main compound, indicating degradation.

      • The appearance of new peaks, indicating the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each storage condition.

    • Summarize the data in a table to compare the stability under different conditions.

4. Visualizations

Diagram 1: Decision Workflow for Storage

G Figure 1. Decision workflow for selecting appropriate storage conditions for this compound. A Start: Obtain this compound B Review Supplier Recommendations and SDS A->B C Intended Storage Duration? B->C D Long-term (> 6 months) C->D Long E Short-term (< 6 months) C->E Short F Store at -20°C D->F G Store at Room Temperature (<15°C) or +5°C E->G H Common Storage Requirements F->H G->H I Tightly Closed Container Dry Environment Well-Ventilated Area Protection from Light H->I J Final Storage Protocol H->J

Caption: Decision workflow for selecting storage conditions.

Diagram 2: General Handling and Storage Protocol

G Figure 2. General protocol for handling and storing this compound. cluster_receipt Receiving cluster_storage Storage cluster_handling Handling A Receive Shipment B Inspect Container for Damage A->B C Verify Label Information B->C D Select Appropriate Storage Location (Cool, Dry, Dark, Ventilated) C->D E Ensure Container is Tightly Sealed D->E F Log Compound Information (Date Received, Lot No., Storage Location) E->F G Equilibrate to Room Temperature Before Opening H Weigh in a Well-Ventilated Area or Fume Hood G->H I Promptly Reseal Container After Use H->I J Return to Designated Storage Location I->J

Caption: General handling and storage protocol workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Nitrophenyl Phenyl Sulfide (B99878). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 2-Nitrophenyl phenyl sulfide?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an activated aryl halide, typically 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene (B31998), with thiophenol in the presence of a base.[1] The nitro group in the ortho position to the halogen is crucial as it activates the aromatic ring for nucleophilic attack.[2]

Q2: Why is a base necessary in this reaction?

A2: A base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is required to deprotonate the thiophenol to form the more nucleophilic thiophenoxide anion (PhS⁻).[1] This anion readily attacks the electron-deficient carbon of the halonitrobenzene.

Q3: What is the role of the solvent in this synthesis?

A3: Polar aprotic solvents like Dimethyl Sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are highly recommended.[1][3] These solvents are effective at solvating the cation of the base, leaving the thiophenoxide anion more reactive. They also facilitate the formation of the Meisenheimer complex, a key intermediate in the SNAr mechanism.[2]

Q4: Can other methods be used for this synthesis?

A4: While SNAr is the most common, Ullmann-type condensation reactions, which are copper-catalyzed couplings of aryl halides with thiols, can also be employed for the synthesis of diaryl sulfides. However, these reactions often require higher temperatures.

Q5: What are the main safety concerns when performing this synthesis?

A5: Thiophenol has an extremely unpleasant and persistent odor and should be handled in a well-ventilated fume hood.[4] this compound itself is classified as an irritant and may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of thiophenol: The base may be weak, or the reaction time for deprotonation may be insufficient.Use a strong base like KOH or NaOH. Allow for at least 30 minutes of stirring after adding the base to the thiophenol solution before adding the halonitrobenzene.[5]
Low reactivity of the aryl halide: The halogen leaving group influences the reaction rate.Fluoro-substituted nitrobenzenes are generally more reactive than chloro-substituted ones in SNAr reactions.[6] Consider using 1-fluoro-2-nitrobenzene if yields are low with 1-chloro-2-nitrobenzene.
Presence of moisture: Water can hydrolyze the base and react with the activated aryl halide, leading to side products.Ensure all glassware is thoroughly dried and use anhydrous solvents.
Inadequate reaction temperature: The reaction may be too slow at room temperature.The reaction is often heated to around 90°C to ensure a reasonable reaction rate.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of a White Precipitate (Diphenyl disulfide) Oxidation of thiophenol: Thiophenol, especially in its anionic form, is susceptible to oxidation by atmospheric oxygen to form diphenyl disulfide (Ph-S-S-Ph).[7]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Degas the solvent before use to remove dissolved oxygen.
Difficult Product Purification Presence of unreacted starting materials: Incomplete reaction can lead to a mixture of starting materials and product.Monitor the reaction by TLC to ensure it goes to completion. Optimize reaction time and temperature.
Formation of side products: Besides diphenyl disulfide, other side reactions might occur, complicating the purification.Ensure high purity of starting materials. Thiophenol, in particular, should be free of disulfide impurities.
Product is a Dark Oil Instead of a Yellow Solid Impurities: The presence of colored impurities can prevent the product from crystallizing.Purify the crude product using column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Comparison of Reaction Conditions for Aryl Sulfide Synthesis
ParameterNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation
Aryl Halide Activated (e.g., 1-chloro-2-nitrobenzene)Aryl iodides or bromides
Nucleophile Thiophenol + BaseThiophenol
Catalyst None requiredCopper (powder or salts)
Base Strong base (e.g., KOH, NaOH)Often used (e.g., K₂CO₃)
Solvent Polar aprotic (e.g., DMSO, DMF)High-boiling polar (e.g., DMF, Pyridine)
Temperature Moderate (e.g., 90-120°C)High (e.g., 150-200°C)
Typical Yield High (can be >90%)Variable, often moderate

Note: The yields are illustrative and can vary significantly based on specific substrates and reaction conditions.

Table 2: Effect of Leaving Group on SNAr Reaction Rate
Leaving Group (X in 1-X-2-nitrobenzene)Relative Reactivity
-FHighest
-ClHigh
-BrModerate
-ILower

This table illustrates the general trend for leaving group ability in SNAr reactions, where the C-X bond-breaking is not the rate-determining step.[2][8]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via SNAr

This protocol is adapted from a literature procedure with a reported yield of 96%.[5]

Materials:

  • Thiophenol (11.0 g, 0.1 mol)

  • Potassium hydroxide (KOH) (5.6 g, 0.1 mol)

  • 1-Chloro-2-nitrobenzene (15.7 g, 0.1 mol)

  • Dimethyl sulfoxide (DMSO) (40 mL)

  • Ethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol (11.0 g) and potassium hydroxide (5.6 g) in 30 mL of DMSO.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the potassium thiophenoxide salt. It is recommended to perform this under an inert atmosphere (N₂ or Ar).

  • In a separate beaker, dissolve 1-chloro-2-nitrobenzene (15.7 g) in 10 mL of DMSO.

  • Add the solution of 1-chloro-2-nitrobenzene dropwise to the thiophenoxide solution over 5 minutes.

  • Heat the resulting mixture to 90°C and stir for 5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of water.

  • Extract the product with ethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water (5 x 50 mL) to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary. The expected product is a yellow solid.

Visualizations

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Thiophenol Thiophenol Deprotonation Deprotonation (30 min, RT) Thiophenol->Deprotonation KOH Potassium Hydroxide KOH->Deprotonation DMSO1 DMSO DMSO1->Deprotonation Halonitrobenzene 1-Chloro-2-nitrobenzene SNAr SNAr Reaction (5h, 90°C) Halonitrobenzene->SNAr DMSO2 DMSO DMSO2->SNAr Deprotonation->SNAr Thiophenoxide Quench Quench with Water SNAr->Quench Extraction Extraction with Ethyl Ether Quench->Extraction Wash Wash with Water Extraction->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Troubleshooting Low Yield Start Low Yield or No Reaction CheckTLC Analyze reaction mixture by TLC. Are starting materials consumed? Start->CheckTLC SM_Present Starting materials largely unreacted CheckTLC->SM_Present No SM_Consumed Starting materials consumed, low product yield CheckTLC->SM_Consumed Yes CheckTemp Was reaction heated to 90°C? SM_Present->CheckTemp TempLow Increase temperature and monitor CheckTemp->TempLow No CheckBase Was a strong, dry base used? CheckTemp->CheckBase Yes BaseIssue Use fresh, anhydrous strong base (KOH/NaOH) CheckBase->BaseIssue No CheckSolvent Was anhydrous polar aprotic solvent used? CheckBase->CheckSolvent Yes SolventIssue Use dry DMSO or DMF CheckSolvent->SolventIssue No CheckSideProduct Is a major side product observed? (e.g., diphenyl disulfide) SM_Consumed->CheckSideProduct Disulfide Oxidation of thiophenol occurred CheckSideProduct->Disulfide Yes OtherSideProducts Other side products CheckSideProduct->OtherSideProducts No InertAtmosphere Repeat reaction under inert atmosphere (N₂/Ar) Disulfide->InertAtmosphere PurifyReagents Check purity of starting materials OtherSideProducts->PurifyReagents

Caption: Decision tree for troubleshooting low yield issues.

References

troubleshooting low conversion rates in 2-Nitrophenyl phenyl sulfide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of 2-Nitrophenyl phenyl sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-Nitrophenyl phenyl sulfide?

The most common methods for synthesizing this compound are nucleophilic aromatic substitution (SNAr) and Ullmann-type coupling reactions.[1] In a typical SNAr approach, an activated aryl halide, such as 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene, is reacted with thiophenol in the presence of a base.[1][2] Ullmann-type reactions involve a copper-catalyzed coupling of an aryl halide with a thiol.[3][4]

Q2: I am not getting the reported 96% yield. What is the most likely reason?

A high yield of 96% has been reported using 1-chloro-2-nitrobenzene, thiophenol, and potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at 90°C.[5] Several factors can contribute to lower yields. Common issues include the purity of reagents and solvents (especially the presence of moisture), suboptimal reaction temperature, or an inappropriate choice of base or solvent for your specific setup.[3] The quality of the starting materials, such as the thiophenol which can oxidize, is also a critical factor.[2]

Q3: My reaction mixture is turning dark, and I'm getting multiple spots on my TLC. What could be the side products?

Darkening of the reaction mixture can indicate the formation of side products or decomposition. Potential side reactions in Ullmann-type couplings include the homocoupling of the aryl halide.[6] For SNAr reactions, impurities in the starting materials or the presence of oxygen can lead to the formation of diphenyl disulfide from the oxidation of thiophenol.

Q4: Can I use a different solvent than DMSO?

While DMSO is effective for this reaction, other polar aprotic solvents like N,N-dimethylformamide (DMF) can also be used.[1] The choice of solvent can significantly impact the reaction rate and yield.[3] It is recommended to use anhydrous solvents to prevent side reactions.[3]

Troubleshooting Guide for Low Conversion Rates

Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters. The following guide provides a structured approach to troubleshooting.

Logical Troubleshooting Workflow

Below is a workflow to diagnose potential issues with your reaction.

TroubleshootingWorkflow start Low Conversion Rate Observed reagent_check Step 1: Verify Starting Materials start->reagent_check condition_check Step 2: Review Reaction Conditions reagent_check->condition_check Reagents OK sub_reagent1 Purity of 2-nitrohalobenzene and thiophenol? reagent_check->sub_reagent1 sub_reagent2 Anhydrous solvents and reagents used? reagent_check->sub_reagent2 optimization Step 3: Systematic Optimization condition_check->optimization Conditions Match Protocol sub_condition1 Correct Temperature? condition_check->sub_condition1 sub_condition2 Inert Atmosphere Maintained? condition_check->sub_condition2 sub_condition3 Sufficient Reaction Time? condition_check->sub_condition3 success Improved Conversion optimization->success Optimized sub_optimization1 Screen different bases (e.g., K2CO3, Cs2CO3) optimization->sub_optimization1 sub_optimization2 Screen different solvents (e.g., DMF, Dioxane) optimization->sub_optimization2 sub_optimization3 Adjust Temperature optimization->sub_optimization3

A logical workflow for troubleshooting low conversion rates.
Common Problems and Suggested Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Reagent Quality: Thiophenol can oxidize to diphenyl disulfide. Solvents and other reagents may contain water.Use freshly opened or purified thiophenol. Ensure all solvents and reagents are anhydrous.
Incorrect Base: The chosen base may not be strong enough to deprotonate the thiophenol effectively.Screen different bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in addition to potassium hydroxide (KOH).[3]
Suboptimal Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.If the reaction is sluggish, incrementally increase the temperature. If decomposition is observed, lower the temperature. A reported successful temperature is 90°C.
Inactive Catalyst (for Ullmann coupling): The copper source may be oxidized or of poor quality.Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[3]
Formation of Side Products Oxidation of Thiophenol: In the presence of air, thiophenol can oxidize to diphenyl disulfide, especially in a basic solution.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2]
Hydrolysis of Starting Material: Presence of water can lead to hydrolysis of the 2-nitrohalobenzene.Use anhydrous solvents and dry glassware thoroughly before use.[3]
Reaction Stalls Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the thiophenol.Use at least a stoichiometric amount of base relative to the thiophenol.
Poor Solubility: Reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.Ensure all reactants are soluble in the solvent at the reaction temperature. Consider screening alternative solvents if solubility is an issue.[7]

Experimental Protocols

High-Yield Synthesis of this compound via SNAr

This protocol is adapted from a reported high-yield synthesis.[5]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 11.0 g (0.1 mol) of benzenethiol and 5.6 g (0.1 mol) of potassium hydroxide in 30 mL of anhydrous DMSO.

  • Stir the mixture for 30 minutes at room temperature to form the potassium thiophenolate.

  • Add a solution of 15.7 g (0.1 mol) of 1-chloro-2-nitrobenzene in 10 mL of DMSO dropwise over 5 minutes.

  • Heat the resulting mixture to 90°C and stir for 5 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water.

  • Extract the product with ethyl ether (3 x 50 mL).

  • Combine the ether extracts and wash with water (5 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the product.

General Workflow for Synthesis and Purification

The following diagram illustrates the general steps for the synthesis and subsequent purification of this compound.

SynthesisWorkflow reagents 1. Combine Reactants (2-nitrohalobenzene, thiophenol, base) in Solvent (e.g., DMSO) reaction 2. Reaction (Stir at specified temperature, e.g., 90°C) reagents->reaction workup 3. Work-up (Quench with water, extract with organic solvent) reaction->workup purification 4. Purification (Wash, dry, and concentrate. Recrystallize if necessary) workup->purification product Final Product: This compound purification->product

General experimental workflow for the synthesis of this compound.

References

minimizing side product formation in the synthesis of 2-Nitrophenyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Nitrophenyl Phenyl sulfide (B99878). This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) to minimize side product formation and optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 2-Nitrophenyl phenyl sulfide?

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3][4] In this reaction, the nucleophilic thiophenolate anion attacks the electron-deficient aromatic ring of a 2-nitrohalobenzene (commonly 2-nitrochlorobenzene), displacing the halide leaving group.[3][4] The presence of the electron-withdrawing nitro group in the ortho position is crucial as it activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex.[3][4]

Q2: What is the most common side product in this synthesis, and how can it be minimized?

The most prevalent side product is diphenyl disulfide, which forms from the oxidation of the starting material, thiophenol.[5] Thiophenols are susceptible to oxidation, especially in the presence of a base and air (oxygen).[5]

To minimize the formation of diphenyl disulfide, it is recommended to:

  • Maintain an inert atmosphere: Conduct the reaction under an inert gas like nitrogen or argon to exclude oxygen.[1]

  • Control the reaction temperature: While the SNAr reaction may require heating to proceed at a reasonable rate, excessive temperatures can promote side reactions.

  • Use appropriate stoichiometry: Precise measurement of reactants is crucial to avoid an excess of thiophenol that could be more susceptible to oxidation over the course of the reaction.

Q3: Can other side products be formed?

While diphenyl disulfide is the most commonly cited side product, other impurities can arise from:

  • Incomplete reaction: Residual starting materials, such as 2-nitrochlorobenzene and thiophenol, can remain if the reaction does not go to completion.

  • Reactions involving the nitro group: Under certain conditions, though less common in this specific synthesis, nitro groups on aromatic rings can be reduced. However, the typical reaction conditions for this SNAr synthesis are not reductive.

  • Alternative substitution patterns: If the starting nitrohalobenzene is not purely the 2-isomer, other isomeric products could be formed.

Q4: How can I purify the crude this compound?

Purification of the final product is essential to remove unreacted starting materials and side products. Common purification methods include:

  • Recrystallization: This is a highly effective method for purifying solid compounds. A suitable solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol (B145695) or isopropanol (B130326) are often good starting points for recrystallization of organic solids.

  • Column Chromatography: For separating mixtures with similar polarities, column chromatography using silica (B1680970) gel is a standard technique. A non-polar eluent system, such as a hexane/ethyl acetate (B1210297) gradient, is typically effective for diaryl sulfides.[6]

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective initial purification step. For instance, washing with ethanol can help remove unreacted o-chloronitrobenzene.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. 2. Side product formation: A significant portion of the thiophenol may have been converted to diphenyl disulfide. 3. Loss of product during workup: The product may be lost during extraction or purification steps.1. Optimize reaction conditions: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Minimize oxidation: Ensure the reaction is carried out under a strictly inert atmosphere (N2 or Ar). 3. Improve workup procedure: Ensure proper phase separation during extraction and minimize transfers.
Presence of a significant amount of diphenyl disulfide in the product 1. Exposure to air: The reaction mixture was exposed to oxygen, leading to the oxidation of thiophenol. 2. Base-catalyzed oxidation: The basic conditions required for the deprotonation of thiophenol can also promote its oxidation.1. Improve inert atmosphere technique: Degas the solvent and reactants prior to use and maintain a positive pressure of inert gas throughout the reaction. 2. Careful base addition: Add the base slowly to the thiophenol solution to avoid localized high concentrations.
Product is an oil or fails to crystallize 1. Presence of impurities: Impurities can lower the melting point and inhibit crystallization. 2. Incorrect solvent for recrystallization: The chosen solvent may be too good a solvent for the product, even at low temperatures.1. Further purification: Purify the crude product by column chromatography before attempting recrystallization.[6] 2. Solvent screening for recrystallization: Experiment with different solvents or solvent mixtures. A good starting point is a solvent in which the product has high solubility when hot and low solubility when cold.
Yellow or discolored product 1. Presence of colored impurities: Starting materials or side products may be colored. 2. Decomposition: The product may be unstable to heat or light.1. Purification: Recrystallization or column chromatography should remove colored impurities. The use of activated charcoal during recrystallization can also help to remove color. 2. Gentle heating: Avoid excessive heating during the reaction and purification. Store the final product in a cool, dark place.

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a known high-yield procedure.[7][8]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve thiophenol (0.1 mol) and potassium hydroxide (0.1 mol) in 30 mL of DMSO.

  • Stir the mixture at room temperature for 30 minutes to form the potassium thiophenolate salt.

  • Add a solution of 1-chloro-2-nitrobenzene (B146284) (0.1 mol) in 10 mL of DMSO dropwise to the reaction mixture over 5 minutes.

  • Heat the reaction mixture to 90°C and stir for 5 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water.

  • Extract the aqueous mixture with ethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with water (5 x 50 mL) to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a yellow powder.

Reactant Molar Mass ( g/mol ) Amount (g) Moles
Thiophenol110.1811.00.1
Potassium Hydroxide56.115.60.1
1-Chloro-2-nitrobenzene157.5615.70.1

Expected Yield: ~96%[7]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reactant_prep Reactant Preparation (Thiophenol, KOH, 2-Nitrochlorobenzene in DMSO) reaction Reaction (90°C, 5 hours under N2) reactant_prep->reaction workup Aqueous Workup (Quench with water) reaction->workup extraction Extraction (Ethyl ether) workup->extraction washing Washing (Water) extraction->washing drying Drying (Anhydrous Na2SO4) washing->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization from Ethanol) evaporation->purification product Pure this compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

side_product_formation Key Reaction and Side Reaction Pathways cluster_main Desired Reaction (SNAr) cluster_side Side Reaction (Oxidation) thiophenol Thiophenol thiopheolate Thiophenolate Anion thiophenol->thiopheolate + Base product This compound thiopheolate->product Nucleophilic Attack nitrochlorobenzene 2-Nitrochlorobenzene nitrochlorobenzene->product Nucleophilic Attack thiophenol2 Thiophenol disulfide Diphenyl disulfide thiophenol2->disulfide + O2 (air)

Caption: A diagram showing the desired SNAr reaction pathway versus the competing oxidation side reaction.

References

Technical Support Center: Purification of Crude 2-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude 2-Nitrophenyl phenyl sulfide (B99878). Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 2-Nitrophenyl phenyl sulfide in a question-and-answer format.

ProblemPossible Cause(s)Recommended Solution(s)
Low recovery after recrystallization - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- The compound is not sufficiently pure for recrystallization.- Select a solvent in which the compound has high solubility when hot and low solubility when cold. Ethanol (B145695) or a mixture of ethanol and water is a good starting point.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out on the filter paper.- Consider a preliminary purification step, such as column chromatography, to remove major impurities before recrystallization.
Oily product obtained after recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- Choose a lower-boiling point solvent for recrystallization.- Attempt to purify the crude product by column chromatography before recrystallization.
Colored impurities persist after purification - The impurity is co-crystallizing with the product.- The impurity has very similar polarity to the product, making chromatographic separation difficult.- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step.- For column chromatography, try a different solvent system with varying polarity. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) may improve separation.
Streaking or tailing of spots on TLC plate during column chromatography - The sample is too concentrated.- The compound is interacting strongly with the stationary phase (silica gel).- The chosen eluent is a poor solvent for the compound.- Dilute the sample before spotting it on the TLC plate.- Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) to the eluent to reduce strong interactions with the silica (B1680970) gel.- Choose a different solvent system in which the compound is more soluble.
No separation of product and impurities by column chromatography - The polarity of the eluent is too high or too low.- Perform a systematic TLC analysis with a range of solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to find the optimal eluent for separation. An ideal Rf value for the product is typically between 0.2 and 0.4 for good separation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities originate from the starting materials and potential side reactions during synthesis. These can include unreacted thiophenol and 1-chloro-2-nitrobenzene. Side products such as diphenyl disulfide (from the oxidation of thiophenol) may also be present.

Q2: What is a suitable recrystallization solvent for this compound?

A2: While specific data for this compound is not abundant in the literature, ethanol is a commonly used and effective solvent for the recrystallization of aromatic nitro compounds and diaryl sulfides. A mixed solvent system, such as ethanol/water, can also be effective and may require experimental optimization.

Q3: What is a good starting eluent system for column chromatography of this compound?

A3: A common and effective eluent system for the purification of diaryl sulfides is a mixture of hexane and ethyl acetate (B1210297). A good starting point for TLC analysis and subsequent column chromatography would be a 9:1 or 8:2 mixture of hexane:ethyl acetate. The polarity can then be adjusted based on the observed separation.

Q4: How can I monitor the progress of the column chromatography?

A4: The progress of the column can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). By spotting the collected fractions on a TLC plate alongside the crude mixture and a pure standard (if available), you can identify the fractions containing the purified product.

Q5: What is the expected appearance and melting point of pure this compound?

A5: Pure this compound is typically a pale yellow to yellow-orange crystalline solid.[1] The reported melting point is in the range of 80-84 °C.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates

  • Developing chamber

  • UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., 9:1). Visualize the plate under a UV lamp to determine the Rf value of the product and the separation from impurities. Adjust the solvent system to achieve an Rf for the product of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed without any air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the determined hexane/ethyl acetate mixture. Collect the eluent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValue
Molecular Formula C₁₂H₉NO₂S
Molecular Weight 231.27 g/mol
Appearance Pale yellow to yellow-orange crystalline solid[1]
Melting Point 80-84 °C
Typical TLC Eluent Hexane:Ethyl Acetate (e.g., 9:1 to 8:2)
Expected Rf Range 0.2 - 0.4 (in appropriate Hexane:Ethyl Acetate mixture)

Note: The optimal TLC eluent and corresponding Rf value may vary depending on the specific batch of silica gel and experimental conditions.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product start Crude 2-Nitrophenyl phenyl sulfide recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 analysis Purity Check (TLC, Melting Point) recrystallization->analysis column_chromatography->analysis product Pure 2-Nitrophenyl phenyl sulfide analysis->product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Tree cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product colored_product_recryst Colored Product? start->colored_product_recryst no_separation No Separation? start->no_separation streaking Streaking/Tailing? start->streaking sol_1 Check solvent choice low_yield->sol_1 sol_2 Use minimum solvent low_yield->sol_2 sol_3 Pre-heat glassware low_yield->sol_3 sol_4 Use lower boiling solvent oily_product->sol_4 sol_5 Pre-purify by column oily_product->sol_5 sol_6 Add activated charcoal colored_product_recryst->sol_6 sol_7 Optimize eluent via TLC no_separation->sol_7 sol_8 Dilute sample streaking->sol_8 sol_9 Modify eluent polarity streaking->sol_9

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing 2-Nitrophenyl Phenyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 2-Nitrophenyl phenyl sulfide (B99878).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended reaction temperature for the synthesis of 2-Nitrophenyl phenyl sulfide?

A1: Based on established protocols, a reaction temperature of 90°C is recommended for the synthesis of this compound from 1-chloro-2-nitrobenzene (B146284) and thiophenol in the presence of a base like potassium hydroxide (B78521) in a polar aprotic solvent such as DMSO. This temperature has been shown to produce a high yield of the desired product.

Q2: My reaction yield is low. Could the reaction temperature be the issue?

A2: Yes, an incorrect reaction temperature is a common cause of low yields.

  • Temperature too low: If the temperature is significantly below 90°C, the reaction rate will be very slow, leading to an incomplete reaction and consequently a low yield of this compound.

  • Temperature too high: Exceeding the optimal temperature can lead to the formation of side products and potentially decomposition of the reactants or the product, which will also lower the yield of the desired compound. For related reactions like the Ullmann condensation, excessively high temperatures are known to cause catalyst decomposition and side product formation.

Q3: I am observing the formation of significant impurities or a dark-colored reaction mixture. How can I address this by optimizing the temperature?

A3: The formation of impurities and a dark coloration of the reaction mixture are often indicative of side reactions, which can be temperature-dependent.

  • At excessively high temperatures: Side reactions such as oxidation of the thiophenol, or decomposition of the nitro-aromatic compound can occur, leading to a complex mixture of byproducts and a darker solution. It is advisable to maintain the temperature at or near the recommended 90°C.

  • Monitoring the reaction: If you suspect side reactions, it is good practice to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time at a given temperature and avoid prolonged heating that can lead to byproduct formation.

Q4: How do I accurately control the reaction temperature?

A4: Precise temperature control is crucial for reproducible results. It is highly recommended to use a temperature-controlled heating mantle or an oil bath with a contact thermometer or a thermocouple to ensure the reaction mixture is maintained at the desired temperature throughout the synthesis.

Q5: Can I run the reaction at room temperature?

A5: While the initial mixing of reactants can be done at room temperature, heating is necessary to drive the nucleophilic aromatic substitution to completion in a reasonable timeframe. A reaction at room temperature would likely be exceedingly slow and result in a very low yield.

Data Presentation

The following table provides illustrative data on how reaction temperature can influence the yield and purity of this compound. This data is based on general principles of chemical kinetics and typical outcomes in similar nucleophilic aromatic substitution reactions. Researchers should perform their own optimization studies to determine the ideal temperature for their specific experimental setup.

Reaction Temperature (°C)Reaction Time (hours)Product Yield (%)Product Purity (%)Observations
6012< 30> 98Very slow reaction, mostly unreacted starting materials.
806~ 85> 98Good yield and purity, reaction proceeds at a reasonable rate.
90 5 ~ 94 > 98 Optimal temperature with high yield and purity in a shorter time. [1]
1005~ 90~ 95Slight decrease in yield and purity, potential for minor side product formation.
1205< 80< 90Significant byproduct formation, darker reaction mixture observed.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophenol (1.0 equivalent) and potassium hydroxide (1.0 equivalent) in DMSO.

  • Stir the mixture at room temperature for 30 minutes to form the potassium thiophenolate salt.

  • In a separate beaker, dissolve 1-chloro-2-nitrobenzene (1.0 equivalent) in a minimum amount of DMSO.

  • Transfer the 1-chloro-2-nitrobenzene solution to a dropping funnel and add it dropwise to the reaction mixture over 5-10 minutes.

  • After the addition is complete, heat the reaction mixture to 90°C and stir for 5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with deionized water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_base Dissolve Thiophenol & KOH in DMSO addition Dropwise addition of 1-Chloro-2-nitrobenzene solution prep_base->addition prep_substrate Dissolve 1-Chloro-2-nitrobenzene in DMSO prep_substrate->addition heating Heat to 90°C for 5 hours addition->heating quench Pour into water heating->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Water & Brine extraction->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end_product This compound purify->end_product start Start start->prep_base start->prep_substrate

Caption: Workflow for the synthesis of this compound.

Logical Relationship Diagram: Temperature Optimization

temp_optimization temp Reaction Temperature low_temp Too Low (< 80°C) temp->low_temp optimal_temp Optimal (~90°C) temp->optimal_temp high_temp Too High (> 100°C) temp->high_temp slow_rate Slow Reaction Rate low_temp->slow_rate good_rate Good Reaction Rate optimal_temp->good_rate high_purity High Purity optimal_temp->high_purity side_reactions Side Reactions high_temp->side_reactions decomposition Decomposition high_temp->decomposition incomplete Incomplete Reaction slow_rate->incomplete low_yield1 Low Yield incomplete->low_yield1 high_yield High Yield good_rate->high_yield low_yield2 Low Yield & Purity side_reactions->low_yield2 decomposition->low_yield2

Caption: Effect of temperature on reaction outcome.

References

effect of solvent choice on the rate of 2-Nitrophenyl phenyl sulfide reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of solvent choice on the rate of nucleophilic aromatic substitution (SNAr) reactions involving 2-nitrophenyl phenyl sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the rate of SNAr reactions with 2-nitrophenyl phenyl sulfide?

A1: The solvent plays a critical role in SNAr reactions by stabilizing the charged intermediate, known as the Meisenheimer complex. The reaction proceeds via a two-step addition-elimination mechanism, and the stability of this intermediate directly influences the reaction rate. Solvents are generally categorized as polar protic, polar aprotic, and non-polar.

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally the most effective for SNAr reactions. They possess large dipole moments to dissolve the reactants and can effectively solvate cations, leaving the anionic nucleophile more "naked" and reactive. This enhances the nucleophile's ability to attack the electron-deficient aromatic ring of this compound, leading to a faster reaction rate.

  • Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the cation and the anion. While they can dissolve the reactants, they tend to form hydrogen bonds with the nucleophile, which can reduce its nucleophilicity and slow down the reaction.

  • Non-polar solvents (e.g., toluene, hexane) are generally poor choices for SNAr reactions as they do not effectively dissolve the typically polar reactants and cannot stabilize the charged Meisenheimer complex.

Q2: Why is this compound activated towards nucleophilic aromatic substitution?

A2: The presence of the electron-withdrawing nitro group (-NO2) in the ortho position to the phenylthio leaving group is essential for activating the aromatic ring towards nucleophilic attack.[1] This group withdraws electron density from the ring, making the carbon atom attached to the leaving group more electrophilic and susceptible to attack by a nucleophile. Furthermore, the nitro group stabilizes the negatively charged Meisenheimer intermediate through resonance, which lowers the activation energy of the reaction.[1]

Q3: What is a Meisenheimer complex and is it possible to observe it during the reaction?

A3: A Meisenheimer complex is the intermediate formed when a nucleophile attacks an electron-poor aromatic ring in an SNAr reaction.[1] It is a negatively charged, non-aromatic species. In some cases, particularly with highly activated substrates and at low temperatures, these complexes can be stable enough to be observed spectroscopically, often appearing as highly colored solutions.

Q4: How can I monitor the progress of my SNAr reaction involving this compound?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the this compound and the formation of the product. For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. UV-Vis spectroscopy can also be a powerful tool for kinetic studies if the product has a distinct absorbance from the starting materials.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or No Reaction Inappropriate solvent choice: Using a non-polar or polar protic solvent.Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile (B52724) to enhance the reaction rate.
Insufficient activation of the aromatic ring: While the nitro group is activating, a weak nucleophile might still result in a slow reaction.Consider using a stronger nucleophile or increasing the reaction temperature.
Poor solubility of reactants: The this compound or the nucleophile may not be fully dissolved in the chosen solvent.Ensure complete dissolution of all reactants before proceeding. If necessary, screen for a solvent that effectively dissolves all components.
Low Product Yield Side reactions: The nitro group can be sensitive to certain reaction conditions, leading to undesired side products.Carefully control the reaction temperature. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to oxidation.
Reaction with the solvent: If a nucleophilic solvent (e.g., an alcohol) is used with a strong base, the solvent itself can compete with the intended nucleophile.Use a non-reactive, polar aprotic solvent.
Formation of Multiple Products (observed on TLC) Di-substitution: If the aromatic substrate has more than one potential leaving group.This is less common with this compound itself, but if using a derivative, consider using a stoichiometric amount of the nucleophile to favor mono-substitution.
Decomposition of starting material or product: Harsh reaction conditions (e.g., high temperature, strong base) can lead to degradation.Use milder reaction conditions. Consider a lower temperature or a weaker base if applicable.

Data Presentation

Solvent Solvent Type Dielectric Constant (ε) Relative Rate Constant (k_rel)
HexaneNon-polar1.91
DioxaneNon-polar2.21.4 x 10³
ChloroformPolar Aprotic4.81.2 x 10⁴
AcetonePolar Aprotic214.6 x 10⁶
AcetonitrilePolar Aprotic382.5 x 10⁷
DMFPolar Aprotic372.8 x 10⁷
DMSOPolar Aprotic471.3 x 10⁸
MethanolPolar Protic331.6 x 10⁵
WaterPolar Protic803.2 x 10⁴

This data is representative and illustrates the general trend of solvent effects on SNAr reactions. Actual rate constants will vary depending on the specific reactants and conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of this compound

This protocol describes a general method for the reaction of this compound with a nucleophile in a polar aprotic solvent.

Materials:

  • This compound

  • Nucleophile (e.g., a secondary amine like piperidine)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile)

  • Base (if required for the nucleophile, e.g., K₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath with temperature control

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the chosen anhydrous polar aprotic solvent.

  • If a base is required to deprotonate the nucleophile, add it to the flask and stir the suspension.

  • Add the nucleophile (1-1.2 equivalents) to the stirred solution/suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the solvent and any inorganic salts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography or recrystallization.

Protocol 2: Kinetic Analysis of the Reaction of this compound using UV-Vis Spectroscopy

This protocol outlines a method to determine the reaction kinetics by monitoring the change in absorbance over time. This assumes the product has a different UV-Vis absorption spectrum from the starting materials.

Materials and Equipment:

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent

  • The chosen reaction solvent

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λ_max):

    • Record the UV-Vis spectrum of the starting material (this compound) and the expected product separately to identify a wavelength where the product absorbs strongly and the starting material absorbs weakly, or vice versa. This will be the wavelength used for monitoring the reaction.

  • Prepare the Reaction Mixture:

    • In a thermostatted vessel, prepare a solution of this compound in the chosen solvent at the desired reaction temperature.

    • In a separate vessel, prepare a solution of the nucleophile in the same solvent, also at the reaction temperature. To ensure pseudo-first-order conditions, the nucleophile should be in large excess (at least 10-fold).

  • Initiate the Reaction and Data Acquisition:

    • Rapidly mix the two solutions and immediately transfer a portion to a quartz cuvette.

    • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.

    • Start recording the absorbance at the predetermined λ_max at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).

  • Data Analysis:

    • Plot the absorbance versus time.

    • Assuming pseudo-first-order kinetics, a plot of ln(A∞ - At) versus time (where A∞ is the final absorbance and At is the absorbance at time t) should yield a straight line. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can be determined by dividing k_obs by the concentration of the nucleophile in excess.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of This compound and nucleophile C Mix reactants in thermostatted cuvette A->C B Determine λ_max of product D Monitor absorbance change at λ_max over time B->D C->D E Plot Absorbance vs. Time D->E F Plot ln(A∞ - At) vs. Time E->F G Determine k_obs from slope F->G H Calculate second-order rate constant (k₂) G->H

Caption: Workflow for the kinetic analysis of this compound reactions using UV-Vis spectroscopy.

solvent_effect_logic cluster_types Solvent Types Solvent Solvent Choice Protic Polar Protic (e.g., Methanol, Water) Solvent->Protic influences Aprotic Polar Aprotic (e.g., DMSO, DMF) Solvent->Aprotic influences Nonpolar Non-polar (e.g., Toluene) Solvent->Nonpolar influences Intermediate Meisenheimer Complex (Stabilization is Key) Protic->Intermediate Solvates nucleophile, reducing its reactivity Aprotic->Intermediate Solvates cation, 'naked' nucleophile is more reactive Nonpolar->Intermediate Poor solvation Rate Reaction Rate Intermediate->Rate determines

Caption: Logical relationship between solvent choice and reaction rate in SNAr reactions.

References

managing moisture contamination in reactions involving 2-Nitrophenyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions with 2-Nitrophenyl phenyl sulfide (B99878). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges, with a focus on mitigating moisture contamination.

Frequently Asked Questions (FAQs)

Q1: How sensitive is 2-Nitrophenyl phenyl sulfide to moisture?

While this compound itself is a stable solid, its reactivity and the outcome of reactions it's involved in can be highly sensitive to moisture. The presence of water can affect reagents, catalysts, and intermediates, leading to low yields, side product formation, or complete reaction failure. The two primary reactive sites, the nitro group and the sulfide linkage, can both be influenced by the presence of water, especially under specific reaction conditions.

Q2: Can the reduction of the nitro group in this compound be performed in the presence of water?

This depends entirely on the reducing agent being used.

  • Catalytic Hydrogenation: Reactions using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source can often tolerate or even be conducted in aqueous or protic solvents.[1]

  • Metal Hydrides: Reagents like Lithium aluminum hydride (LiAlH4) are extremely reactive with water and require strictly anhydrous conditions.[1] Using such reagents in the presence of moisture will lead to their rapid decomposition and failure to reduce the nitro group.

  • Metals in Acid: Reductions using metals like iron (Fe) or zinc (Zn) in acidic media are aqueous by nature.[1]

Q3: Can moisture affect nucleophilic aromatic substitution (SNAr) reactions where this compound is the substrate or product?

Yes, moisture can significantly impact SNAr reactions. These reactions are typically carried out in dipolar aprotic solvents like DMF or DMSO.[2][3] Water can act as a competing nucleophile, potentially leading to undesired hydrolysis products. Furthermore, if a strong base is used to generate a nucleophile, the presence of water can quench the base, thereby inhibiting the reaction. While some modern methods utilize micellar catalysis to perform SNAr reactions in water, these are highly specific systems.[2]

Q4: Is the sulfide bond in this compound susceptible to hydrolysis?

Yes, the sulfide linkage can undergo hydrolysis, particularly under basic conditions, which can lead to the formation of thiols and other related species.[4][5] The presence of the electron-withdrawing nitro group can influence the reactivity of the aryl sulfide bond. If your reaction is performed under basic conditions, unwanted cleavage of the C-S bond could be a side reaction, which may be exacerbated by the presence of water.

Troubleshooting Guides

Issue 1: Low or No Yield
Potential Cause Recommended Solution
Moisture contamination of reagents or solvents. Ensure all solvents are rigorously dried before use. Use freshly opened reagents or dry them according to standard procedures. For highly sensitive reactions, use of an inert atmosphere (Nitrogen or Argon) is crucial.[6][7][8]
Inactivation of a moisture-sensitive catalyst or reagent (e.g., a metal hydride). Handle moisture-sensitive reagents under an inert atmosphere using a glove box or Schlenk line.[9] Add the reagent to the reaction mixture at the appropriate temperature to avoid uncontrolled reaction with trace moisture.
Incorrect workup procedure leading to product loss. Be aware that your product's solubility may change with pH. Ensure the correct pH is used during aqueous extraction to keep your product in the organic layer. Minimize the number of aqueous washes to prevent loss of partially water-soluble products.[7]
Issue 2: Formation of Impurities or Side Products
Potential Cause Recommended Solution
Hydrolysis of starting material or product. If the reaction is conducted under basic conditions, consider if a less aqueous or non-aqueous base could be used. Minimize reaction time to reduce exposure to hydrolytic conditions.
Water acting as a competing nucleophile. For reactions like SNAr, ensure anhydrous conditions are maintained. This includes drying the solvent, starting materials, and performing the reaction under an inert atmosphere.
Side reactions catalyzed by trace amounts of acid or base formed from the reaction of reagents with water. Use high-purity, dry solvents and reagents. The use of a buffer may be considered in specific cases where pH control is critical and compatible with the reaction chemistry.

Data Presentation

Efficiency of Common Solvent Drying Agents

The following table summarizes the residual water content in common organic solvents after treatment with various drying agents. This data is crucial for selecting the appropriate drying method for your moisture-sensitive reaction.

SolventDrying AgentTimeResidual Water (ppm)
Tetrahydrofuran (THF)Refluxing over Na/Benzophenone-~43
Tetrahydrofuran (THF)3Å Molecular Sieves (20% m/v)48 hLow ppm levels
Tetrahydrofuran (THF)Neutral Alumina ColumnSingle PassLow ppm levels
Acetonitrile3Å Molecular Sieves-Very low residual moisture
AcetonitrileNeutral Alumina-Very low residual moisture

This table is a summary of findings from referenced literature. Actual results may vary based on the initial water content and the quality of the drying agent.

Experimental Protocols

Protocol 1: Drying of Organic Solvents using Molecular Sieves
  • Activation of Molecular Sieves: Place 3Å molecular sieves in a flask and heat them in an oven at 300°C for at least 24 hours.

  • Cooling: After heating, allow the molecular sieves to cool to room temperature under a vacuum or in a desiccator.

  • Solvent Addition: Add the cooled, activated molecular sieves to the solvent to be dried in a suitable container. A typical loading is 20% mass/volume.

  • Drying Time: Allow the solvent to stand over the molecular sieves for at least 48 hours to achieve low parts-per-million (ppm) levels of water.

  • Storage: Store the dried solvent over the molecular sieves to maintain its anhydrous state.

Protocol 2: Setting up a Reaction under an Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried, either by oven-drying overnight or by flame-drying under vacuum.[10]

  • Assembly: Assemble the glassware while hot and connect it to the Schlenk line.

  • Purging Cycle: Evacuate the flask under vacuum until it cools to room temperature. Then, slowly backfill the flask with an inert gas like nitrogen or argon.

  • Repeat: Repeat this vacuum/inert gas cycle at least three times to ensure the complete removal of atmospheric air and moisture.[11]

  • Reagent Addition: Add dry solvents and reagents to the flask via syringe through a rubber septum. Ensure the syringe is purged with inert gas before use.

  • Maintaining Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored with an oil bubbler.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in Moisture-Sensitive Reactions

G start Low Yield Observed check_reagents Verify Reagent & Solvent Quality (Purity, Water Content) start->check_reagents dry_solvents Dry Solvents & Reagents check_reagents->dry_solvents Issue Found check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions No Issue use_inert Use Inert Atmosphere (N2 or Ar) dry_solvents->use_inert use_inert->check_conditions optimize_conditions Optimize Temperature & Time check_conditions->optimize_conditions Issue Found check_workup Analyze Workup & Purification check_conditions->check_workup No Issue optimize_conditions->check_workup optimize_workup Optimize pH & Extraction check_workup->optimize_workup Issue Found success Improved Yield check_workup->success No Issue, Re-evaluate optimize_workup->success

Caption: A logical workflow for troubleshooting low reaction yields, with a focus on moisture-related issues.

Experimental Workflow for Anhydrous Reaction Setup

G cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction oven_dry Oven/Flame Dry Glassware assemble Assemble Hot Glassware oven_dry->assemble evacuate Evacuate (Vacuum) assemble->evacuate backfill Backfill (N2/Ar) evacuate->backfill repeat_cycle Repeat Cycle 3x backfill->repeat_cycle repeat_cycle->evacuate Cycle 2 & 3 add_reagents Add Anhydrous Reagents/Solvents via Syringe repeat_cycle->add_reagents Done run_reaction Run Reaction under Positive Pressure add_reagents->run_reaction

Caption: Step-by-step workflow for setting up a chemical reaction under anhydrous conditions using a Schlenk line.

References

preventing decomposition of 2-Nitrophenyl phenyl sulfide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of 2-Nitrophenyl phenyl sulfide (B99878) to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Nitrophenyl phenyl sulfide?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Based on information from multiple suppliers, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Some sources also emphasize the importance of protecting it from light. There are slight variations in the recommended storage temperature, which are summarized in the table below. For optimal stability, storage at refrigerated temperatures is recommended, especially for long-term use.

Q2: Is this compound sensitive to light, moisture, or air?

A2: Yes, this compound is reported to be light-sensitive. Therefore, it should be stored in a dark place or in an amber-colored vial. While specific data on its sensitivity to moisture and air is limited, general best practices for chemical storage suggest keeping it in a tightly sealed container to minimize contact with atmospheric moisture and oxygen, which could potentially contribute to hydrolytic and oxidative degradation.

Q3: What are the potential signs of decomposition of this compound?

A3: Decomposition of this compound may be indicated by a change in its physical appearance, such as a significant color change from its typical pale yellow or light orange to a darker shade. A noticeable change in its melting point compared to the reference value (typically around 78-82 °C) can also be a sign of impurity or degradation.[3][4][5] For a more definitive assessment of purity, analytical techniques such as NMR, IR, or chromatography should be employed.

Q4: What is the primary application of this compound in research and drug development?

A4: this compound is primarily used as a key synthetic intermediate.[6] It is a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals. A major application is in the synthesis of 2-aminophenyl phenyl sulfide, which is a precursor for the antipsychotic drug quetiapine.[7][8] Its chemical structure allows for the facile reduction of the nitro group to an amine, which is a common transformation in the development of new drug candidates.[6] There is no scientific literature to suggest its direct involvement in any signaling pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction products Decomposition of this compound due to improper storage.Verify the purity of the starting material using the analytical methods described in the "Experimental Protocols" section. If decomposition is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.
Inconsistent analytical results (e.g., broadened NMR peaks, multiple spots on TLC) Presence of impurities from degradation.Purify the material using techniques such as recrystallization or column chromatography. The primary potential impurities to consider are the sulfoxide (B87167) and sulfone derivatives, as well as the reduced amino compound.
Lower than expected yield in a reaction Degradation of the starting material.Before starting a synthesis, it is advisable to check the purity of the this compound, especially if it has been stored for an extended period or under suboptimal conditions.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

Parameter Recommendation Source(s)
Temperature Room Temperature (in a cool, dark place, <15°C recommended)[9]
-20°C[10]
+5°C[7]
Atmosphere Dry[1][2]
Light Store in a dark place
Container Tightly closed container[1][2]
Ventilation Well-ventilated place[1][2]

Note: While room temperature storage is suggested by some suppliers, for long-term stability and to minimize the risk of degradation, refrigerated storage (<15°C) or freezing (-20°C) is advisable.

Potential Decomposition Pathways

While specific quantitative data on the decomposition of this compound is scarce, based on the chemical nature of nitroaromatic sulfides, the following degradation pathways can be inferred:

  • Intramolecular Oxidation: The nitro group can oxidize the sulfide to a sulfoxide. This has been observed during mass spectrometry analysis.[11]

  • Oxidation: The sulfide can be further oxidized to a sulfoxide and then to a sulfone by atmospheric oxygen, especially in the presence of light or heat.

  • Reduction: The nitro group can be reduced to an amino group, forming 2-aminophenyl phenyl sulfide. This is a common synthetic transformation but could potentially occur slowly under certain storage conditions.[6][12]

  • Hydrolysis: Although likely slow, hydrolysis of the sulfide bond under strongly acidic or basic conditions could potentially occur, though this is less common for aryl sulfides compared to other functional groups.

DecompositionPathways A This compound B 2-Nitrophenyl phenyl sulfoxide A->B Intramolecular or External Oxidation D 2-Aminophenyl phenyl sulfide A->D Reduction C 2-Nitrophenyl phenyl sulfone B->C Oxidation

Caption: Potential decomposition pathways of this compound.

Experimental Protocols

To ensure the quality and purity of this compound before use in experiments, the following analytical methods are recommended:

Purity Assessment Workflow

QC_Workflow cluster_start Start Material cluster_analysis Analytical Checks cluster_decision Decision cluster_end Outcome A This compound Sample B Melting Point Determination A->B C FT-IR Spectroscopy A->C D ¹H and ¹³C NMR Spectroscopy A->D E Mass Spectrometry (MS) A->E F Purity > 98%? B->F C->F D->F E->F G Proceed with Experiment F->G Yes H Purify Sample F->H No

Caption: Experimental workflow for quality control of this compound.

Detailed Methodologies
  • Melting Point:

    • Apparatus: Standard melting point apparatus.

    • Procedure: A small, dry sample of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

    • Expected Result: Pure this compound has a reported melting point in the range of 78-82 °C.[3][4][5] A broad melting range or a melting point significantly lower than this range may indicate the presence of impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Apparatus: FT-IR spectrometer.

    • Procedure: A small amount of the sample is analyzed, typically as a KBr pellet or using an ATR accessory.

    • Expected Peaks: The spectrum should show characteristic peaks for the nitro group (strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹) and C-S stretching vibrations. The absence of broad peaks in the -OH region (around 3200-3600 cm⁻¹) would indicate the absence of significant hydrolytic degradation. The presence of a strong S=O stretching band around 1050 cm⁻¹ would indicate oxidation to the sulfoxide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Apparatus: NMR spectrometer (e.g., 300 MHz or higher).

    • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and ¹H and ¹³C NMR spectra are acquired.

    • Expected ¹H NMR Spectrum: The spectrum should show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the nine aromatic protons. Integration of these signals should be consistent with the structure.

    • Expected ¹³C NMR Spectrum: The spectrum will display 12 distinct signals for the carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic rings and the carbons attached to the sulfur and nitro groups.

  • Mass Spectrometry (MS):

    • Apparatus: Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source).

    • Procedure: A dilute solution of the sample is introduced into the mass spectrometer.

    • Expected Result: The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) at m/z corresponding to the molecular weight of this compound (C₁₂H₉NO₂S, MW: 231.27 g/mol ).[13] The presence of peaks at m/z 247 ([M+O]⁺) or 263 ([M+O₂]⁺) could indicate oxidation to the sulfoxide or sulfone, respectively.[11] A peak at m/z 201 ([M-NO₂]⁺) could indicate reduction of the nitro group.

References

addressing discoloration of purified 2-Nitrophenyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration issues with purified 2-Nitrophenyl phenyl sulfide (B99878).

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure 2-Nitrophenyl phenyl sulfide?

Pure this compound is typically a solid crystalline powder with a color ranging from light yellow to yellow.[1][2][3][4][5][6][7][8] Significant deviation from this, such as a darker yellow, orange, or brown hue, may indicate the presence of impurities.

Q2: What are the common causes of discoloration in this compound?

The most probable cause of discoloration is the presence of oxidized impurities. The sulfide linkage in this compound is susceptible to oxidation, which can lead to the formation of colored byproducts like sulfoxides and sulfones. Other potential causes include residual starting materials or byproducts from the synthesis process. Aromatic sulfides that contain a nitro group are known to undergo sulfur oxidation.[9]

Q3: How can I prevent discoloration during storage?

To minimize discoloration during storage, it is recommended to store this compound in a cool, dark place.[2][3] Exposure to light and air can promote oxidation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.

Troubleshooting Discolored this compound

This section provides a step-by-step guide to address the discoloration of your purified this compound.

Visual Inspection and Solubility Check

Before proceeding with purification, it is helpful to assess the extent of the discoloration and check the solubility of the material.

Observation Potential Implication
Slight yellowingMinor oxidation or residual impurities.
Dark yellow to brown colorSignificant presence of impurities, likely oxidation products.
Insolubility in expected solventsPossible polymerization or presence of highly insoluble impurities.

This compound is sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[1]

Purification Workflow

The following workflow outlines the recommended steps for purifying discolored this compound.

PurificationWorkflow Figure 1. Purification Workflow for Discolored this compound start Discolored this compound recrystallization Recrystallization start->recrystallization activated_carbon Activated Carbon Treatment recrystallization->activated_carbon If color persists end Pure this compound recrystallization->end If pure column_chromatography Column Chromatography activated_carbon->column_chromatography If color/impurities remain activated_carbon->end If pure column_chromatography->end

Caption: Figure 1. A step-by-step workflow for the purification of discolored this compound.

Experimental Protocols

Recrystallization

Recrystallization is often the first and most effective method for purifying crystalline solids. The choice of solvent is crucial for successful recrystallization.

Recommended Solvents:

  • Ethanol

  • Methanol

  • Glacial Acetic Acid[10]

Protocol:

  • Dissolution: In a fume hood, dissolve the discolored this compound in a minimum amount of hot solvent (e.g., ethanol) with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Activated Carbon Treatment

If recrystallization alone does not remove the colored impurities, treatment with activated carbon can be effective.[2] Activated carbon has a high surface area that can adsorb colored organic molecules.[2]

Protocol:

  • Dissolution: Dissolve the discolored this compound in a suitable solvent (e.g., ethanol) at room temperature or with gentle heating.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.

  • Stirring: Stir the mixture for 15-30 minutes. Avoid prolonged heating, as this can sometimes cause the adsorbed impurities to be released back into the solution.

  • Removal of Activated Carbon: Remove the activated carbon by gravity filtration through a fluted filter paper or by filtration through a pad of celite.

  • Crystallization: Concentrate the filtrate and allow the purified this compound to crystallize as described in the recrystallization protocol.

Column Chromatography

For highly impure samples or when recrystallization and activated carbon treatment are ineffective, column chromatography can be employed for purification.

Stationary Phase: Silica (B1680970) gel Mobile Phase (Eluent): A non-polar solvent system is a good starting point. The polarity can be gradually increased. A common starting point for similar compounds is a mixture of hexane (B92381) and ethyl acetate.[6]

Protocol:

  • Column Packing: Prepare a silica gel column in the chosen eluent system.

  • Sample Loading: Dissolve the impure this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Discoloration persists after recrystallization. The colored impurity has similar solubility to the product in the chosen solvent.Try a different recrystallization solvent. If discoloration is significant, proceed with activated carbon treatment before recrystallization.
Low recovery after recrystallization. Too much solvent was used. The product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration.
Oily product obtained after purification. Residual solvent. Presence of low-melting impurities.Ensure the product is thoroughly dried under vacuum. If oiling out persists, consider purification by column chromatography.
Color returns after storage. The purified compound is degrading.Store the compound in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere.

Signaling Pathway and Logical Relationships

The primary cause of discoloration is the oxidation of the sulfur atom in this compound. This can be visualized as a chemical transformation pathway.

OxidationPathway Figure 2. Oxidation Pathway of this compound sulfide This compound (Light Yellow) sulfoxide (B87167) 2-Nitrophenyl phenyl sulfoxide (Colored Impurity) sulfide->sulfoxide Oxidation (e.g., air, light) sulfone 2-Nitrophenyl phenyl sulfone (Colored Impurity) sulfoxide->sulfone Further Oxidation

Caption: Figure 2. The oxidation of this compound to sulfoxide and sulfone derivatives, which are often colored impurities.

References

Technical Support Center: Nucleophilic Aromatic Substitution of 2-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the nucleophilic aromatic substitution (SNAr) of 2-nitrophenyl phenyl sulfide (B99878). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of this specific reaction.

Frequently Asked Questions (FAQs)

Q1: Why is 2-nitrophenyl phenyl sulfide a suitable substrate for nucleophilic aromatic substitution?

A1: The reactivity of this compound in SNAr reactions is primarily due to the presence of the nitro group (-NO₂) ortho to the phenyl sulfide leaving group.[1][2][3] Aromatic rings are typically electron-rich and resistant to attack by nucleophiles.[4] However, a strong electron-withdrawing group, like the nitro group, positioned ortho or para to the leaving group activates the ring for nucleophilic attack.[2][3][5] It does this by withdrawing electron density, making the carbon atom attached to the leaving group more electrophilic and by stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance.[1][6][7]

Q2: What is a Meisenheimer complex and why is it important in this reaction?

A2: A Meisenheimer complex is the key intermediate formed during an SNAr reaction.[6] It is a negatively charged, non-aromatic species that results from the nucleophile attacking the carbon atom bearing the leaving group.[6][8] The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nitro group in the ortho position of this compound is highly effective at stabilizing this intermediate by delocalizing the negative charge, thereby lowering the activation energy of the reaction.[1][7]

Q3: Is the phenylthio (-SPh) group a good leaving group in SNAr reactions?

A3: In the context of SNAr, the reaction rate is primarily determined by the initial attack of the nucleophile to form the Meisenheimer complex (the addition step), not the departure of the leaving group (the elimination step).[2][5] While not as common as halides, the phenylthio group can function as a leaving group. Its ability to depart is facilitated by the restoration of the aromatic system, which is a strong thermodynamic driving force. However, its effectiveness can be influenced by the reaction conditions and the nucleophile used.

Q4: Can intramolecular reactions occur with derivatives of this compound?

A4: Yes, derivatives of this compound can undergo intramolecular nucleophilic aromatic substitution, a process known as the Smiles rearrangement.[1][9] This is a common reaction pathway, especially when a nucleophilic group is part of a side chain attached to the molecule.[9][10] The reaction proceeds through a spirocyclic Meisenheimer-like intermediate and results in the migration of the aryl group from one heteroatom to another.[9][11] This is a critical consideration in the synthesis of heterocyclic structures like phenothiazines from related starting materials.[10][12]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Potential Cause Suggested Solution
Insufficient Activation The nitro group provides activation, but highly electron-rich nucleophiles or challenging substrates may require more forcing conditions. Consider increasing the reaction temperature or using a stronger base if applicable.
Poor Nucleophile The nucleophile may not be strong enough.[13] For neutral nucleophiles (e.g., amines, alcohols), adding a non-nucleophilic base (e.g., K₂CO₃, NaH, t-BuOK) can generate the more reactive anionic nucleophile in situ.
Solvent Choice Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they solvate the cation of the base but leave the anionic nucleophile highly reactive.[13] Ensure your solvent is anhydrous.
Steric Hindrance Significant steric bulk on either the nucleophile or near the reaction site on the aromatic ring can hinder the nucleophilic attack. This is less of an issue for the SNAr mechanism compared to Sₙ2, but can still slow the reaction.[1]

Problem 2: Formation of an Unexpected Isomer or Rearranged Product

This is often indicative of a Smiles Rearrangement . This intramolecular reaction is particularly relevant when synthesizing phenothiazines or related heterocyclic systems from precursors derived from this compound.[10][12]

  • Identification: The product will have a different connectivity than expected from a direct substitution. For example, in a system designed for S-N bond formation, you might observe N-S bond formation with aryl migration.

  • Confirmation: Use spectroscopic methods (NMR, MS) to confirm the structure of the unexpected product.

  • Mitigation: The Smiles rearrangement is often base-catalyzed.[9] Carefully controlling the stoichiometry of the base, the reaction temperature, and the choice of solvent can sometimes favor the desired intermolecular reaction over the intramolecular rearrangement.

Problem 3: Multiple Products or Tar Formation

Potential Cause Suggested Solution
Side Reactions with Nitro Group Strong nucleophiles or reducing agents can potentially react with the nitro group. Ensure the reaction conditions are selective for SNAr.
Reaction Temperature Too High Excessive heat can lead to decomposition of the starting material, intermediates, or products, resulting in tar formation. Run the reaction at the lowest effective temperature.
Presence of Oxygen Thiophenols and related sulfides can be susceptible to oxidation, especially under basic conditions at elevated temperatures.[14] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products.

Visualizations

Reaction Mechanisms and Workflows

SNAr_Mechanism Start 2-Nitrophenyl Phenyl Sulfide + Nu:- Intermediate Meisenheimer Complex (Stabilized by -NO2) Start->Intermediate 1. Nucleophilic Attack (Rate-Determining Step) Product Substituted Product + -SPh Intermediate->Product 2. Elimination of Leaving Group (Restores Aromaticity)

Caption: The Addition-Elimination (SNAr) mechanism for this compound.

Smiles_Rearrangement Substrate Substrate with Nucleophilic Side Chain (e.g., -XH) Deprotonation Deprotonation (Base) Substrate->Deprotonation Anion Anionic Nucleophile (-X-) Deprotonation->Anion Attack Intramolecular Nucleophilic Attack Anion->Attack Spiro Spirocyclic Intermediate (Meisenheimer-like) Attack->Spiro Cleavage Ring Opening/ Leaving Group Departure Spiro->Cleavage Product Rearranged Product Cleavage->Product

Caption: The general pathway of the Smiles Rearrangement, a potential side reaction.

Troubleshooting_Workflow Start Experiment Issue: Low Yield / Impure Product CheckSM Starting Material Recovered? Start->CheckSM CheckSide Major Side Product Observed? CheckSM->CheckSide No Cause1 Potential Cause: - Insufficient Activation - Poor Nucleophile/Base - Incorrect Solvent/Temp CheckSM->Cause1 Yes Cause2 Potential Cause: - Smiles Rearrangement - Other Side Reaction CheckSide->Cause2 Yes Cause3 Potential Cause: - Decomposition - Oxidation CheckSide->Cause3 No (Tar)

Caption: A troubleshooting workflow for common issues in the SNAr reaction.

Experimental Protocol

General Protocol for Amination of this compound

This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine. Researchers should optimize conditions for their specific amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry reaction flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to create a solution with a concentration of approximately 0.1-0.5 M with respect to the starting sulfide.

  • Nucleophile Addition: Add the amine (1.1-1.5 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane).

    • Separate the layers. Wash the organic layer with water and then with brine to remove residual DMF/DMSO and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-substituted-2-nitroaniline product.

Safety Note: this compound may cause skin, eye, and respiratory irritation. Thiophenol, a potential byproduct or impurity, has an extremely unpleasant odor.[14] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

References

catalyst poisoning issues in the hydrogenation of 2-Nitrophenyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2-Nitrophenyl phenyl sulfide (B99878) to synthesize 2-Aminophenyl phenyl sulfide. This guide addresses specific issues related to catalyst poisoning and other challenges that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrogenation of 2-Nitrophenyl phenyl sulfide challenging?

A1: The primary challenge lies in the structure of the molecule itself. It contains both a nitro group, which is targeted for reduction, and a phenyl sulfide group. Sulfur compounds are well-known poisons for many common hydrogenation catalysts, such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C). The sulfide can strongly adsorb to the active sites of the catalyst, rendering it inactive and halting the hydrogenation reaction.

Q2: What are the common signs of catalyst poisoning in this reaction?

A2: The most common indicators of catalyst poisoning during the hydrogenation of this compound include:

  • A significant slowdown or complete stop of hydrogen uptake.

  • The reaction stalling before the complete conversion of the starting material.

  • The need for increasingly harsh reaction conditions (higher temperature or pressure) to achieve conversion.

  • A dark coloration of the reaction mixture, which may indicate the formation of azo or azoxy byproducts from incomplete reduction.

Q3: Which catalysts are recommended for the hydrogenation of this compound?

A3: Due to the presence of the sulfur atom, standard catalysts like Pd/C are often ineffective. The following types of catalysts have shown resistance to sulfur poisoning and are more suitable for this transformation:

  • Sulfur-Resistant Nickel Catalysts: A specialized Ni-Al-Zn-Cr-Mo alloy catalyst has been reported to be effective for the hydrogenation of 2-nitrodiphenyl sulfide.[1]

  • Sulfided Platinum Catalysts: Platinum catalysts that have been intentionally "sulfided" can exhibit good selectivity for the reduction of nitro groups in the presence of sulfur-containing functionalities.

  • Ruthenium-based Catalysts: Ruthenium catalysts, sometimes in the form of sulfides or supported on specific materials, have demonstrated tolerance to sulfur.

  • Bimetallic Catalysts: Certain combinations of metals, such as Palladium-Nickel (Pd-Ni), can exhibit enhanced resistance to sulfur poisoning compared to their monometallic counterparts.[2]

Q4: Can a poisoned catalyst be regenerated?

A4: Yes, in many cases, a poisoned catalyst can be regenerated, depending on the nature of the poison and the catalyst. Common methods include:

  • Thermal Regeneration: This involves heating the catalyst in a controlled atmosphere (e.g., air or an inert gas) to burn off organic residues and some sulfur compounds.[3][4]

  • Chemical Washing: Washing the catalyst with specific solvents or solutions can help remove the poisoning species. For sulfur poisoning, washing with a solvent like N,N-dimethylformamide followed by oxidation with hot air has been reported to be effective for Pd/C.[5]

  • Reductive Treatment: Treating the catalyst under a hydrogen atmosphere at elevated temperatures can sometimes restore activity.[5]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Reaction is sluggish or has stalled. Catalyst Poisoning: The sulfide group in the substrate is deactivating the catalyst.1. Switch to a Sulfur-Resistant Catalyst: Use a catalyst specifically designed for sulfur-containing compounds, such as a Ni-Al-Zn-Cr-Mo alloy, sulfided Pt, or a Ru-based catalyst. 2. Increase Catalyst Loading: A higher catalyst loading may compensate for partial deactivation. 3. Optimize Reaction Conditions: Increase hydrogen pressure and/or temperature within safe limits for your equipment.
Incomplete conversion of starting material. Insufficient Catalyst Activity: The catalyst may have low intrinsic activity or has been partially poisoned.1. Ensure High-Quality Catalyst: Use a fresh, properly stored catalyst. 2. Improve Mass Transfer: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact between the catalyst, substrate, and hydrogen. 3. Check Purity of Reagents: Impurities in the solvent or hydrogen gas (e.g., carbon monoxide) can also contribute to catalyst deactivation.
Formation of colored byproducts. Incomplete Reduction: The reaction may be stopping at intermediate stages (nitroso, hydroxylamine), which can then form colored azo or azoxy compounds.1. Use a More Active Catalyst System: A more robust, sulfur-resistant catalyst can drive the reaction to completion, minimizing the accumulation of intermediates. 2. Increase Hydrogen Pressure: Higher hydrogen pressure can favor the complete reduction to the amine.
Difficulty in filtering the catalyst post-reaction. Fine Catalyst Particles or Colloidal Suspension: The catalyst may be too fine or has formed a colloid in the reaction mixture.1. Use a Filter Aid: Add a layer of Celite® or a similar filter aid to the filter paper before filtration. 2. Allow the Catalyst to Settle: Before filtration, stop stirring and allow the catalyst to settle at the bottom of the reaction vessel. Decant the supernatant before filtering the remaining slurry.

Quantitative Data

The following tables summarize experimental conditions and results for the hydrogenation of this compound and related compounds.

Table 1: Hydrogenation of this compound

CatalystSubstrateSolventTemp. (°C)Pressure (MPa)Time (h)Yield (%)Purity (%)Reference
Ni-Al-Zn-Cr-Mo alloy2-Nitrodiphenyl sulfideMethanol (B129727)NormalNormal to 1499.599.2[1]

Table 2: Hydrogenation of Other Sulfur-Containing Nitroaromatics (for comparison)

CatalystSubstrateSolventTemp. (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)Reference
Ru-1 complexThioesterDioxane1352036>9994 (alcohol), 96 (thiol)[6]
Ru-1 complexThiophenol-based thioesterDioxane1354036>9087 (thiophenol)[6]

Experimental Protocols

Protocol 1: Hydrogenation of 2-Nitrodiphenyl Sulfide using a Sulfur-Resistant Catalyst

This protocol is adapted from a patented procedure for the synthesis of 2-aminodiphenyl sulfide.[1]

Materials:

  • 2-Nitrodiphenyl sulfide

  • Methanol

  • Sulfur-resistant catalyst (e.g., Ni-Al-Zn-Cr-Mo alloy)

  • Hydrogen gas

  • Reaction vessel (e.g., Parr shaker or similar hydrogenation apparatus)

  • Filtration setup

Procedure:

  • Catalyst Preparation (if required): A Ni-Al-Zn-Cr-Mo alloy is prepared and activated. This involves treating the alloy with a sodium hydroxide (B78521) solution, followed by treatment with hydrogen at 180-220 °C and 2.8-3.2 MPa for 4.5-5.5 hours.[1]

  • Reaction Setup: In a suitable reaction vessel, add 2-nitrodiphenyl sulfide (0.1 mol, approx. 23.1 g) and the sulfur-resistant catalyst (1 g).

  • Solvent Addition: Add methanol (50 mL) as the solvent.

  • Inerting the System: Seal the reaction vessel and purge the system with hydrogen gas to remove any air.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (normal pressure up to 1 MPa).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen from the vessel and purge with an inert gas (e.g., nitrogen).

  • Filtration: Filter the reaction mixture to remove the catalyst. The catalyst can be recovered for reuse.

  • Isolation: The filtrate is subjected to reduced pressure distillation to remove the solvent, yielding 2-aminodiphenyl sulfide.

Protocol 2: General Procedure for Catalyst Regeneration from Sulfur Poisoning

This is a general guideline for the regeneration of a sulfur-poisoned catalyst, such as Pd/C.[3][4][5]

Materials:

  • Deactivated catalyst

  • N,N-Dimethylformamide (DMF)

  • Source of hot air or an oven

  • Filtration apparatus

Procedure:

  • Washing: Suspend the deactivated catalyst in DMF and stir for a period to wash away adsorbed organic deposits.

  • Filtration: Filter the catalyst to remove the DMF.

  • Drying and Oxidation: Carefully dry the catalyst and then oxidize it in a stream of hot air at a temperature between 50-140 °C. This step helps to convert the chemisorbed sulfur to volatile oxides.

  • Cooling: Allow the catalyst to cool to room temperature under an inert atmosphere.

  • Reuse: The regenerated catalyst can then be reused in the hydrogenation reaction.

Visualizations

troubleshooting_workflow start Start Hydrogenation of this compound check_reaction Is the reaction proceeding to completion? start->check_reaction yes Yes check_reaction->yes no No check_reaction->no success Reaction Successful yes->success troubleshoot Troubleshoot Potential Issues no->troubleshoot cause Identify Potential Cause troubleshoot->cause poisoning Catalyst Poisoning cause->poisoning Most Likely conditions Suboptimal Conditions cause->conditions reagents Impure Reagents cause->reagents solution1 Switch to Sulfur-Resistant Catalyst (e.g., Ni-Al-Zn-Cr-Mo, Sulfided Pt) poisoning->solution1 regenerate Consider Catalyst Regeneration (Thermal or Chemical Treatment) poisoning->regenerate solution2 Optimize Temperature, Pressure, and Agitation conditions->solution2 solution3 Use High-Purity Solvents and Hydrogen reagents->solution3

Caption: Troubleshooting workflow for the hydrogenation of this compound.

catalyst_poisoning_mechanism cluster_reaction Reaction Pathway Catalyst Active Catalyst Site (e.g., Pd) Deactivated_Catalyst Deactivated Catalyst Site (Pd-S bond) Catalyst->Deactivated_Catalyst Strong Adsorption Substrate This compound Substrate->Catalyst Intended Reaction Substrate->Deactivated_Catalyst Blocked Poisoning Sulfur Atom (from sulfide group) Poisoning->Catalyst No_Reaction Hydrogenation Halted Deactivated_Catalyst->No_Reaction

Caption: Mechanism of catalyst poisoning by the sulfide group.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Nitrophenyl Phenyl Sulfide and Bis(4-nitrophenyl) Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic selection of intermediates is paramount to the successful construction of complex molecular architectures. This guide provides a detailed comparison of two valuable nitrophenyl sulfide (B99878) building blocks: 2-Nitrophenyl phenyl sulfide and Bis(4-nitrophenyl) sulfide. Both compounds serve as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document aims to provide an objective comparison of their synthetic performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

At a Glance: Key Physicochemical and Synthetic Parameters

A summary of the key properties and synthetic yields for this compound and Bis(4-nitrophenyl) sulfide is presented below for easy comparison.

PropertyThis compoundBis(4-nitrophenyl) sulfide
CAS Number 4171-83-9[1][2][3]1223-31-0[4][5]
Molecular Formula C₁₂H₉NO₂S[1][2][3]C₁₂H₈N₂O₄S[4]
Molecular Weight 231.27 g/mol [1][3][6][7]276.27 g/mol [6][8]
Appearance Light yellow to yellow solid[6][9]Orange flaky crystals[5][6]
Melting Point 78-82 °C[6][7][9]156-157 °C[5][6]
Typical Synthesis Yield 96%[10]76-82%[11]

Synthetic Utility and Reactivity

This compound is a valuable intermediate, primarily utilized for its capacity to introduce both a phenylthio group and a nitro functionality, which can be readily transformed.[12][13] The nitro group in the ortho position can influence the reactivity of the molecule and, upon reduction to an amine, provides a handle for further synthetic elaborations, making it a key building block in the synthesis of bioactive compounds.[12]

Bis(4-nitrophenyl) sulfide , a symmetrical diaryl sulfide, serves as a reliable starting material in various organic syntheses.[14][15] The two p-nitrophenyl groups provide sites for nucleophilic aromatic substitution or reduction to the corresponding anilines, which are precursors to dyes, polymers, and pharmaceutical intermediates.[4]

Experimental Protocols

Detailed methodologies for the synthesis of both compounds are provided below, based on established literature procedures.

Synthesis of this compound

This protocol follows a nucleophilic aromatic substitution pathway.[10]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve benzenethiol (11.0 g, 0.1 mol) and potassium hydroxide (5.6 g, 0.1 mol) in 30 mL of DMSO.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 1-chloro-2-nitrobenzene (15.7 g, 0.1 mol) in 10 mL of DMSO dropwise over 5 minutes.

  • Stir the resulting mixture for 5 hours at 90°C.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water.

  • Extract the product with ethyl ether (3 x 50 mL).

  • Combine the ether extracts and wash with water (5 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product as a yellow powder.

Yield: 22.4 g (96%)[10]

Synthesis of Bis(4-nitrophenyl) sulfide

This procedure is adapted from Organic Syntheses.[11]

Materials:

  • p-Chloronitrobenzene

  • Potassium xanthate

  • 95% Ethanol (B145695)

  • Glacial acetic acid (for recrystallization, optional)

Procedure:

  • In a 1-liter round-bottomed flask equipped with a reflux condenser, place p-chloronitrobenzene (157.5 g, 1 mole), potassium xanthate (160 g, 1 mole), and 450 mL of 95% ethanol.

  • Heat the reaction mixture under reflux on a steam bath for 48 hours.

  • Collect the crystalline product that deposits from the solution by filtration.

  • Crush the product into small particles and wash twice with hot ethanol and once with hot water.

  • The resulting product has a melting point of 158–160 °C and is generally pure enough for most purposes.

  • For further purification, the product can be recrystallized from glacial acetic acid (15 mL per gram) to yield a product with a melting point of 160–161 °C.

Yield: 105–113 g (76–82%)[11]

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for both compounds and their potential applications in further synthesis.

G cluster_0 Synthesis of this compound Thiophenol Thiophenol KOH, DMSO KOH, DMSO Thiophenol->KOH, DMSO 1-Chloro-2-nitrobenzene 1-Chloro-2-nitrobenzene 1-Chloro-2-nitrobenzene->KOH, DMSO This compound This compound KOH, DMSO->this compound 96% Yield Bioactive Molecules Bioactive Molecules This compound->Bioactive Molecules Reduction & Further Rxns

Caption: Synthetic workflow for this compound.

G cluster_1 Synthesis of Bis(4-nitrophenyl) sulfide p-Chloronitrobenzene p-Chloronitrobenzene Ethanol, Reflux Ethanol, Reflux p-Chloronitrobenzene->Ethanol, Reflux Potassium Xanthate Potassium Xanthate Potassium Xanthate->Ethanol, Reflux Bis(4-nitrophenyl) sulfide Bis(4-nitrophenyl) sulfide Ethanol, Reflux->Bis(4-nitrophenyl) sulfide 76-82% Yield Pharmaceutical Intermediates Pharmaceutical Intermediates Bis(4-nitrophenyl) sulfide->Pharmaceutical Intermediates Reduction / Substitution

Caption: Synthetic workflow for Bis(4-nitrophenyl) sulfide.

Conclusion

Both this compound and Bis(4-nitrophenyl) sulfide are valuable and versatile intermediates in organic synthesis. The choice between them will largely depend on the specific synthetic strategy and the desired final product.

  • This compound offers a very high-yielding synthesis and provides a scaffold with differentiated reactivity, making it particularly suitable for the construction of complex, unsymmetrical molecules, especially in the field of medicinal chemistry. The ortho-nitro group can be a source of steric influence and a precursor to a key amine functionality.[12]

  • Bis(4-nitrophenyl) sulfide is produced in good yield via a well-established procedure and is an excellent choice for synthesizing symmetrical molecules or when two equivalents of a p-nitrophenyl-derived unit are required.[11][14][15] Its higher melting point and crystalline nature may also facilitate purification.[5][6]

By providing clear, comparative data and detailed protocols, this guide aims to empower researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the process of discovery and development.

References

A Comparative Guide to the Characterization of 2-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 2-Nitrophenyl phenyl sulfide (B99878) through its characterization data. We present a detailed comparison with structurally similar alternatives, supported by experimental data and protocols. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, aiding in the positive identification and quality assessment of 2-Nitrophenyl phenyl sulfide.

Overview of this compound and Alternatives

This compound is an organic compound with the chemical formula C₁₂H₉NO₂S. Its structure features a phenyl group and a 2-nitrophenyl group linked by a sulfur atom. The presence and position of the nitro group significantly influence the molecule's chemical properties and reactivity, making unambiguous characterization crucial. For a thorough validation, we compare its analytical data with those of three key alternatives:

  • 4-Nitrophenyl phenyl sulfide: An isomer of the target compound, differing only in the position of the nitro group on the phenyl ring.

  • 2-Aminophenyl phenyl sulfide: A derivative where the nitro group is reduced to an amino group, altering its electronic properties.

  • 2-Nitrodiphenyl ether: An analog where the sulfur atom is replaced by an oxygen atom, impacting the geometry and reactivity of the molecule.

Comparative Characterization Data

The following tables summarize the key characterization data for this compound and its selected alternatives.

Table 1: Physical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 4171-83-9C₁₂H₉NO₂S231.2780-84[1]
4-Nitrophenyl phenyl sulfide952-97-6C₁₂H₉NO₂S231.2752-55
2-Aminophenyl phenyl sulfide1134-94-7C₁₂H₁₁NS201.2941-45[2]
2-Nitrodiphenyl ether2216-12-8C₁₂H₉NO₃215.21Not Applicable (Liquid)

Table 2: Spectroscopic Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compound Data available[3]Data availableData available[4][5]Data available[6]
4-Nitrophenyl phenyl sulfideData availableData available[7]Data availableData available
2-Aminophenyl phenyl sulfideData available[8]Data available[8]Data availableData available
2-Nitrodiphenyl etherData availableData availableData available[6][M+H]⁺ at 216[9]

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Melting Point Determination

Apparatus: Capillary melting point apparatus.

Procedure:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus: 300 MHz or 400 MHz NMR spectrometer.

Procedure for ¹H and ¹³C NMR:

  • Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled spectrum is acquired. A sufficient number of scans and an appropriate relaxation delay are used to ensure the detection of all carbon signals, including quaternary carbons.

  • The acquired data is processed using Fourier transformation, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Apparatus: Fourier Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

  • Approximately 1-2 mg of the dry sample is ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • A portion of the mixture is placed in a pellet press.

  • A pressure of 7-10 tons is applied to form a transparent or translucent pellet.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Procedure (Electron Ionization):

  • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion abundance versus m/z.

Validation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the validation of this compound and a conceptual representation of its potential role in signaling pathways, which is often a key area of investigation for such compounds in drug development.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_comparison Comparative Analysis cluster_validation Validation Synthesis Synthesis of 2-Nitrophenyl phenyl sulfide Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MP Melting Point Purification->MP NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Comparison Data Comparison with Alternatives & Literature MP->Data_Comparison NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Validation Structural Confirmation & Purity Assessment Data_Comparison->Validation

Caption: Workflow for the validation of this compound.

Signaling_Pathway Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activation Compound 2-Nitrophenyl phenyl sulfide Compound->Receptor Modulation Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway modulation by this compound.

Conclusion

The presented characterization data provides a robust validation of the structure and purity of this compound. The comparison with its structural isomers and analogs highlights the unique spectroscopic and physical properties of the target compound, enabling its unambiguous identification. The detailed experimental protocols offer a standardized approach for researchers to reproduce these findings and ensure the quality of their materials. This guide serves as a critical resource for scientists engaged in research and development where the precise characterization of chemical entities is paramount.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the redox behavior of nitroaromatic compounds is crucial for applications ranging from hypoxia-activated prodrugs to the synthesis of novel therapeutics. This guide provides a comparative analysis of the redox reactivity of 2-Nitrophenyl phenyl sulfide (B99878) and related compounds, supported by available experimental data and detailed methodologies.

The reactivity of 2-Nitrophenyl phenyl sulfide is primarily dictated by the presence of the nitroaromatic system and the sulfide linkage. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack and electrochemical reduction. The position of the nitro group relative to the phenyl sulfide moiety significantly influences this reactivity.

Electrochemical Properties: A Comparative Overview

Generally, the reduction of nitroaromatics is more favorable in the presence of electron-withdrawing substituents and can be hindered by electron-donating groups. The ortho-position of the nitro group in this compound, relative to the bulky phenyl sulfide group, may introduce steric hindrance that can affect the rate of reduction compared to its para-substituted counterpart, 4-Nitrophenyl phenyl sulfide. It has been noted that substituents in the ortho position to a nitro group can have a dramatic rate-diminishing effect on the reduction process.[1]

For comparison, the one-electron reduction potentials of several para-substituted nitrobenzenes have been determined experimentally. This data, presented in the table below, highlights the influence of different substituents on the ease of reduction. It is important to note that these are para-substituted compounds and direct extrapolation to the ortho-substituted this compound should be done with caution.

CompoundOne-Electron Reduction Potential (E1) vs. SCE (V)
Nitrobenzene-1.15
4-Nitroaniline-1.37
4-Nitrotoluene-1.21
4-Nitroanisole-1.22
4-Nitrochlorobenzene-1.06
4-Nitrobenzonitrile-0.96

This data is provided for comparative purposes and was obtained under specific experimental conditions (0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile). The original source should be consulted for detailed experimental parameters.

Chemical and Enzymatic Reduction

The nitro group of this compound can also be reduced chemically or enzymatically.

Chemical Reduction: A variety of chemical reducing agents can be employed to reduce nitroaromatic compounds. These include metal-based reagents like iron in acidic media, tin(II) chloride, and sodium hydrosulfite, as well as non-metal reagents like sodium sulfide.[2] The choice of reducing agent can influence the reaction rate and the final product, which can range from the corresponding aniline (B41778) to intermediate products like nitrosobenzenes and phenylhydroxylamines. For instance, sodium sulfide can be used for the selective reduction of one nitro group in dinitro compounds.[2]

Enzymatic Reduction: Nitroreductase enzymes, found in various organisms, can catalyze the reduction of nitroaromatic compounds.[3][4][5][6] This process is of significant interest in the development of hypoxia-activated prodrugs, where the low oxygen environment in tumors leads to the enzymatic reduction of a nitro-containing prodrug to a cytotoxic agent. The kinetics of nitroreductase-mediated reduction are dependent on the specific enzyme and the structure of the nitroaromatic substrate. A linear relationship has been observed between the logarithm of the maximum reaction rate (Vmax) over the Michaelis constant (Km) and the one-electron reduction potential of the nitro compound, suggesting that the initial single-electron transfer is the rate-determining step.[3]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments relevant to the study of redox reactivity.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a compound.

Objective: To determine the reduction potential of this compound and its analogs.

Materials:

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Solution of the analyte (e.g., 1 mM this compound in a suitable solvent like acetonitrile (B52724) or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Prepare the analyte solution with the supporting electrolyte in the electrochemical cell.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.

  • Assemble the three-electrode system in the cell, ensuring the electrodes are properly immersed.

  • Connect the electrodes to the potentiostat.

  • Set the parameters on the potentiostat, including the initial potential, final potential, and scan rate (e.g., 100 mV/s).

  • Run the cyclic voltammogram, scanning from a potential where no reaction occurs to a potential sufficiently negative to induce reduction, and then back to the initial potential.

  • Record the resulting voltammogram, which plots current versus potential. The potential at the peak of the reduction wave provides information about the reduction potential.

Nitroreductase Activity Assay

This assay measures the ability of a nitroreductase enzyme to reduce a nitroaromatic substrate.

Objective: To determine the kinetic parameters (Km and Vmax) for the nitroreductase-mediated reduction of this compound.

Materials:

  • Purified nitroreductase enzyme

  • NAD(P)H solution (cofactor)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Solution of this compound at various concentrations

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer, a fixed concentration of NAD(P)H, and the nitroreductase enzyme.

  • Initiate the reaction by adding a specific concentration of the this compound substrate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

  • Record the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Repeat the experiment with varying concentrations of the substrate.

  • Plot the initial reaction rate against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizing Redox Processes

The following diagrams, generated using Graphviz, illustrate key concepts in the redox chemistry of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_redox_analysis Redox Reactivity Analysis Synthesis Synthesis of 2-Nitrophenyl phenyl sulfide & Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization CV Cyclic Voltammetry Characterization->CV Chem_Reduction Chemical Reduction (e.g., with Na2S) Characterization->Chem_Reduction Enz_Reduction Enzymatic Reduction (Nitroreductase Assay) Characterization->Enz_Reduction

Caption: Workflow for the synthesis and redox analysis of this compound.

reduction_pathway Nitro This compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2e-, + 2H+ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine 2-Aminophenyl phenyl sulfide (R-NH2) Hydroxylamine->Amine + 2e-, + 2H+

Caption: General pathway for the reduction of a nitroaromatic compound.

References

Evaluating the Efficacy of 2-Nitrophenyl Phenyl Sulfide as a Building Block in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 2-Nitrophenyl phenyl sulfide (B99878) as a versatile building block in the synthesis of bioactive molecules, with a particular focus on the development of phenothiazine-based therapeutic agents. Through a comparative analysis of synthetic routes, experimental data, and the biological significance of the resulting compounds, this document serves as a critical resource for researchers in medicinal chemistry and drug discovery.

Introduction to 2-Nitrophenyl Phenyl Sulfide: A Gateway to Bioactive Scaffolds

This compound is an organosulfur compound that has garnered significant interest as a key intermediate in the synthesis of various biologically active molecules.[1][2][3] Its utility primarily stems from two key structural features: the readily reducible nitro group and the phenylthio moiety.

The nitro group can be easily converted to a primary amine, a crucial functional group in a vast array of pharmaceuticals that often plays a pivotal role in their interaction with biological targets.[1] This transformation allows for the strategic introduction of a reactive handle for further molecular elaboration. The phenylthio group can influence the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1]

The principal application of this compound in drug discovery is as a precursor to 2-aminophenyl phenyl sulfide, a key component in the synthesis of the phenothiazine (B1677639) scaffold. Phenothiazine and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, most notably as antipsychotic agents.[4][5][6]

Comparative Analysis of Synthetic Routes to Phenothiazines

The synthesis of the phenothiazine core is a critical step in the development of this class of drugs. Several synthetic strategies have been developed, each with its own advantages and disadvantages. Here, we compare the classical approach utilizing 2-aminophenyl phenyl sulfide (derived from this compound) with an alternative method starting from 2-aminobenzenethiol.

Method Key Precursor(s) Typical Reaction Conditions Advantages Disadvantages
Route A: From this compound This compound1. Reduction of the nitro group (e.g., H₂/Pd/C, SnCl₂, Fe/HCl).[7][8] 2. Cyclization via intramolecular C-S bond formation.Versatile starting material allowing for the synthesis of a wide range of substituted phenothiazines.[9]A two-step process from the commercially available nitro compound.
Route B: From 2-Aminobenzenethiol 2-Aminobenzenethiol and a cyclohexanone (B45756) derivativeMolecular oxygen as a hydrogen acceptor in the absence of transition metals.[6]A convenient one-pot method for the synthesis of various substituted phenothiazines.[6]May have limitations in the diversity of achievable substitution patterns compared to multi-step syntheses.
Route C: Classical Thionation Diphenylamine and sulfurHigh temperatures with iodine catalyst.A traditional and direct method.Often results in a mixture of isomers which can be difficult to separate; requires harsh reaction conditions.[10][11]

Experimental Protocols

Synthesis of 2-Aminophenyl Phenyl Sulfide from this compound

Protocol: Reduction of the Nitro Group via Catalytic Hydrogenation

This protocol describes a common and efficient method for the reduction of the nitro group in this compound to yield 2-aminophenyl phenyl sulfide.

Materials:

  • This compound

  • Methanol (B129727) (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., H-Cube, Parr hydrogenator, or balloon)

  • Filtration apparatus

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

  • Connect the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, but can be increased for faster reaction) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with methanol to ensure all the product is collected.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-aminophenyl phenyl sulfide, which can be purified further by crystallization or column chromatography if necessary.

Synthesis of Phenothiazine from 2-Aminophenyl Phenyl Sulfide

A common method for the synthesis of the phenothiazine core from 2-aminophenyl phenyl sulfide involves a cyclization reaction, often promoted by an oxidizing agent.

Protocol: Oxidative Cyclization

Materials:

  • 2-Aminophenyl phenyl sulfide

  • An oxidizing agent (e.g., Iodine, FeCl₃)

  • A suitable solvent (e.g., ethanol, dimethyl sulfoxide)

  • Base (optional, e.g., pyridine)

Procedure:

  • Dissolve 2-aminophenyl phenyl sulfide in a suitable solvent.

  • Add the oxidizing agent to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate (B1220275) (to quench excess iodine, if used) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the phenothiazine.

Biological Significance and Mechanism of Action of Phenothiazine Derivatives

Phenothiazine derivatives are a cornerstone in the treatment of psychosis and are also used for their antiemetic and antihistaminic properties.[6][12] Their primary mechanism of action as antipsychotics involves the blockade of dopamine (B1211576) receptors in the brain, particularly the D2 subtype.[4]

Dopamine is a neurotransmitter that plays a crucial role in various brain functions, including mood, motivation, and motor control. In certain psychiatric disorders like schizophrenia, an overactivity of dopaminergic pathways is hypothesized to contribute to the positive symptoms (e.g., hallucinations and delusions).[1] By blocking D2 receptors, phenothiazine antipsychotics reduce the effects of excess dopamine, thereby alleviating these symptoms.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the dopamine D2 receptor and the inhibitory effect of phenothiazine antipsychotics.

Dopamine_D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Reduced Excitability) PKA->Cellular_Response Leads to Phenothiazine Phenothiazine Antipsychotic Phenothiazine->D2R Blocks Experimental_Workflow Start 2-Nitrophenyl phenyl sulfide Reduction Nitro Group Reduction Start->Reduction Intermediate 2-Aminophenyl phenyl sulfide Reduction->Intermediate Cyclization Phenothiazine Ring Formation Intermediate->Cyclization Phenothiazine_core Phenothiazine Scaffold Cyclization->Phenothiazine_core Derivatization Functionalization (e.g., N-alkylation) Phenothiazine_core->Derivatization Library Library of Phenothiazine Derivatives Derivatization->Library Screening Biological Screening (e.g., receptor binding assays, cell-based assays) Library->Screening Lead_ID Lead Compound Identification Screening->Lead_ID

References

comparative analysis of catalysts for the reduction of 2-Nitrophenyl phenyl sulfide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Catalysts for the Reduction of 2-Nitrophenyl Phenyl Sulfide (B99878) to 2-Aminophenyl Phenyl Sulfide, a key intermediate in the synthesis of pharmaceuticals such as quetiapine, is crucial for optimizing reaction efficiency and yield. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Catalyst Performance Comparison

The selection of a catalyst for the reduction of 2-nitrophenyl phenyl sulfide is influenced by factors such as yield, reaction time, cost, and catalyst stability, especially in the presence of a sulfur-containing substrate which can act as a catalyst poison. Below is a summary of the performance of several common catalytic systems.

Catalyst SystemSubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Modified Raney Nickel This compoundH₂ (1 MPa)MethanolRoom Temp.499.5[1]
Palladium on Carbon (Pd/C) Aromatic Nitro CompoundsHCOONH₄MethanolRoom Temp.0.2-1>99[2]
Iron in Acidic Medium (Fe/HCl) Nitroalkenes/NitroalkanesFe/HCl---High[3]
Nickel(II) chloride/Sodium Borohydride (B1222165) NitroarenesNaBH₄---High[4]

Note: Data for Pd/C, Fe/HCl, and NiCl₂/NaBH₄ are for general aromatic nitro compounds or nitroalkenes as specific data for this compound was not available in the cited literature. The performance may vary for this specific substrate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Modified Raney Nickel Catalyzed Hydrogenation

This protocol is based on a patented procedure for the reduction of this compound.

Catalyst Preparation (Sulfide Poisoning-Resistant): An alloy of Ni:Al:Zn:Cr:Mo (1:1:0.05:0.1:1.2 mass ratio) is treated with a 35% sodium hydroxide (B78521) solution at 85°C for 8 hours. The resulting solid is washed and then treated with hydrogen at 3 MPa and 200°C for 5 hours.[1]

Reduction Procedure:

  • To a reaction kettle, add 0.1 mol of this compound (23.1 g) and 50 mL of methanol.

  • Add 1 g of the sulfide poisoning-resistant Raney Nickel catalyst.

  • The kettle is purged with hydrogen gas.

  • The reaction is carried out at room temperature under a hydrogen pressure of 1 MPa for 4 hours.

  • After the reaction is complete, the catalyst is filtered off.

  • The filtrate is subjected to reduced pressure distillation to remove the solvent, yielding 2-aminophenyl phenyl sulfide.[1]

Palladium on Carbon (Pd/C) Catalyzed Transfer Hydrogenation

This is a general and highly efficient method for the reduction of aromatic nitro compounds.

Reduction Procedure:

  • In a round-bottom flask, dissolve the aromatic nitro compound in methanol.

  • Add 10% Pd/C catalyst (typically 5-10 mol%).

  • Add ammonium (B1175870) formate (B1220265) (HCOONH₄) as the hydrogen donor (typically 3-5 equivalents).

  • The reaction mixture is stirred at room temperature.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration through Celite.

  • The solvent is evaporated under reduced pressure to yield the corresponding amine.[2][5]

Iron in Acidic Medium (Fe/HCl) Reduction

This classical method is a cost-effective way to reduce nitro groups.

Reduction Procedure:

  • The nitro compound is dissolved in a suitable solvent (e.g., ethanol, water).

  • Iron powder (an excess, typically 3-5 equivalents) is added to the solution.

  • Concentrated hydrochloric acid is added dropwise with stirring. The reaction is often exothermic and may require cooling.

  • The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is made basic with a solution of sodium carbonate or sodium hydroxide.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and the solvent is evaporated to give the amine.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the catalytic reduction of this compound.

ReactionPathway Substrate This compound Intermediate1 Nitroso Intermediate Substrate->Intermediate1 + [H] Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + [H] Product 2-Aminophenyl Phenyl Sulfide Intermediate2->Product + [H]

Caption: General reduction pathway from nitro to amino group.

ExperimentalWorkflow start Start setup Reaction Setup (Substrate, Solvent, Catalyst) start->setup reaction Reduction (Add Reducing Agent, Control T/P) setup->reaction monitoring Monitor Reaction (TLC/GC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Filter Catalyst, Extraction) monitoring->workup Complete purification Purification (Distillation/Crystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for catalytic reduction.

References

assessing the performance of 2-Nitrophenyl phenyl sulfide in agrochemical synthesis versus alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of 2-Nitrophenyl phenyl sulfide (B99878) against key alternatives in the synthesis of modern agrochemicals reveals a landscape of trade-offs in yield, reaction conditions, and precursor accessibility. While 2-Nitrophenyl phenyl sulfide serves as a versatile and efficient building block, alternatives such as bis(2-nitrophenyl) sulfide and bis(4-nitrophenyl) sulfide present their own distinct advantages and disadvantages for researchers and professionals in the agrochemical industry.

The synthesis of effective and environmentally sound agrochemicals is a cornerstone of modern agriculture. At the heart of this intricate chemical endeavor are versatile intermediate compounds that serve as the foundational scaffolds for complex fungicidal, herbicidal, and insecticidal molecules. Among these, this compound has established itself as a valuable precursor, primarily due to its capacity to introduce essential phenylthio and nitro functional groups into a target molecule.[1] The strategic placement of these groups is paramount in dictating the biological activity, selectivity, and overall environmental profile of the final agrochemical product.[1]

This guide provides a comparative analysis of this compound and its primary alternatives, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental comparison begins with the intrinsic properties of the intermediates themselves. These characteristics can influence solubility, reactivity, and handling requirements.

PropertyThis compoundbis(2-nitrophenyl) sulfidebis(4-nitrophenyl) sulfide
CAS Number 4171-83-922100-66-91223-31-0
Molecular Formula C₁₂H₉NO₂SC₁₂H₈N₂O₄SC₁₂H₈N₂O₄S
Molecular Weight 231.27 g/mol 276.27 g/mol 276.27 g/mol
Melting Point 78-82 °CNot available156-157 °C
Appearance Light yellow to yellow solidNot availableOrange flaky crystals

Table 1: Comparison of key physicochemical properties of this compound and its alternatives.[2]

Performance in Synthesis: A Quantitative Look

While direct, side-by-side comparative studies in the synthesis of a single agrochemical are not extensively documented in publicly available literature, examining analogous reactions provides valuable insights into the performance of these precursors. A relevant example can be found in the synthesis of pharmaceutical intermediates, which often share similar reaction mechanisms with agrochemical synthesis.

A patent for the synthesis of a precursor to the drug vortioxetine (B1682262) details the preparation of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, a derivative of this compound.[2] This reaction, a nucleophilic aromatic substitution, is a common strategy in agrochemical synthesis.

Experimental Protocol: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane

Materials:

Procedure:

  • To a stirred mixture of K₂CO₃ (0.90 mol) in dry DMF (0.5 L) at 25°C, slowly add 2,4-dimethylbenzenethiol (0.84 mol).

  • Add 1-fluoro-2-nitrobenzene (0.82 mol) over a period of 2 hours.

  • Stir the reaction mixture for 30 minutes.

  • Add 1 L of water and continue stirring at 25°C for 1 hour.

  • Filter the resulting yellow precipitate, wash with water (2 x 0.5 L), and dry under vacuum at 50°C.

Result:

This protocol affords the title compound, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, as yellow crystals with a high yield of 98%.[2]

This high yield underscores the efficiency of using 2-nitrophenyl-based precursors in nucleophilic aromatic substitution reactions. The nitro group in the ortho position activates the aromatic ring towards substitution, facilitating a high conversion rate under relatively mild conditions.

While a direct comparative yield for the same reaction using bis(2-nitrophenyl) sulfide or bis(4-nitrophenyl) sulfide is not available, the symmetrical nature of these alternatives means they would require a different stoichiometry and potentially different reaction conditions to achieve a similar outcome. For instance, using bis(2-nitrophenyl) sulfide to synthesize a single molecule of a desired product would theoretically result in a lower atom economy for the phenylthio group compared to this compound.

Logical Workflow for Precursor Selection

The choice of precursor in agrochemical synthesis is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the most appropriate starting material.

G cluster_0 cluster_1 A Define Target Agrochemical Structure B Identify Required Functional Groups (e.g., Phenylthio, Nitro) A->B C Evaluate Potential Precursors B->C D This compound C->D E bis(2-nitrophenyl) sulfide C->E F bis(4-nitrophenyl) sulfide C->F G Other Alternatives C->G H Assess Performance Metrics D->H E->H F->H G->H I Reaction Yield H->I J Reaction Time & Conditions H->J K Purity of Product H->K L Cost & Availability H->L M Select Optimal Precursor I->M J->M K->M L->M

Fig. 1: Logical workflow for selecting a precursor in agrochemical synthesis.

Signaling Pathways and Mechanism of Action

The functional groups introduced by these precursors are often integral to the biological activity of the final agrochemical. For example, the nitro group can be a key pharmacophore or can be readily reduced to an amine, which is a common functional group in many bioactive molecules.[1] This amine can then be further functionalized to fine-tune the compound's interaction with its biological target.

The specific signaling pathways affected will depend on the final agrochemical product. For instance, many modern fungicides target specific enzymes in the fungal respiratory chain or pathways involved in cell wall biosynthesis. The phenylthio group can contribute to the lipophilicity of the molecule, aiding its transport across cell membranes to reach its target site.

The following diagram illustrates a generalized workflow for the development and analysis of an agrochemical's mechanism of action, a process that begins with the selection of precursors like this compound.

G A Precursor Selection (e.g., this compound) B Synthesis of Agrochemical Candidate A->B C In Vitro Bioassays B->C D Identification of Target Pathway C->D E Biochemical & Molecular Studies D->E F Confirmation of Mechanism of Action E->F

Fig. 2: Experimental workflow for determining the mechanism of action of a synthesized agrochemical.

Conclusion

This compound stands out as a highly efficient precursor for introducing the 2-nitrophenylthio moiety in agrochemical synthesis, often leading to high yields under moderate reaction conditions. Its alternatives, bis(2-nitrophenyl) sulfide and bis(4-nitrophenyl) sulfide, offer different reactivity profiles and may be advantageous in specific synthetic contexts, although potentially at the cost of atom economy.

The selection of the optimal precursor will ultimately depend on a careful consideration of the target molecule's structure, the desired reaction pathway, and economic factors. The provided data and workflows offer a foundational guide for researchers and professionals to navigate these choices and to design efficient and effective syntheses for the next generation of agrochemicals. Further research into direct comparative studies of these precursors in the synthesis of a wider range of agrochemicals would be invaluable to the field.

References

A Comparative Guide to the Synthetic Routes of 2-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to 2-Nitrophenyl phenyl sulfide (B99878), a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1][2][3] The methodologies, experimental data, and procedural details presented herein are intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

Introduction

2-Nitrophenyl phenyl sulfide is a diaryl sulfide derivative characterized by a phenyl group and a 2-nitrophenyl group linked by a sulfur atom.[1] Its utility in organic synthesis is significant, largely due to the reactivity of the nitro group, which can be readily reduced to an amine. This transformation is a crucial step in the synthesis of a wide array of pharmaceutical compounds.[2] The synthesis of this compound is primarily achieved through two well-established methods: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation.[1][3]

Comparison of Synthetic Routes

The two main strategies for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and the Ullmann condensation. The SNAr pathway is generally favored due to its milder reaction conditions and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

This is the most common and direct method for synthesizing this compound.[1] The reaction involves the displacement of a leaving group (typically a halide) on an activated aromatic ring by a nucleophile. In this case, an o-nitrohalobenzene is treated with thiophenol in the presence of a base.[1] The nitro group in the ortho position strongly activates the aromatic ring towards nucleophilic attack, facilitating the reaction.[4][5]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers, aryl thioethers, aryl nitriles, and aryl amines from aryl halides.[6] While applicable to the synthesis of diaryl sulfides, this method often requires higher temperatures and stoichiometric amounts of copper compared to modern cross-coupling reactions.[6][7] The efficiency of the reaction can be improved by using activated copper.[8]

Quantitative Data Summary

The following table summarizes the quantitative data for a representative Nucleophilic Aromatic Substitution (SNAr) synthesis of this compound. Data for a specific Ullmann condensation for this exact product is less readily available in the literature.

ParameterNucleophilic Aromatic Substitution (SNAr)
Starting Materials 1-Chloro-2-nitrobenzene (B146284), Thiophenol, KOH, DMSO
Reaction Temperature 90°C
Reaction Time 5 hours
Yield 94% (crude)
Product Melting Point 79°C
References [9][10]

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr) Synthesis of this compound

This protocol is adapted from a literature procedure for a similar synthesis.[9][11]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 11.0 g (0.1 mol) of thiophenol and 5.6 g (0.1 mol) of potassium hydroxide in 30 mL of DMSO.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 15.7 g (0.1 mol) of 1-chloro-2-nitrobenzene in 10 mL of DMSO dropwise over a period of 5 minutes.

  • Heat the resulting mixture and stir for 5 hours at 90°C.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water.

  • Extract the product with ethyl ether (3 x 50 mL).

  • Combine the ether extracts and wash with water (5 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.

Visualization of Synthetic Workflow

The following diagram illustrates the experimental workflow for the Nucleophilic Aromatic Substitution (SNAr) synthesis of this compound.

SNAr_Workflow start Starting Materials (Thiophenol, KOH, 1-Chloro-2-nitrobenzene, DMSO) mixing Mixing and Stirring (30 min, RT) start->mixing addition Dropwise Addition (5 min, RT) mixing->addition reaction Reaction (5h, 90°C) addition->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction (Ethyl Ether) workup->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product

Caption: SNAr Synthesis Workflow for this compound.

References

Safety Operating Guide

Proper Disposal of 2-Nitrophenyl Phenyl Sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 2-Nitrophenyl phenyl sulfide (B99878), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with 2-Nitrophenyl phenyl sulfide. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][2] All handling of this chemical should be conducted in a well-ventilated area or a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[4][5] It should never be disposed of down the sink or in regular trash.[4][6] The following steps outline the proper disposal procedure:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product, contaminated materials (e.g., filter paper, absorbent pads), and empty containers, as hazardous waste.[4]

  • Containerization:

    • Use a designated, properly labeled, and leak-proof container for collecting this compound waste.[5][7] The container must be compatible with the chemical; plastic is often preferred for chemical waste.[5]

    • The original container, if in good condition, can be used for the waste product.[7]

    • The container must be kept securely closed except when adding waste.[4][5][7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5]

    • Include the date when waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7]

    • The SAA should be at or near the point of generation and away from general laboratory traffic.[5]

  • Disposal Request and Pick-up:

    • Once the waste container is full or has been in storage for a designated period (often up to one year, but institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[4][5]

    • Follow your institution's specific procedures for requesting a hazardous waste pick-up.

  • Decontamination of Empty Containers:

    • A container that has held this compound is still considered hazardous waste until properly decontaminated.

    • For a container to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent (such as acetone (B3395972) or ethanol) that can dissolve the residue.[4][8]

    • The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[8]

    • After triple-rinsing, deface all hazardous labels on the container before disposing of it in the regular trash.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₁₂H₉NO₂S[3][9]
Molecular Weight 231.27 g/mol [3]
Appearance Pale yellow to yellowish-brown solid/crystal[9]
Melting Point 78-82 °C[10]
Solubility Insoluble in water[9]; Soluble in Chloroform (Sparingly), Methanol (Slightly)[2]
Density 1.31 g/cm³[2]

Experimental Protocols Cited

This guidance is based on standard laboratory hazardous waste management protocols as outlined by regulatory bodies and academic institutions.[4][5][7][8] The core experimental protocol referenced is the "triple-rinse" procedure for decontaminating empty chemical containers, which is a widely accepted practice to ensure residual hazardous material is removed.[4][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_procedure Disposal Procedure A This compound (Unused product, contaminated materials) C Collect in a labeled, compatible hazardous waste container A->C B Empty Container F Is the container empty? B->F D Store in Satellite Accumulation Area (SAA) C->D E Contact Environmental Health & Safety (EHS) for pickup D->E F->C No (contains residue) G Triple-rinse with appropriate solvent F->G Yes H Collect rinsate as hazardous waste G->H I Deface labels and dispose of container in regular trash G->I H->C

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Nitrophenyl Phenyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 2-Nitrophenyl phenyl sulfide (B99878), ensuring the well-being of personnel and the integrity of your work.

Hazard Identification and Personal Protective Equipment

2-Nitrophenyl phenyl sulfide is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, some data suggests that it may be suspected of causing genetic defects. Adherence to strict safety protocols is therefore essential.

The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.

Protection Type Recommended Equipment Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary where splash potential is high.[1][4]
Skin Protection Chemical-resistant gloves and protective clothingNitrile or neoprene gloves are recommended.[4] Clothing should be fire/flame resistant and impervious.[1] A standard laboratory coat should be worn.[4]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Always handle in a well-ventilated area, preferably a chemical fume hood.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Preparation and Engineering Controls:
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[6]

Handling the Chemical:
  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Avoiding Dust and Aerosols: Handle the solid material carefully to avoid the formation of dust and aerosols.[1][2]

  • Portioning: When weighing or transferring the chemical, use non-sparking tools.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[1][2] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][7]

Storage:
  • Container: Store in a tightly sealed container to prevent leakage or contamination.[1][2]

  • Location: Keep in a cool, dry, and well-ventilated area.[1][2] The storage area should be locked to restrict access.[1][2]

  • Compatibility: Store away from incompatible materials such as strong acids and oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:
  • All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, should be considered hazardous waste.[4]

Waste Collection and Storage:
  • Containers: Collect waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Hazardous Waste: this compound."

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

Disposal Procedure:
  • Regulatory Compliance: Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable local, state, and federal laws and regulations.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1]

  • Professional Disposal Service: It is recommended to use a licensed hazardous waste disposal company for the final removal and treatment of the chemical waste.

Quantitative Data Summary

Property Value Source
Molecular Formula C12H9NO2S[3]
Molecular Weight 231.27 g/mol [3]
Appearance Light orange to yellow to green powder/crystal
Melting Point 80.0 to 84.0 °C
Boiling Point 275 °C[2]
Density 1.31 g/cm³[2]
Flash Point 80 °C (lit.)[2]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow A Preparation & Engineering Controls - Verify fume hood function - Check emergency equipment - Review SDS B Don Personal Protective Equipment (PPE) - Safety goggles with side-shields - Chemical-resistant gloves - Protective clothing A->B C Handling Operations - Handle in fume hood - Avoid dust generation - Use non-sparking tools B->C D Storage - Tightly sealed container - Cool, dry, well-ventilated area - Store locked C->D Store Unused Chemical E Decontamination & Doffing PPE - Clean work area - Wash gloves before removal - Wash hands thoroughly C->E After Handling F Waste Collection - Segregate as hazardous waste - Use labeled, sealed containers E->F G Waste Disposal - Store in designated area - Dispose via licensed service - Follow all regulations F->G

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.